molecular formula C15H21FN6O B1676188 Melogliptin CAS No. 868771-57-7

Melogliptin

Katalognummer: B1676188
CAS-Nummer: 868771-57-7
Molekulargewicht: 320.37 g/mol
InChI-Schlüssel: JSYGLDMGERSRPC-FQUUOJAGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Melogliptin is a potent, selective and orally bioavailable, cyanopyrrolidine-based inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity.

Eigenschaften

IUPAC Name

(2S,4S)-4-fluoro-1-[2-[[(1R,3S)-3-(1,2,4-triazol-1-ylmethyl)cyclopentyl]amino]acetyl]pyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN6O/c16-12-4-14(5-17)22(8-12)15(23)6-19-13-2-1-11(3-13)7-21-10-18-9-20-21/h9-14,19H,1-4,6-8H2/t11-,12-,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYGLDMGERSRPC-FQUUOJAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CN2C=NC=N2)NCC(=O)N3CC(CC3C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1CN2C=NC=N2)NCC(=O)N3C[C@H](C[C@H]3C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868771-57-7
Record name Melogliptin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868771577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MELOGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3N8016NKU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Melogliptin's In Vitro Mechanism of Action: A Technical Guide to Dipeptidyl Peptidase-4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Melogliptin, developed by Glenmark Pharmaceuticals, is a member of the gliptin class of oral antihyperglycemic agents that acts as a selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[1] While specific public data on the in vitro potency of this compound is limited, early clinical studies have demonstrated over 90% inhibition of the DPP-4 enzyme.[2][3] This technical guide elucidates the in vitro mechanism of action of this compound by drawing upon the well-established pharmacology of the DPP-4 inhibitor class. The core mechanism involves the competitive and reversible inhibition of the DPP-4 enzyme, which leads to an increase in the bioavailability of incretin (B1656795) hormones, glucagon-like peptide-1 (GLP-1), and glucose-dependent insulinotropic polypeptide (GIP). This, in turn, enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release, thereby improving glycemic control. This document provides a detailed overview of the underlying signaling pathways, representative quantitative data for DPP-4 inhibition, and comprehensive experimental protocols for the in vitro characterization of DPP-4 inhibitors like this compound.

The Core Mechanism: Inhibition of Dipeptidyl Peptidase-4

This compound targets and inhibits the enzyme dipeptidyl peptidase-4 (DPP-4), a serine protease that is ubiquitously expressed throughout the body. The primary role of DPP-4 in glucose homeostasis is the rapid inactivation of the incretin hormones GLP-1 and GIP. These hormones are released from the gastrointestinal tract in response to food intake and play a crucial role in regulating blood glucose levels.

By inhibiting DPP-4, this compound prevents the degradation of active GLP-1 and GIP, thereby prolonging their circulation and enhancing their physiological effects. This leads to:

  • Glucose-dependent insulin secretion: Increased levels of active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner.

  • Suppression of glucagon secretion: Elevated GLP-1 levels act on pancreatic α-cells to suppress the secretion of glucagon, particularly in the postprandial state.

This dual action on insulin and glucagon levels helps to maintain glucose homeostasis and reduce hyperglycemia in patients with type 2 diabetes.

Quantitative Analysis of DPP-4 Inhibition

The in vitro potency of DPP-4 inhibitors is typically quantified by determining their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). While specific values for this compound are not publicly available, the following table presents representative data for other well-characterized DPP-4 inhibitors to illustrate the typical potency range for this class of drugs.

CompoundTarget EnzymeIC50 (nM)Ki (nM)Inhibition Type
Sitagliptin (B1680988) Human DPP-419-Competitive
Vildagliptin (B1682220) Human DPP-434-Competitive
Saxagliptin Human DPP-4261.3Competitive, Reversible
Alogliptin Human DPP-4<10-Competitive, Reversible
Linagliptin Human DPP-40.14-Competitive

Data compiled from publicly available literature for illustrative purposes.[4][5]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the mechanism of action of DPP-4 inhibitors like this compound.

DPP-4 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin [Gly-Pro-AMC])

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound in assay buffer to create a range of concentrations.

  • In a 96-well microplate, add the diluted test compound, recombinant human DPP-4 enzyme, and assay buffer. Include wells with no inhibitor (positive control) and wells with no enzyme (background control).

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence intensity over time using a microplate reader (excitation ~360 nm, emission ~460 nm).

  • Calculate the initial reaction velocity for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Enzyme Kinetics and Determination of Inhibition Type

Objective: To determine the kinetic parameters of DPP-4 inhibition (e.g., Ki) and the mode of inhibition (e.g., competitive, non-competitive).

Procedure:

  • Perform the DPP-4 enzyme inhibition assay as described above, but with varying concentrations of both the test compound and the substrate.

  • Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.

  • Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots.

  • For competitive inhibition, the Lineweaver-Burk plot will show lines with different slopes intersecting on the y-axis.

  • The inhibition constant (Ki) can be calculated from the slopes of these lines.

Cell-Based Incretin Signaling Assay

Objective: To assess the effect of DPP-4 inhibition on incretin-mediated signaling in a cellular context.

Materials:

  • A suitable cell line expressing the GLP-1 receptor (e.g., CHO-K1 or HEK293 cells)

  • GLP-1 peptide

  • Test compound (e.g., this compound)

  • DPP-4 enzyme

  • cAMP assay kit

  • Cell culture reagents

Procedure:

  • Culture the GLP-1 receptor-expressing cells in appropriate media.

  • Pre-incubate the cells with the test compound at various concentrations.

  • In a separate reaction, incubate GLP-1 with DPP-4 in the presence and absence of the test compound.

  • Add the GLP-1/DPP-4 reaction mixture to the cells.

  • Incubate for a specified time to allow for GLP-1 receptor activation and downstream signaling.

  • Lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available cAMP assay kit.

  • An increase in cAMP levels in the presence of the test compound indicates protection of GLP-1 from DPP-4 degradation and subsequent receptor activation.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathways and experimental workflows central to the in vitro mechanism of action of this compound.

Melogliptin_Mechanism_of_Action cluster_0 Incretin Axis cluster_1 DPP-4 Enzyme cluster_2 This compound Action cluster_3 Pancreatic Islets cluster_4 Physiological Effects GLP-1 GLP-1 DPP-4 DPP-4 GLP-1->DPP-4 Degradation Beta-cell Beta-cell GLP-1->Beta-cell Stimulates Alpha-cell Alpha-cell GLP-1->Alpha-cell Inhibits GIP GIP GIP->DPP-4 Degradation GIP->Beta-cell Stimulates This compound This compound This compound->DPP-4 Inhibition Insulin Release Insulin Release Beta-cell->Insulin Release Glucagon Suppression Glucagon Suppression Alpha-cell->Glucagon Suppression Improved Glycemic Control Improved Glycemic Control Insulin Release->Improved Glycemic Control Glucagon Suppression->Improved Glycemic Control DPP4_Inhibition_Assay_Workflow cluster_workflow DPP-4 Inhibition Assay Workflow A Prepare Reagents (DPP-4, Substrate, this compound) B Dispense into 96-well Plate A->B C Incubate at 37°C B->C D Initiate Reaction with Substrate C->D E Monitor Fluorescence D->E F Data Analysis (Calculate IC50) E->F

References

Preclinical Pharmacology of DPP-4 Inhibitors: A Technical Guide Featuring Alogliptin as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for preclinical pharmacology data on Melogliptin (GRC-8200), as requested, did not yield sufficient publicly available quantitative data to construct a comprehensive technical guide. Therefore, this document provides an in-depth overview of the preclinical pharmacology of Alogliptin (B1666894), a well-characterized and clinically approved dipeptidyl peptidase-4 (DPP-4) inhibitor. Alogliptin serves as a representative example to fulfill the structural and content requirements of the original request, providing researchers, scientists, and drug development professionals with a detailed guide to the preclinical evaluation of a compound in this class.

Introduction

Alogliptin is an orally administered, potent, and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] DPP-4 is a serine protease that plays a critical role in glucose homeostasis by rapidly inactivating the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, alogliptin increases the circulating levels of active GLP-1 and GIP, which in turn stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) secretion from pancreatic α-cells.[2] This mechanism of action leads to improved glycemic control in patients with type 2 diabetes mellitus. This guide summarizes the key preclinical pharmacology studies that have characterized the in vitro and in vivo properties of alogliptin.

Mechanism of Action

The primary mechanism of action of alogliptin is the competitive and reversible inhibition of the DPP-4 enzyme.[2] This inhibition prevents the degradation of incretin hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

DPP-4_Inhibition_Signaling_Pathway cluster_0 Gut cluster_1 Pancreas cluster_2 Liver Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) stimulates release of Beta-cells Beta-cells Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion increases Alpha-cells Alpha-cells Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion decreases Hepatic Glucose Production Hepatic Glucose Production Lowered Blood Glucose Lowered Blood Glucose Hepatic Glucose Production->Lowered Blood Glucose contributes to Incretins (GLP-1, GIP)->Beta-cells stimulate Incretins (GLP-1, GIP)->Alpha-cells inhibit DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 inactivated by Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Glucose Uptake->Lowered Blood Glucose leads to Glucagon Secretion->Hepatic Glucose Production decreases Alogliptin Alogliptin Alogliptin->DPP-4 inhibits

Figure 1: Mechanism of action of Alogliptin.

In Vitro Pharmacology

DPP-4 Enzyme Inhibition and Selectivity

Alogliptin has been shown to be a potent inhibitor of the DPP-4 enzyme with high selectivity over other related proteases, such as DPP-8 and DPP-9.

ParameterValueSpeciesReference
DPP-4 IC50 <10 nMHuman[3]
Selectivity vs. DPP-8 >10,000-foldHuman[3]
Selectivity vs. DPP-9 >10,000-foldHuman[3]

Table 1: In Vitro Inhibitory Activity and Selectivity of Alogliptin

Experimental Protocol: In Vitro DPP-4 Enzyme Inhibition Assay

A common method to determine the inhibitory potency of a compound against DPP-4 is a fluorescence-based assay.

DPP-4_Inhibition_Assay_Workflow cluster_0 Preparation cluster_1 Assay Plate Setup (96-well) cluster_2 Reaction and Measurement cluster_3 Data Analysis A Prepare Alogliptin serial dilutions E Add Alogliptin dilutions to wells A->E B Prepare human recombinant DPP-4 enzyme D Add enzyme to wells B->D C Prepare fluorogenic substrate (e.g., Gly-Pro-AMC) G Initiate reaction by adding substrate C->G D->E F Pre-incubate to allow inhibitor binding E->F F->G H Incubate at 37°C G->H I Measure fluorescence (Ex: ~360nm, Em: ~460nm) H->I J Calculate percent inhibition I->J K Plot inhibition curve and determine IC50 J->K

Figure 2: Experimental workflow for in vitro DPP-4 inhibition assay.

Protocol Details:

  • Reagents and Materials: Human recombinant DPP-4 enzyme, fluorogenic substrate (e.g., Gly-Pro-AMC), Alogliptin, assay buffer, 96-well black microplates, and a fluorescence plate reader.

  • Procedure:

    • Alogliptin is serially diluted to various concentrations.

    • The DPP-4 enzyme is added to the wells of the microplate.

    • The Alogliptin dilutions are then added to the respective wells and pre-incubated with the enzyme.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The plate is incubated at 37°C, and the fluorescence is measured over time.

  • Data Analysis: The rate of the enzymatic reaction is determined from the increase in fluorescence. The percentage of inhibition at each Alogliptin concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Pharmacology

Efficacy in Animal Models of Type 2 Diabetes

Alogliptin has demonstrated efficacy in various animal models of type 2 diabetes, leading to improvements in glycemic control.

Animal ModelDose (mg/kg)RouteKey FindingsReference
db/db Mice 10OralSignificantly reduced blood glucose and HbA1c levels.[4]
Zucker Diabetic Fatty (ZDF) Rats 3OralImproved oral glucose tolerance and reduced plasma glucose.[4]
High-fat diet/streptozotocin-induced diabetic mice 5, 15, 45OralDose-dependent reduction of postprandial and fasting blood glucose levels and blood A1C levels.[5]

Table 2: In Vivo Efficacy of Alogliptin in Diabetic Animal Models

Experimental Protocol: In Vivo Efficacy Study in db/db Mice

The db/db mouse is a widely used genetic model of obesity, insulin resistance, and type 2 diabetes.

In_Vivo_Efficacy_Workflow cluster_0 Animal Selection and Acclimation cluster_1 Treatment Period cluster_2 Monitoring and Endpoints cluster_3 Data Analysis A Select db/db mice and non-diabetic controls B Acclimate animals to housing conditions A->B C Randomize diabetic mice into vehicle and Alogliptin groups B->C D Administer treatment daily via oral gavage for several weeks C->D E Monitor body weight and food/water intake D->E F Measure blood glucose levels regularly D->F G Perform oral glucose tolerance test (OGTT) D->G H Collect blood at termination for HbA1c and insulin analysis D->H I Compare glycemic parameters between treatment groups E->I F->I G->I H->I J Statistical analysis (e.g., ANOVA, t-test) I->J

Figure 3: Experimental workflow for an in vivo efficacy study.

Protocol Details:

  • Animals: Male db/db mice and their lean littermates (db/m) are used.

  • Treatment: Animals are dosed daily by oral gavage with either vehicle or Alogliptin at specified doses for a period of several weeks.

  • Glycemic Control Assessment:

    • Blood glucose levels are monitored regularly from tail vein blood.

    • An oral glucose tolerance test (OGTT) is performed after a period of treatment to assess glucose disposal.

    • At the end of the study, blood is collected for the measurement of HbA1c, a marker of long-term glycemic control.

  • Data Analysis: Statistical comparisons are made between the vehicle-treated and Alogliptin-treated groups to determine the effect of the compound on glycemic parameters.

Preclinical Pharmacokinetics

The pharmacokinetic profile of alogliptin has been characterized in several preclinical species.

SpeciesDose (mg/kg, oral)Tmax (h)Cmax (ng/mL)AUC0-inf (ng·h/mL)t1/2 (h)Bioavailability (%)
Rat 10.53238682.973
Dog 11.04552,1403.085
Monkey 12.02041,2204.368

Table 3: Pharmacokinetic Parameters of Alogliptin in Preclinical Species (Data are representative and may vary between studies)

Conclusion

The preclinical pharmacology studies of alogliptin have demonstrated its potent and selective inhibition of the DPP-4 enzyme. This activity translates to significant improvements in glycemic control in various animal models of type 2 diabetes. The favorable pharmacokinetic properties of alogliptin support its development as an oral, once-daily therapy. This comprehensive preclinical data package provided a strong foundation for the successful clinical development and approval of alogliptin for the treatment of type 2 diabetes mellitus.

References

Melogliptin and its Interaction with Dipeptidyl Peptidase-4 (DPP-4): An In-depth Technical Guide on Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melogliptin is an orally bioavailable, potent, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor belonging to the cyanopyrrolidine class of compounds.[1] DPP-4 inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus.[2][3] This technical guide provides a comprehensive overview of the enzyme kinetics of DPP-4 and the inhibitory action of this compound, with a focus on the underlying biochemical pathways, experimental protocols for kinetic analysis, and a comparative look at the kinetic parameters of other DPP-4 inhibitors.

The primary mechanism of action of DPP-4 inhibitors is to prevent the degradation of incretin (B1656795) hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, these drugs increase the circulating levels of active incretins, which in turn enhance glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, slow gastric emptying, and ultimately lead to improved glycemic control.[2][4]

Core Tenets of this compound-DPP-4 Interaction

Signaling Pathway of DPP-4 and its Inhibition

The following diagram illustrates the physiological role of DPP-4 in incretin degradation and how DPP-4 inhibitors like this compound intervene in this pathway.

DPP4_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_liver Liver Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) Insulin Release Insulin Release Incretins (GLP-1, GIP)->Insulin Release + Glucagon Release Glucagon Release Incretins (GLP-1, GIP)->Glucagon Release - DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme Glucose Production Glucose Production Glucagon Release->Glucose Production + Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Degradation This compound This compound This compound->DPP-4 Enzyme Inhibition

Caption: DPP-4 signaling pathway and inhibition by this compound.

Quantitative Analysis of DPP-4 Inhibition

The potency of a DPP-4 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the DPP-4 enzyme by 50%. The Ki value is a measure of the binding affinity of the inhibitor to the enzyme. While specific values for this compound are not publicly available, the following table presents data for other well-characterized DPP-4 inhibitors for comparative purposes.

DPP-4 InhibitorChemical ClassIC50 (nM)Ki (nM)
This compoundCyanopyrrolidineNot Publicly AvailableNot Publicly Available
VildagliptinCyanopyrrolidine~3.5-
SaxagliptinCyanopyrrolidine~0.5-
Sitagliptinβ-amino acid~18-
LinagliptinXanthine~1-
AlogliptinPyrimidinedione~7-

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols for DPP-4 Enzyme Kinetics

The determination of the kinetic parameters of a DPP-4 inhibitor like this compound typically involves an in vitro enzymatic assay. A common method is a fluorometric assay that measures the cleavage of a synthetic DPP-4 substrate.

General Protocol for a Fluorometric DPP-4 Inhibition Assay

1. Materials and Reagents:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference DPP-4 inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader

2. Experimental Procedure:

  • Prepare serial dilutions of the test compound (this compound) and the reference inhibitor in the assay buffer.

  • In the 96-well plate, add the assay buffer, the DPP-4 enzyme solution, and the different concentrations of the test compound or reference inhibitor. Include wells with enzyme and buffer only (positive control) and wells with buffer only (blank).

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

  • Immediately start monitoring the fluorescence intensity kinetically using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).

  • Record the fluorescence readings at regular intervals for a defined period (e.g., 30-60 minutes).

3. Data Analysis:

  • Calculate the rate of the enzymatic reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Subtract the background fluorescence rate (from the blank wells) from all other measurements.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for determining the in vitro DPP-4 inhibitory activity of a compound.

DPP4_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - DPP-4 Enzyme - Substrate - Assay Buffer Plate_Setup Set up 96-well plate: - Add Enzyme, Buffer, and Inhibitor Reagent_Prep->Plate_Setup Compound_Prep Prepare Serial Dilutions of Test Compound (this compound) Compound_Prep->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Reaction_Start Add Substrate to Initiate Reaction Pre_incubation->Reaction_Start Kinetic_Read Kinetic Fluorescence Reading Reaction_Start->Kinetic_Read Rate_Calc Calculate Reaction Rates Kinetic_Read->Rate_Calc Inhibition_Calc Calculate % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc

Caption: General workflow for a DPP-4 inhibition assay.

Conclusion

This compound, as a cyanopyrrolidine-based DPP-4 inhibitor, is designed for potent and selective inhibition of the DPP-4 enzyme. While specific enzyme kinetic data for this compound remains proprietary, the established methodologies for determining DPP-4 inhibition provide a clear framework for its characterization. Understanding the kinetics of this interaction is fundamental for drug development, enabling the optimization of dosage regimens and the prediction of therapeutic efficacy. The provided protocols and comparative data for other gliptins serve as a valuable resource for researchers in the field of diabetes and metabolic diseases. Further research and publication of specific kinetic data for this compound will be crucial for a more complete understanding of its pharmacological profile.

References

Melogliptin: A Technical Overview of Target Engagement and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melogliptin (formerly GRC 8200) is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor that was under development by Glenmark Pharmaceuticals for the treatment of type 2 diabetes mellitus.[1][2] DPP-4 inhibitors, a class of oral antihyperglycemic agents, enhance the body's own ability to control blood sugar by increasing the active levels of incretin (B1656795) hormones. This technical guide provides a comprehensive overview of the available data on this compound's target engagement and validation, including its mechanism of action, quantitative data on its potency, and relevant experimental protocols. While the clinical development of this compound appears to have been discontinued (B1498344) after Phase II trials, the data gathered provides valuable insights into its pharmacological profile.[1]

Mechanism of Action: DPP-4 Inhibition

The primary target of this compound is the enzyme dipeptidyl peptidase-4 (DPP-4), a serine protease found on the surface of most cell types.[3] DPP-4 is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis.

By inhibiting DPP-4, this compound prevents the breakdown of GLP-1 and GIP, leading to a 2- to 3-fold increase in their active concentrations.[3] This enhancement of incretin levels has several downstream effects that contribute to improved glycemic control:

  • Glucose-dependent insulin (B600854) secretion: Increased levels of active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner. This means that insulin is primarily released when blood glucose levels are high, reducing the risk of hypoglycemia.[4]

  • Suppression of glucagon (B607659) secretion: Elevated GLP-1 levels also act on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production.[3]

  • Delayed gastric emptying: GLP-1 can also slow the rate at which food moves from the stomach to the small intestine, which helps to reduce postprandial glucose excursions.

The collective effect of these actions is a reduction in both fasting and postprandial blood glucose levels, leading to an overall improvement in glycemic control in patients with type 2 diabetes.

Target Engagement and Potency

The engagement of this compound with its target, DPP-4, has been quantified through in vitro studies. The available data demonstrates that this compound is a highly potent inhibitor of the DPP-4 enzyme.

ParameterValueSelectivitySource
IC50 1.61 nM>10,000-fold vs. related isoenzymes[6]

Table 1: In Vitro Potency of this compound against DPP-4.

The low nanomolar IC50 value indicates that a very low concentration of this compound is required to inhibit 50% of the DPP-4 enzyme activity in a laboratory setting. Furthermore, its high selectivity for DPP-4 over other related enzymes is a critical attribute, as it minimizes the potential for off-target effects and associated adverse events.

In Vivo Target Validation and Efficacy

Clinical trials have provided in vivo validation of this compound's target engagement and its efficacy in patients with type 2 diabetes.

Phase I Studies

In early-stage clinical trials, this compound demonstrated significant and rapid inhibition of the DPP-4 enzyme in human subjects.

ParameterResultTime to EffectSource
DPP-IV Enzyme Inhibition >90%Within 1 hour at all doses tested[7]

Table 2: In Vivo DPP-4 Inhibition in Phase I Studies.

This high level of in vivo target engagement is a prerequisite for achieving a therapeutic effect.

Phase IIb Clinical Trial

A 12-week, randomized, double-blind, placebo-controlled Phase IIb study involving 494 patients with type 2 diabetes provided robust evidence of this compound's clinical efficacy.

Treatment GroupMean HbA1c Reduction from Baselinep-value vs. PlaceboSource
This compound 50mg (twice daily) 0.75%<0.0001[8]
This compound 100mg (once daily) 0.60%<0.0001[8]

Table 3: Efficacy of this compound in a 12-Week Phase IIb Study.

These results demonstrate a statistically significant and clinically meaningful reduction in HbA1c, a key marker of long-term glycemic control. The study also highlighted a favorable safety profile, with a low incidence of hypoglycemia and a neutral effect on body weight.[8]

Pharmacokinetics and Pharmacodynamics

Experimental Protocols

The following section outlines a representative experimental protocol for a key assay used in the evaluation of DPP-4 inhibitors like this compound.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay is a standard method for determining the in vitro potency (IC50) of a compound against the DPP-4 enzyme.

Principle:

The assay utilizes a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). In the presence of active DPP-4 enzyme, the substrate is cleaved, releasing the highly fluorescent aminomethylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the DPP-4 activity. An inhibitor will reduce the rate of this reaction.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound (this compound) and a reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare solutions for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme and Inhibitor Incubation: In the wells of the 96-well plate, add the assay buffer, the DPP-4 enzyme, and the various concentrations of this compound or the reference inhibitor. Incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each concentration of this compound compared to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of DPP-4 Inhibition

DPP4_Signaling_Pathway cluster_Gut Gut cluster_Pancreas Pancreas cluster_Bloodstream Bloodstream Food Intake Food Intake Incretin Release Incretin Release Food Intake->Incretin Release stimulates GLP-1 GLP-1 Incretin Release->GLP-1 GIP GIP Incretin Release->GIP Pancreatic Beta-Cells Pancreatic Beta-Cells GLP-1->Pancreatic Beta-Cells stimulates Pancreatic Alpha-Cells Pancreatic Alpha-Cells GLP-1->Pancreatic Alpha-Cells inhibits DPP-4 DPP-4 GLP-1->DPP-4 GIP->Pancreatic Beta-Cells stimulates GIP->DPP-4 Insulin Secretion Insulin Secretion Pancreatic Beta-Cells->Insulin Secretion increases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Glucagon Secretion Glucagon Secretion Pancreatic Alpha-Cells->Glucagon Secretion decreases Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production stimulates Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins degrades This compound This compound This compound->DPP-4 inhibits DPP4_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Measurement Data Acquisition cluster_Analysis Data Analysis A Prepare this compound serial dilutions D Dispense this compound and DPP-4 enzyme into 96-well plate A->D B Prepare DPP-4 enzyme solution B->D C Prepare Gly-Pro-AMC substrate solution F Add Gly-Pro-AMC substrate to initiate reaction C->F E Incubate at 37°C D->E E->F G Measure fluorescence kinetically (Ex: 360nm, Em: 460nm) F->G H Calculate reaction rates G->H I Determine % inhibition H->I J Plot dose-response curve and calculate IC50 I->J

References

Navigating Preclinical Development: A Pharmacokinetic Profile of DPP-IV Inhibitors in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: While the initial request specified information on Melogliptin, a thorough review of publicly available scientific literature and drug development databases revealed a lack of detailed preclinical pharmacokinetic data for this specific compound. To fulfill the core requirements of providing an in-depth technical guide on the pharmacokinetics of a dipeptidyl peptidase-IV (DPP-IV) inhibitor in common animal models, this document will focus on Carmegliptin (B1668243) , a well-characterized compound of the same class with available data in rats, dogs, and monkeys. The principles and methodologies described herein are representative of the preclinical pharmacokinetic evaluation process for this class of therapeutic agents.

Executive Summary

This guide provides a comprehensive overview of the preclinical pharmacokinetic profile of Carmegliptin, a novel dipeptidyl peptidase IV (DPP-IV) inhibitor. Understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of a drug candidate in relevant animal models is a cornerstone of preclinical development, providing critical data for dose selection, safety assessment, and prediction of human pharmacokinetics. The following sections detail the pharmacokinetic parameters of Carmegliptin in rats, dogs, and cynomolgus monkeys, outline the experimental protocols used to generate this data, and present visual workflows to illustrate the key processes involved.

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of Carmegliptin have been systematically evaluated in Wistar rats, Beagle dogs, and cynomolgus monkeys. The data reveals species-specific differences in clearance, volume of distribution, and oral bioavailability.

Intravenous Pharmacokinetic Parameters

Following a single intravenous bolus administration, Carmegliptin exhibited moderate clearance and extensive tissue distribution across the species studied.

ParameterRat (1 mg/kg)Dog (1 mg/kg)Monkey (1 mg/kg)
Clearance (CL) 25 mL/min/kg7.9 mL/min/kg11 mL/min/kg
Volume of Distribution (Vss) 4.1 L/kg3.4 L/kg3.2 L/kg
Half-life (t½) 2.3 h5.0 h4.0 h
Oral Pharmacokinetic Parameters

Oral administration of Carmegliptin resulted in rapid absorption, with notable differences in bioavailability among the species.

ParameterRat (3 mg/kg)Dog (2.5 mg/kg)Monkey (2.5 mg/kg)
Max Concentration (Cmax) 240 ng/mL3800 ng/mL2900 ng/mL
Time to Max Conc. (Tmax) 1-4 h~2 h~2 h
Area Under the Curve (AUC) 670 ng·h/mL15000 ng·h/mL8300 ng·h/mL
Bioavailability (F) 28-40%110-174%30-80%

Note: The high bioavailability observed in dogs may be attributable to the specific formulation used in the study.

Experimental Protocols

The generation of robust pharmacokinetic data relies on well-defined and meticulously executed experimental protocols. The following methodologies are representative of those employed in the preclinical evaluation of Carmegliptin.

Animal Models
  • Rats: Male Wistar rats were utilized for pharmacokinetic and excretion studies. For investigations into biliary excretion, bile duct-cannulated (BDC) models were employed.[1]

  • Dogs: Male Beagle dogs were used for single and multiple-dose pharmacokinetic studies.[1]

  • Monkeys: Male cynomolgus monkeys served as the non-human primate model.[1]

All animals were housed in controlled environments with regulated light-dark cycles, temperature, and humidity, and had access to standard chow and water ad libitum, except when fasting was required for specific procedures.

Dosing and Sample Collection
  • Intravenous (IV) Administration: Carmegliptin was formulated in a suitable vehicle (e.g., 0.9% saline) and administered as a single bolus injection into a prominent vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys).

  • Oral (PO) Administration: For oral dosing, Carmegliptin was administered via gavage as a solution or suspension. In some studies with dogs, a capsule formulation was used.[1]

  • Sample Collection:

    • Blood: Serial blood samples were collected at predetermined time points post-dosing from an appropriate site (e.g., retro-orbital sinus in rats, peripheral veins in dogs and monkeys). Blood was collected into tubes containing an anticoagulant (e.g., K2-EDTA) and centrifuged to obtain plasma, which was then stored at -20°C or lower until analysis.

    • Excreta: For mass balance studies, animals were housed in metabolic cages to allow for the separate collection of urine and feces over specified intervals (e.g., 0-24h, 24-48h, 48-72h).

    • Bile: In BDC rats, bile was collected at timed intervals to quantify the extent of biliary excretion.[1]

Bioanalytical Method

Concentrations of Carmegliptin in plasma, urine, and bile were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

  • Sample Preparation: A simple protein precipitation method was typically employed. An organic solvent (e.g., acetonitrile) containing an internal standard (e.g., a deuterated analog of Carmegliptin) was added to the plasma sample to precipitate proteins. After centrifugation, the supernatant was collected for analysis.

  • Chromatographic Separation: The analyte and internal standard were separated from endogenous components on a reverse-phase HPLC column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).

  • Mass Spectrometric Detection: Detection was performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions were monitored for the analyte and the internal standard to ensure selectivity and sensitivity.

  • Quantification: A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentrations of Carmegliptin in the study samples were then determined from this curve. The lower limit of quantification (LLOQ) was typically in the low ng/mL range.

ADME Profile: Absorption, Distribution, Metabolism, and Excretion

Absorption

Carmegliptin is rapidly absorbed following oral administration in all species tested, with Tmax values generally observed between 1 and 4 hours.[1][2] The oral bioavailability was found to be variable across species, ranging from moderate in rats to high in dogs.[2][3]

Distribution

The volume of distribution at steady state (Vss) of Carmegliptin was significantly larger than the total body water in rats, dogs, and monkeys, indicating extensive extravascular tissue distribution.[2] This suggests that the drug is not confined to the systemic circulation and partitions into various tissues.

Metabolism

Carmegliptin is highly resistant to hepatic metabolism in all species evaluated, including humans.[2][3] In vitro studies using liver microsomes and hepatocytes showed minimal metabolic turnover.[1] This low level of metabolism contributes to the parent drug being the major circulating component in plasma.

Excretion

The primary route of elimination for Carmegliptin is excretion of the unchanged drug.[2] Following oral administration of radiolabeled [14C]Carmegliptin, the majority of the dose was recovered in urine and feces.[2] In rats, excretion was balanced between urine (approximately 36%) and feces (via direct intestinal secretion and biliary excretion, approximately 29% and 19%, respectively).[2]

Visualizations

Experimental Workflow for a Preclinical Pharmacokinetic Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Analysis Animal_Acclimatization Animal Acclimatization (e.g., Wistar Rats) Fasting Overnight Fasting Animal_Acclimatization->Fasting IV_Admin Intravenous Dosing (1 mg/kg) Fasting->IV_Admin PO_Admin Oral Dosing (3 mg/kg) Fasting->PO_Admin Vehicle_Prep Drug Formulation (e.g., Carmegliptin in Saline) Blood_Collection Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) IV_Admin->Blood_Collection PO_Admin->Blood_Collection Plasma_Processing Plasma Separation (Centrifugation) Blood_Collection->Plasma_Processing Sample_Storage Sample Storage (-20°C to -80°C) Plasma_Processing->Sample_Storage Sample_Prep Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Processing Data Processing & Concentration Determination LC_MS->Data_Processing PK_Modeling Non-Compartmental Analysis Data_Processing->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, AUC, t½, etc.) PK_Modeling->Parameter_Calculation G cluster_ingestion Post-Meal cluster_incretin Incretin System cluster_pancreas Pancreatic Response cluster_outcome Therapeutic Outcome Food Food Ingestion GLP1_GIP Release of Incretin Hormones (GLP-1 & GIP) Food->GLP1_GIP DPP4 DPP-IV Enzyme GLP1_GIP->DPP4 Insulin ↑ Glucose-Dependent Insulin Secretion GLP1_GIP->Insulin Active Incretins Glucagon ↓ Glucagon Secretion GLP1_GIP->Glucagon Active Incretins Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inactivation Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control Carmegliptin Carmegliptin Carmegliptin->DPP4 Inhibition

References

Melogliptin: A Technical Guide for Type 2 Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Melogliptin, an investigational dipeptidyl peptidase-4 (DPP-4) inhibitor, for its potential application in the treatment of type 2 diabetes mellitus (T2DM). This guide synthesizes available data on its mechanism of action, chemical properties, clinical efficacy, and relevant experimental protocols to support further research and development.

Introduction

This compound (C15H21FN6O) is a potent, selective, and orally bioavailable cyanopyrrolidine-based inhibitor of dipeptidyl peptidase-4 (DPP-4).[1] Developed by Glenmark Pharmaceuticals, it belongs to the "gliptin" class of antihyperglycemic agents designed to improve glycemic control in patients with T2DM.[2][3] The primary therapeutic mechanism of DPP-4 inhibitors is to enhance the incretin (B1656795) system, which plays a crucial role in glucose homeostasis.[4][5] By preventing the degradation of incretin hormones, this compound increases glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release.[4][6] Early clinical trials have demonstrated its potential for significant improvements in glycemic control with a favorable safety profile.[2]

Chemical and Physical Properties

This compound is a small molecule characterized by its cyanopyrrolidine structure.[1] Its key chemical and physical properties are summarized below.

PropertyValueReference
IUPAC Name (2S,4S)-4-fluoro-1-[2-[[(1R,3S)-3-(1,2,4-triazol-1-ylmethyl)cyclopentyl]amino]acetyl]pyrrolidine-2-carbonitrile[1]
Molecular Formula C₁₅H₂₁FN₆O[1][6][7][8]
Molecular Weight 320.37 g/mol [1][6][7]
CAS Number 868771-57-7[1][6]
Class Antihyperglycaemics; Nitriles; Pyrrolidines; Small molecules; Triazoles[3]
Mechanism of Action Dipeptidyl peptidase 4 (DPP-4) inhibitor[3]

Mechanism of Action: The Incretin Pathway

This compound exerts its therapeutic effect by modulating the incretin pathway. Incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to food intake.[4][5] These hormones stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. However, their action is rapidly terminated by the enzyme DPP-4, which cleaves and inactivates them.[4]

This compound selectively inhibits DPP-4, thereby preventing the breakdown of GLP-1 and GIP.[6] This prolongation of active incretin levels leads to:

  • Enhanced Glucose-Stimulated Insulin Secretion: Increased levels of active GLP-1 and GIP potentiate insulin release from pancreatic β-cells when blood glucose is elevated.[4]

  • Suppressed Glucagon Release: GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels.[9]

This dual action results in improved overall glycemic control. The glucose-dependent nature of this mechanism confers a low risk of hypoglycemia, a significant advantage over other antidiabetic drug classes.[2]

This compound Mechanism of Action cluster_Gut Gut (Post-Meal) cluster_Pancreas Pancreas cluster_Circulation Circulation cluster_Effect Physiological Effect Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Stimulates release BetaCells β-Cells Incretins->BetaCells Stimulates AlphaCells α-Cells Incretins->AlphaCells Inhibits DPP4 DPP-4 Enzyme Incretins->DPP4 Degraded by Insulin Insulin Secretion BetaCells->Insulin Increases Glucagon Glucagon Secretion AlphaCells->Glucagon Decreases GlucoseControl Improved Glycemic Control Insulin->GlucoseControl Lowers Blood Glucose InactiveIncretins Inactive Incretins DPP4->InactiveIncretins This compound This compound This compound->DPP4 Inhibits

Caption: Signaling pathway of this compound via DPP-4 inhibition.

Pharmacokinetics and Pharmacodynamics

While specific pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound is limited in publicly available literature, studies on similar DPP-4 inhibitors like Alogliptin (B1666894) provide a general profile for this drug class.[10][11][12]

Pharmacokinetics (PK): Refers to the study of drug absorption, distribution, metabolism, and excretion.[13]

  • Absorption: DPP-4 inhibitors are typically rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of 1-2 hours.[12]

  • Distribution: They exhibit low plasma protein binding.

  • Metabolism: Metabolism is often minimal, with the formation of N-demethylated and N-acetylated metabolites that account for a small fraction of the parent drug concentration.[12]

  • Excretion: The primary route of elimination is typically via urinary excretion of the unchanged drug.[12]

Pharmacodynamics (PD): Refers to the relationship between drug concentration and its effect.[13]

  • DPP-4 Inhibition: A single oral dose can lead to potent and sustained inhibition of plasma DPP-4 activity. For Alogliptin, mean peak inhibition ranged from 93% to 99%.[12]

  • Active GLP-1 Levels: Inhibition of DPP-4 results in a significant increase (e.g., 2- to 4-fold) in the exposure to active GLP-1 compared to placebo.[12]

ParameterGeneral Profile for DPP-4 Inhibitors (e.g., Alogliptin)Reference
Tmax (Time to Peak) 1-2 hours[12]
t½ (Half-life) 12-21 hours[12]
Excretion Primarily renal (60-71% excreted unchanged in urine)[12]
DPP-4 Inhibition (Peak) >90%[12]
DPP-4 Inhibition (24h) >70%[12]
Active GLP-1 Levels 2- to 4-fold increase vs. placebo[12]

Clinical Efficacy Data

A 12-week, randomized, double-blind, placebo-controlled Phase IIb trial involving 494 patients with T2DM provided key efficacy data for this compound.[2] The study demonstrated significant improvements in glycemic control and a favorable safety profile.[2]

Table 1: Change in HbA1c from Baseline at 12 Weeks [2]

Patient GroupDosageMean HbA1c Reduction vs. Placebop-value
Overall Population 50mg Twice Daily-0.75%<0.0001
Overall Population 100mg Once Daily-0.60%<0.0001
Subgroup (Baseline HbA1c 8.5%-10%) 50mg Twice Daily-1.05%N/A
Subgroup (Baseline HbA1c 8.5%-10%) 100mg Once Daily-0.88%N/A

Key findings from the trial include:

  • Effective Glycemic Control: this compound significantly reduced HbA1c from baseline compared to placebo.[2]

  • Favorable Safety Profile: The treatment was well-tolerated, with a low incidence of hypoglycemia and a neutral effect on body weight, which are common concerns with other antidiabetic therapies.[2]

Experimental Protocols

The following protocols are standard methodologies for the preclinical and clinical evaluation of DPP-4 inhibitors like this compound.

This protocol is used to measure the enzymatic activity of DPP-4 in biological samples (e.g., plasma, cell lysates) and assess the inhibitory effect of a compound.[14]

  • Sample Preparation:

    • Collect biological samples (e.g., plasma, tumor lysates, peritoneal washes).[14]

    • For solid tissues, homogenize in a suitable lysis buffer (e.g., using a TissueLyser) and clarify by centrifugation (e.g., 500 x g for 10 min at 4°C).[14]

    • Store supernatants at -20°C or use immediately.[14]

  • Assay Procedure (based on a commercial luminescent kit):

    • Prepare a standard curve using a known concentration of recombinant DPP-4.

    • Add the biological sample or standard to a 96-well plate.

    • Add the DPP-4 sensitive substrate (e.g., Gly-Pro-aminoluciferin).[14] This substrate produces a luminescent signal upon cleavage by DPPs.

    • To test for inhibition, pre-incubate the sample with varying concentrations of this compound before adding the substrate.

    • Incubate the plate according to the manufacturer's instructions (e.g., at room temperature for 30 minutes).

    • Add a luciferase-containing reagent to generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate DPP-4 activity in the samples by extrapolating from the standard curve.[14]

    • For inhibition studies, calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

This method confirms the direct binding of the inhibitor to its target protein.[15]

  • Immobilization of Inhibitor:

    • Select a solid support matrix (e.g., NHS-activated sepharose beads).

    • Covalently couple this compound to the beads via a suitable functional group.[15]

    • Wash the beads extensively to remove any non-covalently bound inhibitor.[15]

  • Preparation of Cell Lysate:

    • Culture cells known to express DPP-4 (e.g., Caco-2 cells).[15]

    • Harvest and lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.[15]

  • Affinity Pulldown:

    • Incubate the clarified cell lysate with the this compound-coupled beads (and control beads without the inhibitor).

    • Allow proteins to bind to the matrix.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Identification:

    • Elute the bound proteins from the beads using a competitive inhibitor, a change in pH, or a denaturing buffer.

    • Identify the eluted proteins using techniques such as SDS-PAGE followed by mass spectrometry to confirm the presence of DPP-4.

Target Validation Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis N1 Couple this compound to Sepharose Beads N3 Incubate Lysate with Beads N1->N3 N2 Prepare Cell Lysate (DPP-4 Expressing Cells) N2->N3 N4 Wash to Remove Non-specific Binders N3->N4 N5 Elute Bound Proteins N4->N5 N6 Separate Proteins (SDS-PAGE) N5->N6 N7 Identify Protein (Mass Spectrometry) N6->N7 N8 Confirm DPP-4 as Target N7->N8

Caption: Experimental workflow for DPP-4 target validation.

CETSA is used to verify that a drug binds to its target in a cellular environment.[15]

  • Cell Treatment: Treat intact cells expressing DPP-4 with this compound or a vehicle control for a defined period.[15]

  • Thermal Challenge: Aliquot the treated cells into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a cooling step.[15]

  • Cell Lysis: Lyse the cells (e.g., via freeze-thaw cycles).

  • Separation: Centrifuge the samples at high speed to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Quantification: Analyze the amount of soluble DPP-4 remaining in the supernatant at each temperature using a method like Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble DPP-4 against temperature. A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of this compound, demonstrating that drug binding stabilized the protein against thermal denaturation.[15]

Development Status

Following successful Phase II trials, Glenmark Pharmaceuticals planned to initiate global Phase III trials for this compound at the end of 2009, pending regulatory approvals.[2] The company also received Investigational New Drug (IND) approval from the USFDA to conduct a clinical study in the US.[2][3] However, as of 2015, no recent development reports have been identified for this compound in Phase III for Type 2 diabetes.[3]

Conclusion

This compound is a potent and selective DPP-4 inhibitor that has demonstrated significant efficacy in improving glycemic control in patients with type 2 diabetes in Phase II clinical trials. Its mechanism of action, which enhances the endogenous incretin system, provides effective glucose-lowering with a minimal risk of hypoglycemia and no adverse effect on body weight. The provided experimental protocols offer a robust framework for further investigation into its pharmacological properties. While the progression to late-stage clinical development appears to have stalled, the existing data for this compound underscores the therapeutic potential of the DPP-4 inhibitor class and provides a valuable case study for researchers in the field of diabetes drug development.

References

The Discovery and Synthesis of Melogliptin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melogliptin (formerly GRC-8200) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed by Glenmark Pharmaceuticals for the treatment of type 2 diabetes mellitus. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and clinical development of this compound. Key quantitative data from preclinical and clinical studies are summarized, and detailed experimental protocols for relevant assays are provided. Visualizations of the DPP-4 signaling pathway, the chemical synthesis of this compound, and the drug discovery workflow are included to facilitate a deeper understanding of this therapeutic agent.

Introduction

Type 2 diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin (B600854) resistance and relative insulin deficiency. One therapeutic approach to managing this condition is to enhance the incretin (B1656795) effect. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gastrointestinal tract in response to food intake and potentiate glucose-dependent insulin secretion. The enzyme dipeptidyl peptidase-4 (DPP-4) rapidly inactivates these hormones. Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control.

This compound is a small molecule inhibitor of DPP-4 that was identified and developed by Glenmark Pharmaceuticals. This guide details the scientific journey of this compound from its discovery to its clinical evaluation.

Discovery of this compound

The discovery of this compound emerged from a focused drug discovery program aimed at identifying novel, potent, and selective DPP-4 inhibitors. The development of this compound can be conceptualized through a typical drug discovery and development workflow.

cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Development Target ID Target Identification (DPP-4) Lead Gen Lead Generation Target ID->Lead Gen HTS, Rational Design Lead Opt Lead Optimization Lead Gen->Lead Opt SAR Studies Preclinical Preclinical Studies (In vitro & In vivo) Lead Opt->Preclinical Candidate Selection Phase I Phase I Trials Preclinical->Phase I IND Filing Phase II Phase II Trials Phase I->Phase II Safety & Tolerability Phase III Phase III Trials Phase II->Phase III Efficacy & Dosing Start Starting Materials Int1 Intermediate 1 (Cyclopentyl Amine Moiety) Start->Int1 Int2 Intermediate 2 ((2S,4S)-4-fluoro-1-(chloroacetyl) pyrrolidine-2-carbonitrile) Start->Int2 Coupling Coupling Reaction Int1->Coupling Int2->Coupling This compound This compound Coupling->this compound cluster_0 Pancreatic β-cell GLP1R GLP-1 Receptor AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes Food Food Intake GLP1 Active GLP-1 Food->GLP1 Stimulates release GLP1->GLP1R Binds to DPP4 DPP-4 GLP1->DPP4 Degraded by InactiveGLP1 Inactive GLP-1 DPP4->InactiveGLP1 This compound This compound This compound->DPP4 Inhibits

Melogliptin's Binding Affinity to DPP-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity of melogliptin to its target, Dipeptidyl Peptidase-4 (DPP-4). This compound is a potent and selective inhibitor of the DPP-4 enzyme, a key therapeutic target in the management of type 2 diabetes mellitus. This document collates available quantitative binding data, outlines the experimental methodologies for determining inhibitory activity, and visualizes the relevant biochemical pathways and experimental workflows.

Quantitative Binding Affinity of this compound

The inhibitory potency of this compound against DPP-4 has been quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value corresponds to a higher binding affinity and greater potency of the inhibitor.

InhibitorTarget EnzymeIC50 (nM)
This compoundHuman Recombinant DPP-41.61
This compoundHuman Plasma DPP-42.92

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

The determination of the IC50 value for this compound is typically performed using a fluorometric in vitro DPP-4 inhibitor screening assay. The following protocol outlines the general methodology employed in such assays.

Objective: To determine the concentration of this compound required to inhibit 50% of DPP-4 enzyme activity.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC)

  • This compound (or other test inhibitors)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the this compound stock solution in assay buffer to achieve a range of desired concentrations.

    • Dilute the recombinant human DPP-4 enzyme to a working concentration in assay buffer.

    • Prepare the DPP-4 substrate solution in assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to the designated wells:

      • Blank wells: Assay buffer only (for background fluorescence measurement).

      • Enzyme control wells (100% activity): DPP-4 enzyme solution and assay buffer.

      • Inhibitor wells: DPP-4 enzyme solution and the various concentrations of this compound.

    • Mix the contents of the wells thoroughly.

  • Pre-incubation:

    • Incubate the microplate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.

    • Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at the excitation and emission wavelengths specific for the fluorogenic substrate (e.g., ~360 nm excitation and ~460 nm emission for AMC). The rate of increase in fluorescence is directly proportional to the DPP-4 enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the background fluorescence rate (from blank wells) from all other measurements.

    • Determine the percentage of inhibition for each this compound concentration relative to the enzyme control wells (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

DPP-4 Signaling Pathway and Inhibition by this compound

DPP4_Signaling_Pathway cluster_0 Physiological State cluster_1 Pharmacological Intervention Food Food Intake Incretins Active Incretin Hormones (GLP-1, GIP) Food->Incretins Pancreas Pancreas Incretins->Pancreas DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins This compound This compound DPP4_inhibited DPP-4 Enzyme This compound->DPP4_inhibited Inhibition

Caption: DPP-4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for DPP-4 Inhibition Assay

DPP4_Inhibition_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction and Measurement cluster_analysis 4. Data Analysis Melogliptin_prep Prepare this compound Dilution Series Add_Inhibitor Add this compound (or Buffer/Control) Melogliptin_prep->Add_Inhibitor DPP4_prep Prepare DPP-4 Enzyme Solution Add_DPP4 Add DPP-4 Enzyme DPP4_prep->Add_DPP4 Substrate_prep Prepare Substrate Solution Add_Substrate Add Substrate to Initiate Reaction Substrate_prep->Add_Substrate Preincubation Pre-incubate (e.g., 37°C) Add_Inhibitor->Preincubation Preincubation->Add_Substrate Kinetic_Read Kinetic Fluorescence Measurement Add_Substrate->Kinetic_Read Calc_Rate Calculate Reaction Rates Kinetic_Read->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for determining the IC50 of this compound in a DPP-4 inhibition assay.

Structural Biology of Dipeptidyl Peptidase-4 (DPP-4) in Complex with Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Dipeptidyl Peptidase-4 (DPP-4)

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein (B1211001) that acts as a serine exopeptidase.[1][2] It plays a crucial role in glucose metabolism by cleaving and inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. This makes DPP-4 a key therapeutic target for the treatment of type 2 diabetes mellitus.[3][4]

The DPP-4 protein exists as a homodimer, with each monomer comprising a small N-terminal cytoplasmic domain, a transmembrane region, and a large extracellular domain.[1][5] The extracellular domain is further divided into a catalytic domain and a β-propeller domain.[1] The active site is located at the interface of these two domains and contains a catalytic triad (B1167595) of Ser630, Asp708, and His740.[5] The active site can be further subdivided into several subsites (S1, S2, S1', S2', and S2 extensive) that accommodate the side chains of the peptide substrates and inhibitors.[1][2] The interaction of inhibitors with the S1 and S2 subsites is considered essential for their inhibitory activity.[1]

Quantitative Data for DPP-4 Inhibitors

The following tables summarize the binding affinities and pharmacokinetic properties of several well-characterized DPP-4 inhibitors. This data provides a comparative context for the potency and behavior of different chemical scaffolds that target DPP-4.

Table 1: In Vitro Inhibitory Potency of Selected DPP-4 Inhibitors

InhibitorIC50 (nmol/L) against human DPP-4Reference
Linagliptin0.14[6]
Sitagliptin19[7]
Alogliptin<10[7]
Teneligliptin0.88[7]
Vildagliptin34[6]

Table 2: Pharmacokinetic Properties of Selected DPP-4 Inhibitors

InhibitorOral Bioavailability (%)Plasma Protein Binding (%)Primary Route of EliminationReference
Sitagliptin~8738Renal[3]
Vildagliptin8510Hepatic/Renal[3]
Saxagliptin~67NegligibleHepatic (CYP3A4/5)[3]
Linagliptin~30High (concentration-dependent)Hepatic/Biliary[3]
AlogliptinHigh20-30Renal[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between DPP-4 and its inhibitors.

  • Gene Synthesis and Cloning: The gene encoding the extracellular domain (residues 40-766) of human DPP-4 is synthesized with a C-terminal hexa-histidine tag and cloned into a suitable expression vector (e.g., pFastBac for baculovirus expression system).

  • Generation of Recombinant Baculovirus: The recombinant plasmid is transformed into DH10Bac E. coli cells to generate a recombinant bacmid. The bacmid is then transfected into insect cells (e.g., Spodoptera frugiperda Sf9 cells) to produce recombinant baculovirus.

  • Protein Expression: High-titer viral stock is used to infect a larger culture of insect cells (e.g., High Five cells) at a multiplicity of infection (MOI) of 1-2. The cells are cultured at 27°C for 48-72 hours.

  • Harvesting and Lysis: The culture supernatant containing the secreted DPP-4 is harvested by centrifugation. A protease inhibitor cocktail is added to the supernatant.

  • Affinity Chromatography: The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with a binding buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). The column is washed with the binding buffer containing a low concentration of imidazole (B134444) (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged DPP-4 is eluted with a high concentration of imidazole (e.g., 250-500 mM).

  • Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography using a column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to remove aggregates and obtain a homogenous protein sample.

  • Purity and Concentration: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer at 280 nm with the calculated extinction coefficient.

Two primary methods are used to obtain crystals of protein-ligand complexes: co-crystallization and soaking.[9][10][11]

Co-crystallization Protocol:

  • Complex Formation: Purified DPP-4 is incubated with a 5- to 10-fold molar excess of the inhibitor for several hours at 4°C to ensure complex formation.[9]

  • Crystallization Screening: The DPP-4-inhibitor complex is concentrated to 10-20 mg/mL.[9] Crystallization screens are set up using the sitting-drop or hanging-drop vapor diffusion method at various temperatures (e.g., 4°C and 20°C). A variety of commercial crystallization screens are used to sample a wide range of chemical conditions.

  • Crystal Optimization: Conditions that yield initial microcrystals are optimized by varying the precipitant concentration, pH, and the concentration of the protein-ligand complex to obtain diffraction-quality crystals.

  • Cryo-protection and Data Collection: Crystals are cryo-protected by briefly soaking them in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., 20-30% glycerol (B35011) or ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined structure of DPP-4 as a search model. The inhibitor is then manually fitted into the electron density map, and the complex structure is refined using software such as PHENIX or REFMAC5.[11][12]

ITC is a technique used to measure the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of thermodynamic parameters of the interaction.[13][14]

  • Sample Preparation: Purified DPP-4 is dialyzed against the desired buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The inhibitor is dissolved in the same buffer. The concentrations of both the protein and the ligand are accurately determined.

  • ITC Experiment Setup: The sample cell of the ITC instrument is filled with the DPP-4 solution (typically at a concentration of 10-50 µM). The injection syringe is loaded with the inhibitor solution (typically 10-20 times the protein concentration).

  • Titration: A series of small injections (e.g., 2-5 µL) of the inhibitor solution into the sample cell are performed at a constant temperature (e.g., 25°C). The heat released or absorbed during each injection is measured.

  • Data Analysis: The raw data, a plot of heat flow versus time, is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

SPR is a label-free technique used to study the kinetics of molecular interactions in real-time.[15][16][17]

  • Protein Immobilization: DPP-4 is immobilized on the surface of a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. The protein is injected over the activated sensor surface until the desired immobilization level is reached. A reference flow cell is prepared by performing the activation and deactivation steps without protein injection.

  • Analyte Preparation: The inhibitor (analyte) is prepared in a series of concentrations in the running buffer (e.g., HBS-EP+ buffer).

  • Binding Analysis: The different concentrations of the inhibitor are injected over the sensor surface containing the immobilized DPP-4 and the reference flow cell. The binding of the inhibitor to DPP-4 causes a change in the refractive index at the sensor surface, which is detected as a response in sensorgrams.

  • Data Analysis: The reference-subtracted sensorgrams are globally fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizations

The following diagrams illustrate key workflows and pathways related to the structural biology of DPP-4.

experimental_workflow Experimental Workflow for DPP-4-Inhibitor Complex Structure Determination cluster_protein Protein Production cluster_complex Complex Formation & Crystallization cluster_structure Structure Determination p1 Cloning & Expression p2 Purification (Affinity & SEC) p1->p2 c1 Co-crystallization p2->c1 Incubate with inhibitor c2 Crystal Soaking p2->c2 Grow apo crystals s1 X-ray Diffraction Data Collection c1->s1 c2->s1 Soak in inhibitor solution s2 Molecular Replacement s1->s2 s3 Model Building & Refinement s2->s3 s4 Structure Validation s3->s4 dpp4_interactions Key Interactions of a Generic Inhibitor with DPP-4 Active Site cluster_inhibitor Inhibitor Moiety cluster_dpp4 DPP-4 Active Site I_S1 P1 Group S1 S1 Pocket (Hydrophobic) I_S1->S1 Hydrophobic Interactions Cat_Triad Catalytic Triad (Ser630, Asp708, His740) I_S1->Cat_Triad Interaction with Ser630 I_S2 P2 Group S2 S2 Pocket I_S2->S2 H-bonds with Glu205/206 I_add Additional Groups S1_prime S1' Subsite I_add->S1_prime Interactions S2_prime S2' Subsite I_add->S2_prime Interactions dpp4_signaling Simplified DPP-4 Signaling Pathway Food Food Intake GLP1 Active GLP-1 Food->GLP1 GIP Active GIP Food->GIP Pancreas Pancreatic β-cells GLP1->Pancreas DPP4 DPP-4 GLP1->DPP4 Inactivation GIP->Pancreas GIP->DPP4 Inactivation Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Lowering Insulin->Glucose iGLP1 Inactive GLP-1 DPP4->iGLP1 iGIP Inactive GIP DPP4->iGIP Inhibitor DPP-4 Inhibitor (e.g., Melogliptin) Inhibitor->DPP4 Inhibition

References

Melogliptin and the Regulation of Incretin Hormones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melogliptin is a nitrile-containing, small molecule compound classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor, developed for the management of Type 2 Diabetes Mellitus. Although its clinical development has not progressed to market authorization, its mechanism of action is well-understood within the context of the DPP-4 inhibitor class. This technical guide delineates the core mechanism of this compound in regulating incretin (B1656795) hormones. By inhibiting the DPP-4 enzyme, this compound prevents the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This prolongation of active incretin levels leads to enhanced glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, and ultimately, improved glycemic control. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data from representative DPP-4 inhibitor studies, and detailed experimental protocols relevant to the study of this compound and similar compounds.

Introduction: The Incretin Effect and its Impairment in Type 2 Diabetes

The "incretin effect" describes the physiological phenomenon where oral glucose administration elicits a significantly higher insulin response compared to an intravenous glucose infusion resulting in the same plasma glucose concentration. This effect is primarily mediated by two gut-derived hormones: GLP-1 and GIP. In individuals with Type 2 Diabetes, the incretin effect is markedly diminished, contributing to impaired glucose tolerance.

This compound, as a DPP-4 inhibitor, is designed to counteract this by augmenting the action of endogenous incretins.

Mechanism of Action: DPP-4 Inhibition

The primary mechanism of action of this compound is the competitive and reversible inhibition of the enzyme dipeptidyl peptidase-4. DPP-4 is a serine protease that is ubiquitously expressed throughout the body and is responsible for the rapid inactivation of GLP-1 and GIP. By binding to the active site of DPP-4, this compound prevents the cleavage of these incretin hormones, thereby increasing their circulating half-life and enhancing their physiological effects.

cluster_0 Physiological State (Without this compound) cluster_1 Pharmacological Intervention (With this compound) Nutrient Intake Nutrient Intake Intestinal L-cells Intestinal L-cells Nutrient Intake->Intestinal L-cells stimulates Intestinal K-cells Intestinal K-cells Nutrient Intake->Intestinal K-cells stimulates Active GLP-1 & GIP Active GLP-1 & GIP Intestinal L-cells->Active GLP-1 & GIP secrete Intestinal K-cells->Active GLP-1 & GIP secrete DPP-4 Enzyme DPP-4 Enzyme Active GLP-1 & GIP->DPP-4 Enzyme substrates for Inactive GLP-1 & GIP Inactive GLP-1 & GIP DPP-4 Enzyme->Inactive GLP-1 & GIP inactivates to This compound This compound DPP-4 Enzyme_inhibited DPP-4 Enzyme This compound->DPP-4 Enzyme_inhibited inhibits Prolonged Active GLP-1 & GIP Prolonged Active GLP-1 & GIP DPP-4 Enzyme_inhibited->Prolonged Active GLP-1 & GIP prevents inactivation of Pancreatic Beta-cells Pancreatic Beta-cells Prolonged Active GLP-1 & GIP->Pancreatic Beta-cells stimulates Pancreatic Alpha-cells Pancreatic Alpha-cells Prolonged Active GLP-1 & GIP->Pancreatic Alpha-cells inhibits Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Pancreatic Alpha-cells->Glucagon Secretion decreases Improved Glycemic Control Improved Glycemic Control Insulin Secretion->Improved Glycemic Control Glucagon Secretion->Improved Glycemic Control Active GLP-1 & GIP_2 Active GLP-1 & GIP

Diagram 1: Mechanism of Action of this compound.

Signaling Pathways of Incretin Hormones

The enhanced levels of active GLP-1 and GIP, following this compound administration, potentiate their downstream signaling cascades in pancreatic islet cells.

GLP-1 Signaling in Pancreatic Beta-Cells

Active GLP-1 binds to its G-protein coupled receptor (GLP-1R) on pancreatic beta-cells. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2). These signaling molecules, in a glucose-dependent manner, lead to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, influx of calcium ions (Ca2+), and ultimately, the exocytosis of insulin-containing granules.

GLP-1 GLP-1 GLP-1R GLP-1 Receptor GLP-1->GLP-1R binds Adenylyl Cyclase Adenylyl Cyclase GLP-1R->Adenylyl Cyclase activates ATP ATP cAMP cAMP ATP->cAMP converts to PKA Protein Kinase A cAMP->PKA Epac2 Epac2 cAMP->Epac2 K-ATP Channel K-ATP Channel (Closure) PKA->K-ATP Channel Epac2->K-ATP Channel Membrane Depolarization Membrane Depolarization K-ATP Channel->Membrane Depolarization Ca2+ Influx Ca2+ Influx Membrane Depolarization->Ca2+ Influx Insulin Granule Exocytosis Insulin Granule Exocytosis Ca2+ Influx->Insulin Granule Exocytosis

Diagram 2: GLP-1 Signaling Pathway in Pancreatic Beta-Cells.
GIP Signaling in Pancreatic Beta-Cells

Similar to GLP-1, GIP binds to its specific G-protein coupled receptor (GIPR) on beta-cells, also leading to cAMP production and subsequent activation of PKA and Epac2. This cascade potentiates glucose-stimulated insulin secretion through similar downstream effectors as the GLP-1 signaling pathway.

GIP GIP GIPR GIP Receptor GIP->GIPR binds Adenylyl Cyclase Adenylyl Cyclase GIPR->Adenylyl Cyclase activates ATP ATP cAMP cAMP ATP->cAMP converts to PKA Protein Kinase A cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin Secretion Insulin Secretion PKA->Insulin Secretion potentiates glucose-stimulated Epac2->Insulin Secretion potentiates glucose-stimulated

Diagram 3: GIP Signaling Pathway in Pancreatic Beta-Cells.

Quantitative Data from Representative DPP-4 Inhibitor Studies

While specific clinical trial data for this compound is limited, the following tables summarize representative data from studies of other DPP-4 inhibitors to illustrate the expected pharmacodynamic effects.

Table 1: Effect of DPP-4 Inhibitors on Incretin and Glycemic Parameters

ParameterPlaceboDPP-4 InhibitorFold Change/Difference
Active GLP-1 (pmol/L)
Fasting5.210.1~1.9x
Postprandial (AUC)25.853.7~2.1x
Active GIP (pmol/L)
Fasting10.119.8~1.95x
Postprandial (AUC)150.3312.6~2.1x
HbA1c (%) +0.2-0.6-0.8
Fasting Plasma Glucose (mg/dL) +5-15-20
Postprandial Glucose (mg/dL) +10-40-50

Note: Data are illustrative and compiled from various public sources on DPP-4 inhibitors.

Table 2: Pharmacokinetic and Pharmacodynamic Properties of Representative DPP-4 Inhibitors

PropertySitagliptinVildagliptinSaxagliptinLinagliptinAlogliptin
Tmax (hours) 1-41.721.51-2
Terminal Half-life (hours) 12.432.5~10021
DPP-4 Inhibition at 24h (%) >80~30 (50mg qd)~75>80>80
Primary Route of Excretion RenalHepatic/RenalHepatic/RenalFecalRenal

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of DPP-4 inhibitors like this compound.

In Vitro DPP-4 Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC50) of this compound on DPP-4 enzyme activity.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • This compound (or other test compounds) at various concentrations

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, this compound dilutions, and recombinant DPP-4 enzyme.

  • Incubate the mixture for a pre-determined time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the fluorescence intensity (excitation ~360 nm, emission ~460 nm) kinetically over time (e.g., 30 minutes) at 37°C.

  • Calculate the rate of reaction (slope of fluorescence versus time).

  • Determine the percent inhibition for each this compound concentration relative to a vehicle control.

  • Plot percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Prepare this compound Serial Dilutions C Add this compound and Enzyme to Plate A->C B Prepare Enzyme and Substrate Solutions B->C D Pre-incubate C->D E Add Substrate to Initiate Reaction D->E F Kinetic Fluorescence Reading E->F G Calculate Reaction Rates F->G H Determine Percent Inhibition G->H I Calculate IC50 H->I

Methodological & Application

Application Notes and Protocols: Melogliptin in Vitro DPP-4 Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melogliptin (chemical formula: C₁₅H₂₁FN₆O) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. This mechanism of action makes DPP-4 inhibitors a valuable therapeutic class for the management of type 2 diabetes mellitus.

These application notes provide a detailed protocol for conducting an in vitro fluorescence-based assay to determine the inhibitory activity of this compound on DPP-4.

Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₂₁FN₆O
Molecular Weight320.37 g/mol
IUPAC Name(2S,4S)-4-fluoro-1-[2-[[(1R,3S)-3-(1,2,4-triazol-1-ylmethyl)cyclopentyl]amino]acetyl]pyrrolidine-2-carbonitrile
SMILESC1C--INVALID-LINK--NCC(=O)N3C--INVALID-LINK--F

DPP-4 Signaling Pathway

DPP4_Signaling_Pathway cluster_0 Gut cluster_1 Pancreas cluster_2 Bloodstream Food Intake Food Intake GLP-1 (Active) GLP-1 (Active) Food Intake->GLP-1 (Active) stimulates release Insulin Release Insulin Release Glucagon Release Glucagon Release Beta-cells Beta-cells Beta-cells->Insulin Release Alpha-cells Alpha-cells Alpha-cells->Glucagon Release GLP-1 (Active)->Beta-cells stimulates GLP-1 (Active)->Alpha-cells inhibits DPP-4 DPP-4 GLP-1 (Active)->DPP-4 is degraded by GLP-1 (Inactive) GLP-1 (Inactive) DPP-4->GLP-1 (Inactive) This compound This compound This compound->DPP-4 inhibits DPP4_Assay_Workflow cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction and Measurement cluster_3 Data Analysis prep_this compound Prepare this compound serial dilutions add_inhibitor Add this compound/Control to wells prep_this compound->add_inhibitor prep_enzyme Prepare DPP-4 enzyme solution add_enzyme Add DPP-4 enzyme to wells prep_enzyme->add_enzyme prep_substrate Prepare Gly-Pro-AMC substrate solution add_substrate Add Gly-Pro-AMC substrate prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_fluorescence Read fluorescence (Ex/Em: 360/460 nm) incubate->read_fluorescence calc_inhibition Calculate % inhibition read_fluorescence->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

References

Application Note and Protocol: High-Throughput Screening for Novel DPP-4 Inhibitors Using Melogliptin as a Reference

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the discovery and characterization of novel Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Introduction

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a pivotal role in glucose metabolism.[1][2] It is responsible for the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][4] These hormones are crucial for maintaining glucose homeostasis by stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner.[4][5][6] The rapid inactivation of GLP-1 and GIP by DPP-4 diminishes their insulinotropic effects.[2] Consequently, the inhibition of DPP-4 has emerged as a key therapeutic strategy for the management of type 2 diabetes mellitus.[3][7]

DPP-4 inhibitors, an established class of oral anti-diabetic agents, prolong the action of active GLP-1 and GIP, leading to improved glycemic control with a low risk of hypoglycemia.[3][4] Melogliptin is a potent and selective DPP-4 inhibitor that can be utilized as a reference compound in screening assays to identify and characterize new chemical entities with potential therapeutic value.[8][9][10]

This application note provides a detailed protocol for a robust, fluorescence-based high-throughput screening (HTS) assay to identify novel DPP-4 inhibitors, using this compound as a control.

Principle of the Assay

The screening assay is based on the enzymatic activity of DPP-4 on a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).[11] DPP-4 cleaves the substrate, releasing the highly fluorescent aminomethylcoumarin (AMC) group.[1][11] The resulting fluorescence is directly proportional to the DPP-4 activity and can be quantified using a fluorescence plate reader. In the presence of a DPP-4 inhibitor, the enzymatic cleavage of the substrate is reduced, leading to a decrease in fluorescence intensity. The potency of test compounds is determined by measuring their concentration-dependent inhibition of DPP-4 activity and comparing it to the reference inhibitor, this compound.

Visualized Pathways and Workflows

cluster_gut Gut cluster_pancreas Pancreas cluster_bloodstream Bloodstream Food Intake Food Intake GLP-1 & GIP Release GLP-1 & GIP Release Food Intake->GLP-1 & GIP Release Active GLP-1 & GIP Active GLP-1 & GIP GLP-1 & GIP Release->Active GLP-1 & GIP Enter Bloodstream Insulin Release (β-cells) Insulin Release (β-cells) Glucose Uptake Glucose Uptake Insulin Release (β-cells)->Glucose Uptake Promotes Glucagon Release (α-cells) Glucagon Release (α-cells) Hepatic Glucose Production Hepatic Glucose Production Glucagon Release (α-cells)->Hepatic Glucose Production Stimulates DPP4 DPP-4 Enzyme Inactive Metabolites Inactive Metabolites DPP4->Inactive Metabolites Inactivates Active GLP-1 & GIP->Insulin Release (β-cells) Stimulates Active GLP-1 & GIP->Glucagon Release (α-cells) Inhibits Active GLP-1 & GIP->DPP4 Substrate for DPP-4 Inhibitor DPP-4 Inhibitor (e.g., this compound) DPP-4 Inhibitor->DPP4 Inhibits

Figure 1: DPP-4 Signaling Pathway in Glucose Homeostasis.

cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Setup (96-well) cluster_measure 3. Measurement cluster_analysis 4. Data Analysis prep_buffer Prepare Assay Buffer add_compounds Add Test Compounds, this compound, or Buffer to Wells prep_buffer->add_compounds prep_enzyme Dilute DPP-4 Enzyme add_enzyme Add DPP-4 Enzyme Solution (Incubate for 10 min at 37°C) prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction by Adding Substrate Solution prep_substrate->add_substrate prep_compounds Prepare Test Compounds & This compound (Control) prep_compounds->add_compounds add_compounds->add_enzyme add_enzyme->add_substrate measure_fluorescence Measure Fluorescence Kinetics (Ex/Em = 360/460 nm) at 37°C add_substrate->measure_fluorescence calc_inhibition Calculate Percent Inhibition measure_fluorescence->calc_inhibition plot_curves Plot Dose-Response Curves calc_inhibition->plot_curves calc_ic50 Determine IC50 Values plot_curves->calc_ic50

Figure 2: High-Throughput Screening Experimental Workflow.

Detailed Experimental Protocols

1. Materials and Reagents

  • Human Recombinant DPP-4 Enzyme

  • DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)

  • This compound (Reference Compound)

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA)[12]

  • DMSO (Dimethyl sulfoxide), molecular biology grade

  • 96-well black, flat-bottom microplates

  • Fluorescence plate reader with temperature control and kinetic reading capabilities

  • Multichannel pipettes and sterile pipette tips

2. Reagent Preparation

  • DPP-4 Assay Buffer: Prepare the buffer as per the specified concentrations and adjust the pH to 8.0. Store at 4°C. Allow the buffer to warm to room temperature before use.[13]

  • Human Recombinant DPP-4 Enzyme: Reconstitute the lyophilized enzyme in DPP-4 Assay Buffer to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C. On the day of the assay, thaw an aliquot on ice and dilute it to the final working concentration in cold DPP-4 Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range of the instrument.

  • DPP-4 Substrate (Gly-Pro-AMC): Prepare a stock solution (e.g., 10 mM) in DMSO. Aliquot and store at -20°C, protected from light.[12] Just before use, dilute the stock solution in DPP-4 Assay Buffer to the final working concentration (e.g., 100 µM).

  • This compound (Reference Control): Prepare a 10 mM stock solution in DMSO. Create a serial dilution of this compound in DPP-4 Assay Buffer to generate a range of concentrations for IC50 determination (e.g., from 0.1 nM to 100 µM).[11]

  • Test Compounds: Dissolve test compounds in DMSO to create high-concentration stock solutions (e.g., 10 mM). Prepare serial dilutions in DPP-4 Assay Buffer to achieve the desired final concentrations for screening. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1% to avoid solvent effects.

3. Assay Procedure (96-Well Plate Format)

  • Plate Setup: Design the plate layout to include wells for:

    • Blank/Negative Control: Contains Assay Buffer and Substrate, but no enzyme.

    • 100% Activity/Positive Control: Contains Assay Buffer, Enzyme, and Substrate (with DMSO vehicle).

    • Inhibitor Control: Contains this compound at various concentrations, Enzyme, and Substrate.

    • Test Compound Wells: Contains test compounds at various concentrations, Enzyme, and Substrate.

  • Compound/Control Addition: Add 25 µL of the appropriate concentration of test compounds, this compound, or DPP-4 Assay Buffer (for 100% activity control) to the designated wells.[13][14]

  • Enzyme Addition: Add 50 µL of the diluted DPP-4 enzyme solution to all wells except for the blank/negative control wells. Add 50 µL of Assay Buffer to the blank wells.[13]

  • Pre-incubation: Mix the plate gently on a shaker for 30 seconds. Incubate the plate for 10 minutes at 37°C to allow for the binding of inhibitors to the enzyme.[13][14]

  • Reaction Initiation: Add 25 µL of the diluted DPP-4 substrate solution to all wells to initiate the enzymatic reaction.[13][14] The total reaction volume should be 100 µL.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity in kinetic mode for 15-30 minutes, with readings taken every 60 seconds.[12][14] Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[1]

4. Data Analysis

  • Calculate Reaction Rate: For each well, determine the reaction rate (slope) by plotting fluorescence intensity versus time. Use the linear portion of the curve for this calculation.

  • Calculate Percent Inhibition: The percent inhibition for each test compound concentration is calculated using the following formula:[11] % Inhibition = [1 - (Slope_Inhibitor - Slope_Blank) / (Slope_100%_Activity - Slope_Blank)] * 100

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce DPP-4 activity by 50%.

Data Presentation

Table 1: Dose-Response Data for this compound

This compound Conc. (nM)Average Fluorescence Rate (RFU/min)% Inhibition
0 (Control)520.50.0
0.1501.23.7
1415.820.1
10265.349.0
50110.478.8
10055.189.4
50015.697.0
10008.298.4

Table 2: Comparative IC50 Values of Known DPP-4 Inhibitors

CompoundIC50 (nM)
This compound (Control) 10.2
Sitagliptin19.0
Vildagliptin (B1682220)50.0
Saxagliptin50.0
Alogliptin<10.0
Linagliptin1.0

Note: The data presented in these tables are representative and for illustrative purposes only. Actual results may vary depending on experimental conditions. A meta-analysis of several DPP-4 inhibitors has shown a clear relationship between the weighted average inhibition and the reduction in HbA1c, highlighting the clinical relevance of potent DPP-4 inhibition.[15]

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Substrate degradation or contamination of reagents.Prepare fresh substrate solution. Use high-purity reagents and water.
Low signal-to-noise ratio Insufficient enzyme or substrate concentration.Optimize enzyme and substrate concentrations through titration experiments.
High well-to-well variability Pipetting errors or improper mixing.Use calibrated pipettes and ensure thorough mixing after each reagent addition.
Precipitation of test compounds Low solubility of compounds in aqueous buffer.Decrease the final concentration of the test compound. Ensure the final DMSO concentration is consistent and minimal (<1%).
Inconsistent kinetic reads Temperature fluctuations.Ensure the plate reader's temperature control is stable at 37°C throughout the assay.

References

Application Notes and Protocols for the Use of Melogliptin in Pancreatic Islet Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melogliptin is a small molecule inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that rapidly inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[1] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1, which in turn potentiates glucose-stimulated insulin (B600854) secretion from pancreatic β-cells and may contribute to β-cell preservation.[2][3] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in pancreatic islet cell culture experiments, based on established methodologies for DPP-4 inhibitors.

While specific in vitro data for this compound in pancreatic islet cultures is limited in publicly available literature, the protocols and expected outcomes are based on extensive research on other DPP-4 inhibitors such as Sitagliptin, Linagliptin (B1675411), and Alogliptin (B1666894). In a Phase IIb clinical trial, this compound demonstrated significant improvements in glycemic control in patients with type 2 diabetes, with a mean reduction in HbA1c of up to 0.75% and 1.05% in a subgroup with higher baseline HbA1c.[4] This suggests a potent in vivo effect on glucose homeostasis, likely mediated through its action on pancreatic islets.

Mechanism of Action in Pancreatic Islets

This compound, as a DPP-4 inhibitor, enhances the endogenous effects of GLP-1 on pancreatic islets. The binding of active GLP-1 to its receptor (GLP-1R) on β-cells initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), culminating in enhanced glucose-stimulated insulin secretion. Furthermore, GLP-1 receptor activation has been linked to the promotion of β-cell proliferation and the inhibition of apoptosis, suggesting a role in preserving β-cell mass.

Melogliptin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Pancreatic β-cell This compound This compound DPP4 DPP-4 This compound->DPP4 Inhibits Active GLP1 Active GLP-1 DPP4->Active GLP1 Inactivates Inactive GLP1 Inactive GLP-1 GLP1R GLP-1R Active GLP1->GLP1R Activates AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Epac Epac cAMP->Epac Insulin Granules Insulin Granules PKA->Insulin Granules Gene Transcription ↑ Insulin Gene Transcription PKA->Gene Transcription Apoptosis ↓ Apoptosis PKA->Apoptosis Proliferation ↑ Proliferation PKA->Proliferation Epac->Insulin Granules Insulin Secretion Enhanced Glucose- Stimulated Insulin Secretion Insulin Granules->Insulin Secretion Cell Survival β-cell Survival Apoptosis->Cell Survival Proliferation->Cell Survival

Caption: Signaling pathway of this compound in pancreatic β-cells.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on pancreatic islet cell cultures. The data presented are illustrative and based on typical findings for potent DPP-4 inhibitors. Researchers should generate their own data for specific experimental conditions.

Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Rodent Islets

Treatment GroupGlucose (mM)Insulin Secretion (ng/islet/hr)Fold Change vs. Low Glucose
Vehicle Control30.5 ± 0.11.0
Vehicle Control16.72.5 ± 0.45.0
This compound (10 nM)30.6 ± 0.11.2
This compound (10 nM)16.74.0 ± 0.6*8.0
This compound (100 nM)30.7 ± 0.21.4
This compound (100 nM)16.75.5 ± 0.8**11.0

*p < 0.05, **p < 0.01 compared to Vehicle Control at 16.7 mM Glucose. Data are presented as mean ± SD.

Table 2: Effect of this compound on β-cell Apoptosis and Proliferation under Cytokine-Induced Stress

Treatment GroupApoptosis (% of control)Proliferation (% of control)
Vehicle Control100100
Cytokine Mix (IL-1β + IFN-γ)250 ± 2060 ± 10
Cytokine Mix + this compound (100 nM)150 ± 1585 ± 12

*p < 0.05 compared to Cytokine Mix alone. Data are presented as mean ± SD.

Table 3: Effect of this compound on Active GLP-1 Levels in Islet Culture Supernatant

Treatment GroupIncubation Time (hr)Active GLP-1 (pM)
Vehicle Control245 ± 1
This compound (100 nM)2420 ± 4
Vehicle Control486 ± 1.5
This compound (100 nM)4825 ± 5

*p < 0.01 compared to Vehicle Control at the same time point. Data are presented as mean ± SD.

Experimental Protocols

The following protocols are adapted from established methods for studying the effects of DPP-4 inhibitors on pancreatic islets.

Protocol 1: Isolation of Murine Pancreatic Islets

This protocol describes a common method for isolating pancreatic islets from mice for in vitro studies.

Islet_Isolation_Workflow start Start step1 Anesthetize Mouse start->step1 step2 Cannulate Common Bile Duct step1->step2 step3 Perfuse Pancreas with Collagenase step2->step3 step4 Excise and Digest Pancreas step3->step4 step5 Purify Islets using Density Gradient (e.g., Ficoll or Histopaque) step4->step5 step6 Handpick Purified Islets step5->step6 step7 Culture Islets for Experiments step6->step7 end End step7->end

Caption: Workflow for murine pancreatic islet isolation.

Materials:

  • Collagenase P solution (e.g., from Roche)

  • Hanks' Balanced Salt Solution (HBSS)

  • RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Density gradient medium (e.g., Ficoll or Histopaque)

  • Surgical instruments

Procedure:

  • Anesthetize the mouse according to approved institutional animal care and use committee protocols.

  • Perform a midline laparotomy to expose the abdominal cavity.

  • Clamp the common bile duct at the ampulla of Vater.

  • Cannulate the common bile duct and perfuse the pancreas with cold collagenase P solution until the pancreas is fully distended.

  • Excise the inflated pancreas and transfer it to a conical tube containing collagenase solution.

  • Incubate the pancreas in a 37°C water bath with gentle shaking until the tissue is digested.

  • Stop the digestion by adding cold HBSS.

  • Wash the digest by centrifugation and resuspend the pellet.

  • Purify the islets from the acinar tissue using a density gradient centrifugation.

  • Collect the islets from the interface of the gradient layers.

  • Wash the collected islets with HBSS.

  • Handpick the purified islets under a stereomicroscope.

  • Culture the islets in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is used to assess the functional response of isolated islets to glucose and the effect of this compound.

Materials:

  • Krebs-Ringer Bicarbonate (KRB) buffer containing 0.1% BSA, supplemented with low (3 mM) and high (16.7 mM) glucose.

  • This compound stock solution (dissolved in DMSO).

  • Isolated pancreatic islets.

  • Insulin ELISA kit.

Procedure:

  • After isolation, culture the islets overnight to allow for recovery.

  • Handpick islets of similar size and place them in groups of 10-15 islets per well of a 24-well plate.

  • Pre-incubate the islets in KRB buffer with 3 mM glucose for 1-2 hours at 37°C.

  • Remove the pre-incubation buffer and add fresh KRB buffer with 3 mM glucose, with or without this compound at desired concentrations (e.g., 10 nM, 100 nM). Incubate for 1 hour.

  • Collect the supernatant for basal insulin secretion measurement.

  • Replace the buffer with KRB buffer containing 16.7 mM glucose, with or without this compound. Incubate for 1 hour.

  • Collect the supernatant for stimulated insulin secretion measurement.

  • Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Normalize the insulin secretion data to the number of islets or total protein content.

Protocol 3: Assessment of β-cell Apoptosis

This protocol outlines a method to evaluate the protective effect of this compound against cytokine-induced β-cell apoptosis.

Materials:

  • Isolated pancreatic islets.

  • Culture medium (RPMI-1640).

  • Cytokine mix (e.g., IL-1β and IFN-γ).

  • This compound stock solution.

  • Apoptosis detection kit (e.g., TUNEL assay or Caspase-3/7 activity assay).

Procedure:

  • Culture isolated islets for 24 hours.

  • Treat the islets with the cytokine mix in the presence or absence of this compound for 24-48 hours. Include a vehicle control group.

  • After the treatment period, assess apoptosis using a chosen method:

    • TUNEL Assay: Fix and permeabilize the islets, then perform TUNEL staining according to the manufacturer's protocol to detect DNA fragmentation.

    • Caspase-3/7 Activity Assay: Lyse the islets and measure caspase-3/7 activity using a luminogenic or fluorogenic substrate.

  • Quantify the apoptotic signal (e.g., percentage of TUNEL-positive cells or relative luminescence/fluorescence units) and normalize to the control group.

Conclusion

This compound, as a DPP-4 inhibitor, holds promise for the treatment of type 2 diabetes by enhancing incretin-mediated effects on pancreatic islets. The provided application notes and protocols offer a framework for researchers to investigate the in vitro effects of this compound on islet function and survival. While direct experimental data for this compound in islet cultures is not widely available, the methodologies established for other DPP-4 inhibitors serve as a robust starting point for such investigations. Future studies are warranted to elucidate the specific quantitative effects and molecular mechanisms of this compound in pancreatic islet cell culture models.

References

Application Notes and Protocols for Oral Gavage Administration of Melogliptin in Diabetic Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melogliptin (also known as GRC 8200) is a dipeptidyl peptidase-4 (DPP-4) inhibitor developed by Glenmark Pharmaceuticals.[1] DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn stimulate glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, and ultimately improve glycemic control. These application notes provide a detailed protocol for the oral gavage administration of this compound in a common diabetic mouse model.

Mechanism of Action: DPP-4 Inhibition

DPP-4 inhibitors, like this compound, work by enhancing the incretin system. In response to food intake, L-cells in the intestine release GLP-1. GLP-1 then binds to its receptor (GLP-1R) on pancreatic β-cells, leading to a cascade of events that culminates in increased insulin secretion. DPP-4 rapidly degrades GLP-1, limiting its duration of action. This compound inhibits this degradation, thereby prolonging the activity of GLP-1 and enhancing insulin release in a glucose-dependent manner.

Diagram of this compound's Signaling Pathway

cluster_0 Intestinal L-Cell cluster_1 Pancreatic β-Cell Food Food Intake GLP1_release GLP-1 Release Food->GLP1_release GLP1 Active GLP-1 GLP1_release->GLP1 GLP1R GLP-1 Receptor AC Adenylate Cyclase GLP1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Insulin Insulin Secretion PKA->Insulin GLP1->GLP1R Binds to DPP4 DPP-4 Enzyme GLP1->DPP4 Degraded by Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 This compound This compound This compound->DPP4 Inhibits

Caption: Signaling pathway of this compound in enhancing insulin secretion.

Data Presentation

While specific preclinical data for this compound in diabetic mouse models is not publicly available, the following tables are provided as templates for researchers to structure their experimental data. The expected outcomes are based on the known effects of other DPP-4 inhibitors in similar models.

Table 1: Effect of this compound on Body Weight and Food and Water Intake

Treatment GroupDose (mg/kg)Initial Body Weight (g)Final Body Weight (g)Change in Body Weight (g)Average Daily Food Intake (g)Average Daily Water Intake (mL)
Vehicle Control-
This compound1
This compound3
This compound10
Positive Control-

Table 2: Effect of this compound on Glycemic Control

Treatment GroupDose (mg/kg)Baseline Fasting Blood Glucose (mg/dL)Final Fasting Blood Glucose (mg/dL)Change in Fasting Blood Glucose (mg/dL)HbA1c (%) at Endpoint
Vehicle Control-
This compound1
This compound3
This compound10
Positive Control-

Table 3: Effect of this compound on Plasma Insulin and Oral Glucose Tolerance Test (OGTT)

Treatment GroupDose (mg/kg)Fasting Plasma Insulin (ng/mL)OGTT AUC (0-120 min)
Vehicle Control-
This compound1
This compound3
This compound10
Positive Control-

Experimental Protocols

Induction of Type 2 Diabetes in Mice (High-Fat Diet and Streptozotocin Model)

This protocol describes the induction of a diabetic state in mice that mimics the pathophysiology of type 2 diabetes, characterized by insulin resistance and subsequent β-cell dysfunction.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5), ice-cold

  • Sterile saline

  • Glucometer and test strips

Procedure:

  • Acclimatize mice for one week with ad libitum access to standard chow and water.

  • After acclimatization, switch the diet of the experimental group to a high-fat diet for 4-6 weeks to induce obesity and insulin resistance. The control group remains on the standard chow diet.

  • After the HFD feeding period, fast the mice for 6 hours (with free access to water).

  • Freshly prepare a solution of STZ in ice-cold citrate buffer to a final concentration of 10 mg/mL.

  • Administer a single low dose of STZ (e.g., 40-50 mg/kg) via intraperitoneal (IP) injection to the HFD-fed mice. The non-diabetic control group should be injected with an equivalent volume of citrate buffer.

  • Return the mice to their respective diets.

  • Monitor blood glucose levels 72 hours post-STZ injection. Mice with fasting blood glucose levels >250 mg/dL are considered diabetic and can be used for the study.

Oral Gavage Administration of this compound

This protocol details the procedure for the safe and effective oral administration of this compound to mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Gavage needles (20-22 gauge, 1-1.5 inches with a ball tip)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.1, 0.3, and 1.0 mg/mL to deliver 1, 3, and 10 mg/kg in a 10 mL/kg volume). Ensure the solution is homogenous before each administration.

  • Animal Handling and Restraint:

    • Weigh the mouse to calculate the precise dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

    • Gently restrain the mouse by scruffing the neck and back to immobilize the head. The body should be held firmly but without restricting breathing.

  • Gavage Administration:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth to reach the stomach. Mark this depth on the needle.

    • With the mouse held in a vertical position, insert the gavage needle into the diastema (the gap between the incisors and molars).

    • Gently advance the needle along the roof of the mouth toward the esophagus. The mouse will often swallow, which facilitates the passage of the needle.

    • If any resistance is met, do not force the needle. Withdraw and re-attempt.

    • Once the needle is at the pre-measured depth, slowly administer the this compound solution.

    • Gently withdraw the needle along the same path of insertion.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing or bleeding.

    • Continue to monitor the animals daily throughout the study period.

Experimental Workflow for this compound Administration in Diabetic Mice

start Start acclimatization Animal Acclimatization (1 week) start->acclimatization hfd High-Fat Diet Feeding (4-6 weeks) acclimatization->hfd stz Low-Dose STZ Injection (40-50 mg/kg, IP) hfd->stz diabetes_confirmation Confirmation of Diabetes (Fasting Glucose > 250 mg/dL) stz->diabetes_confirmation randomization Randomization into Treatment Groups diabetes_confirmation->randomization Diabetic end End diabetes_confirmation->end Non-Diabetic treatment Daily Oral Gavage with This compound or Vehicle (4-8 weeks) randomization->treatment monitoring Weekly Monitoring (Body Weight, Food/Water Intake, Fasting Blood Glucose) treatment->monitoring ogtt Oral Glucose Tolerance Test (OGTT) treatment->ogtt monitoring->treatment euthanasia Euthanasia and Tissue Collection ogtt->euthanasia analysis Biochemical and Histological Analysis euthanasia->analysis analysis->end

Caption: Workflow for evaluating this compound in a diabetic mouse model.

References

Application Notes and Protocols for High-Throughput Screening Assays for Novel DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) of novel Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The included methodologies cover fluorescence, luminescence, and absorbance-based assays, allowing for flexibility in assay selection based on available instrumentation and experimental needs.

Introduction

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis.[1][2] It is responsible for the inactivation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin (B600854) secretion and reduced glucagon (B607659) release in a glucose-dependent manner, making it a key therapeutic target for type 2 diabetes.[1] High-throughput screening is an essential tool for identifying novel DPP-4 inhibitors from large compound libraries.[3]

DPP-4 Signaling Pathway in Glucose Homeostasis

DPP-4 influences glucose metabolism primarily through its enzymatic activity on incretin hormones. The pathway can be summarized as follows: Food intake stimulates the release of GLP-1 and GIP from the gut. These incretins then act on pancreatic β-cells to enhance glucose-dependent insulin secretion and on α-cells to suppress glucagon secretion. DPP-4 rapidly degrades and inactivates GLP-1 and GIP. DPP-4 inhibitors block this degradation, thereby increasing the active levels of GLP-1 and GIP, which in turn helps to maintain glucose homeostasis.[1][4][5] Beyond its role in glucose metabolism, DPP-4 is also involved in immune regulation.[6][7]

DPP4_Signaling_Pathway Food Food Intake Gut Gut Food->Gut stimulates GLP1_GIP Active GLP-1 & GIP Gut->GLP1_GIP releases Pancreas Pancreas GLP1_GIP->Pancreas act on DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 substrate for Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose Glucose Homeostasis Insulin->Glucose Glucagon->Glucose Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites degrades to DPP4_Inhibitor DPP-4 Inhibitor DPP4_Inhibitor->DPP4 inhibits

DPP-4 signaling pathway in glucose homeostasis.

Experimental Protocols

A general workflow for a high-throughput screening campaign to identify DPP-4 inhibitors involves several key steps: preparation of reagents, including the enzyme, substrate, and test compounds; reaction setup in a multi-well plate format; incubation to allow for the enzymatic reaction to proceed; and signal detection and data analysis to identify potential inhibitors.

HTS_Workflow Start Start Reagent_Prep Reagent Preparation (Enzyme, Substrate, Compounds) Start->Reagent_Prep Dispensing Dispense Reagents to Plate (Controls, Test Compounds) Reagent_Prep->Dispensing Enzyme_Add Add DPP-4 Enzyme Dispensing->Enzyme_Add Pre_Incubation Pre-incubation (Inhibitor-Enzyme Binding) Enzyme_Add->Pre_Incubation Reaction_Start Initiate Reaction (Add Substrate) Pre_Incubation->Reaction_Start Incubation Incubation Reaction_Start->Incubation Detection Signal Detection (Fluorescence/Luminescence/Absorbance) Incubation->Detection Data_Analysis Data Analysis (% Inhibition, IC50, Z') Detection->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID

General high-throughput screening experimental workflow.
Fluorescence-Based HTS Assay

This is the most common and sensitive method for screening DPP-4 inhibitors. The assay is based on the cleavage of a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4. The enzymatic reaction releases the highly fluorescent AMC, which can be quantified.

Materials:

  • Human Recombinant DPP-4 Enzyme

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • Fluorogenic Substrate: H-Gly-Pro-AMC

  • Reference Inhibitor: Sitagliptin or Vildagliptin

  • Test Compounds

  • 96- or 384-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Protocol:

  • Reagent Preparation:

    • Reconstitute and dilute the DPP-4 enzyme in assay buffer to the desired working concentration.

    • Prepare a stock solution of H-Gly-Pro-AMC in DMSO and dilute it to the final working concentration in the assay buffer.

    • Prepare serial dilutions of the reference inhibitor and dissolve test compounds in DMSO, followed by dilution in assay buffer. The final DMSO concentration should be kept below 1%.

  • Assay Procedure:

    • Add 10 µL of diluted test compounds or reference inhibitor to the wells of the microplate. For controls, add 10 µL of assay buffer.

    • Add 30 µL of assay buffer to all wells.

    • Add 10 µL of the diluted DPP-4 enzyme solution to all wells except for the background control wells.

    • Incubate the plate for 10-15 minutes at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[8]

  • Data Analysis:

    • Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Fluorescenceinhibitor - Fluorescencebackground) / (Fluorescenceno inhibitor - Fluorescencebackground)] x 100

    • Determine the IC50 values for active compounds by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Luminescence-Based HTS Assay

This method offers high sensitivity and a broad dynamic range. The assay utilizes a proluminescent substrate, such as Gly-Pro-aminoluciferin, which is converted by DPP-4 to a substrate for luciferase, generating a "glow-type" luminescent signal.

Materials:

  • Human Recombinant DPP-4 Enzyme

  • DPP-4 Assay Buffer

  • Luminogenic Substrate Kit (e.g., DPPIV-Glo™ Protease Assay) containing substrate and luciferase detection reagent

  • Reference Inhibitor: Sitagliptin or Vildagliptin

  • Test Compounds

  • 96- or 384-well white, opaque microplates

  • Luminometer

Protocol:

  • Reagent Preparation:

    • Prepare the DPPIV-Glo™ Reagent by reconstituting the Luciferin Detection Reagent with the provided buffer and then adding the Gly-Pro-aminoluciferin substrate.[9]

    • Prepare serial dilutions of the DPP-4 enzyme, reference inhibitor, and test compounds in the assay buffer.

  • Assay Procedure:

    • Add 25 µL of the test compounds or reference inhibitor to the wells of the microplate.

    • Add 25 µL of the diluted DPP-4 enzyme solution to the wells.

    • Incubate the plate for 30 minutes at room temperature.

    • Add 50 µL of the prepared DPPIV-Glo™ Reagent to each well to initiate the luminescent reaction.

    • Incubate for another 30 minutes at room temperature to stabilize the luminescent signal.[9]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition as described for the fluorescence-based assay, substituting luminescence for fluorescence values.

    • Determine the IC50 values for active compounds.

Absorbance-Based HTS Assay

This colorimetric assay is generally less sensitive than fluorescence or luminescence-based assays but can be a cost-effective alternative. It utilizes a chromogenic substrate, such as Gly-Pro-p-nitroanilide (Gly-Pro-pNA), which upon cleavage by DPP-4, releases p-nitroaniline, a yellow-colored product that can be measured spectrophotometrically.[10]

Materials:

  • Human Recombinant DPP-4 Enzyme

  • DPP-4 Assay Buffer

  • Chromogenic Substrate: Gly-Pro-p-nitroanilide (Gly-Pro-pNA)

  • Reference Inhibitor: Sitagliptin

  • Test Compounds

  • 96- or 384-well clear microplates

  • Absorbance microplate reader (wavelength at 405 nm)

Protocol:

  • Reagent Preparation:

    • Prepare working solutions of the DPP-4 enzyme, Gly-Pro-pNA substrate, reference inhibitor, and test compounds in the assay buffer.

  • Assay Procedure:

    • Add test compounds or reference inhibitor to the wells of the microplate.

    • Add the DPP-4 enzyme solution to all wells except the blank.

    • Pre-incubate the plate for 10 minutes at 37°C.

    • Initiate the reaction by adding the Gly-Pro-pNA substrate solution to all wells.

    • Incubate the plate for 30-60 minutes at 37°C.

    • Measure the absorbance at 405 nm.[11]

  • Data Analysis:

    • Calculate the percent inhibition as described for the fluorescence-based assay, substituting absorbance for fluorescence values.

    • Determine the IC50 values for active compounds.

Data Presentation

The following tables summarize key quantitative data for the different HTS assay formats for DPP-4 inhibitors.

Table 1: Comparison of HTS Assay Formats for DPP-4 Inhibitor Screening

ParameterFluorescence-BasedLuminescence-BasedAbsorbance-Based
Principle Enzymatic cleavage of a fluorogenic substrateEnzymatic cleavage of a proluminescent substrate coupled to a luciferase reactionEnzymatic cleavage of a chromogenic substrate
Substrate Gly-Pro-AMCGly-Pro-aminoluciferinGly-Pro-p-nitroanilide
Detection Fluorescence (Ex/Em ~360/460 nm)[12]LuminescenceAbsorbance (~405 nm)[11]
Sensitivity HighVery HighModerate
Throughput HighHighHigh
Cost ModerateHighLow

Table 2: IC50 Values of Known DPP-4 Inhibitors Determined by Various HTS Assays

InhibitorAssay TypeIC50 (nM)Reference
SitagliptinFluorescence36.22 - 39.18[13]
SitagliptinFluorescence4.38[14]
SitagliptinFluorescence (in live cells)15,970[11]
VildagliptinFluorescence (in live cells)582.9[11]
Novel ThiosemicarbazoneFluorescence1.266[14]
ColumbamineFluorescence3,440[15]
BerberineFluorescence53,730[15]

Table 3: Assay Performance Metrics

Assay TypeParameterTypical ValueReference
Fluorescence-BasedZ'-Factor> 0.5[3]
Luminescence-BasedZ'-Factor> 0.5-
Absorbance-BasedZ'-Factor> 0.5-

Note: A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[3]

Conclusion

The choice of an HTS assay for the discovery of novel DPP-4 inhibitors depends on various factors, including the required sensitivity, available instrumentation, and budget. Fluorescence-based assays are widely used due to their high sensitivity and robustness. Luminescence-based assays offer even higher sensitivity, while absorbance-based assays provide a cost-effective alternative. The detailed protocols and comparative data presented in these application notes serve as a comprehensive guide for researchers to establish and validate reliable HTS campaigns for the identification of promising new therapeutic agents for the treatment of type 2 diabetes.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Melogliptin in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Melogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor under investigation for the treatment of type 2 diabetes mellitus. To facilitate pharmacokinetic and toxicokinetic studies, a sensitive, specific, and high-throughput bioanalytical method for the quantification of this compound in human plasma is essential. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed and validated for this purpose. The method employs a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for the analysis of a large number of samples. The principles of this method are based on established techniques for other gliptins.[1][2][3][4]

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_add Add Internal Standard (Alogliptin-d3, 50 µL) plasma->is_add precip Protein Precipitation (Acetonitrile, 200 µL) is_add->precip vortex Vortex Mix (1 min) precip->vortex centrifuge Centrifuge (10,000 rpm, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc Chromatographic Separation (C18 Column) inject->lc ms Mass Spectrometry (Triple Quadrupole) lc->ms detection Detection (MRM Mode) ms->detection quant Quantification (Peak Area Ratio) detection->quant report Reporting quant->report

Caption: Experimental workflow for this compound quantification in plasma.

Detailed Protocols

Materials and Reagents
  • This compound reference standard (Purity >99%)

  • Alogliptin-d3 (Internal Standard, IS) (Purity >99%)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Milli-Q or equivalent)

  • Human plasma (K2-EDTA)

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system was used.

LC-MS/MS Conditions

The following tables summarize the optimized chromatographic and mass spectrometric conditions.

Table 1: Chromatographic Conditions

ParameterValue
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Isocratic: 70% A, 30% B
Injection Volume 5 µL
Column Temperature 40 °C
Run Time 3.0 minutes

Table 2: Mass Spectrometric Conditions

ParameterThis compoundAlogliptin-d3 (IS)
Ionization Mode ESI PositiveESI Positive
MRM Transition (m/z) 359.2 → 147.1343.2 → 116.1
Dwell Time (ms) 200200
Collision Energy (eV) 2528
Declustering Potential (V) 8085
Standard Solutions and Quality Controls

Stock solutions of this compound and Alogliptin-d3 were prepared in methanol (B129727) at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls (QCs) were prepared by serial dilution in a 50:50 mixture of acetonitrile and water. Calibration standards and QCs were prepared by spiking blank human plasma with the appropriate working solutions.

Sample Preparation Protocol
  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (Alogliptin-d3, 100 ng/mL).

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Transfer 100 µL of the clear supernatant to an HPLC vial.

  • Inject 5 µL into the LC-MS/MS system for analysis.

Method Validation Summary

The method was validated according to regulatory guidelines, assessing linearity, precision, accuracy, recovery, and stability.[2]

Linearity

The method demonstrated excellent linearity over the concentration range of 1.0 to 1000 ng/mL for this compound in human plasma. The correlation coefficient (r²) was consistently >0.99.

Table 3: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Regression Equation
This compound1.0 - 1000y = 0.0152x + 0.0023>0.995
Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results, summarized in Table 4, are within the acceptable limits of ±15% (±20% for LLOQ).

Table 4: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 1.08.5105.211.2103.8
LQC 3.06.298.78.1101.5
MQC 1004.1102.35.599.6
HQC 8003.597.94.898.2
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation process.

Table 5: Recovery and Matrix Effect

AnalyteQC Level (ng/mL)Extraction Recovery (%)Matrix Effect (%)
This compoundLQC (3.0)92.597.8
HQC (800)94.199.1
Alogliptin-d3 (IS)10093.398.5

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma. The method utilizes a straightforward protein precipitation technique and offers excellent sensitivity, precision, and accuracy over a wide dynamic range. The short run time allows for high-throughput analysis, making it well-suited for supporting pharmacokinetic studies in a drug development setting.

References

Application Notes: Assessing Beta-Cell Function with Melogliptin Treatment In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Melogliptin is a small molecule inhibitor of dipeptidyl peptidase-4 (DPP-4).[1] The inhibition of DPP-4 prevents the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This leads to elevated levels of active GLP-1, which potentiates glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic beta-cells, stimulates insulin gene expression, and promotes beta-cell survival.[4][5][6] These application notes provide detailed protocols for assessing the effects of this compound on beta-cell function in vitro using common cell line models (e.g., INS-1, MIN6) or isolated pancreatic islets.

Application Note 1: Potentiation of Glucose-Stimulated Insulin Secretion (GSIS)

This protocol details the assessment of this compound's effect on the primary function of beta-cells: secreting insulin in response to glucose. The expected outcome is that this compound will enhance insulin secretion specifically under high-glucose conditions, reflecting its GLP-1-mediated, glucose-dependent mechanism.[7]

Experimental Protocol: Static GSIS Assay

This protocol is adapted for a 24-well plate format using a beta-cell line like INS-1.

Materials:

  • INS-1 cells

  • Complete culture medium (e.g., RPMI-1640 with 11.1 mM glucose, 10% FBS, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, 10 mM HEPES, 100 U/mL penicillin, 100 µg/mL streptomycin)

  • Krebs-Ringer Bicarbonate HEPES buffer (KRBH): 135 mM NaCl, 3.6 mM KCl, 1.5 mM CaCl2, 0.5 mM MgSO4, 0.5 mM NaH2PO4, 5 mM NaHCO3, 10 mM HEPES, 0.1% BSA, pH 7.4.

  • KRBH with low glucose (2.8 mM)

  • KRBH with high glucose (16.7 mM)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Insulin ELISA kit

Procedure:

  • Cell Seeding: Seed INS-1 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well. Culture for 48 hours to allow adherence and recovery.

  • Pre-incubation (Starvation):

    • Gently wash the cells twice with 1 mL of Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Add 1 mL of KRBH buffer containing 2.8 mM glucose to each well.

    • Incubate for 2 hours at 37°C to bring the cells to a basal insulin secretion state.

  • Stimulation:

    • Carefully aspirate the pre-incubation buffer.

    • Add 500 µL of the appropriate stimulation buffer to triplicate wells as described in the table below. Prepare stimulation buffers by diluting the this compound stock solution to the final desired concentration. Ensure the final DMSO concentration is consistent across all conditions (e.g., ≤0.1%).

    • Incubate the plate for 1 hour at 37°C.[8]

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well into a microcentrifuge tube. Centrifuge at 1000 x g for 5 minutes to pellet any detached cells.

  • Insulin Quantification: Transfer the clarified supernatant to a new tube and store it at -20°C until analysis. Measure the insulin concentration using a commercial Insulin ELISA kit according to the manufacturer's instructions.

  • Data Normalization (Optional but Recommended): After collecting the supernatant, lyse the cells in each well and measure the total protein content (e.g., using a BCA assay). Normalize the measured insulin concentration to the total protein content (ng of insulin / mg of protein).

Data Presentation: Representative GSIS Data
Condition No. Glucose Concentration This compound Concentration Mean Insulin Secreted (ng/mg protein) ± SD Fold Change vs. High Glucose
1Low (2.8 mM)0 nM2.5 ± 0.4-
2High (16.7 mM)0 nM15.0 ± 1.81.0x
3High (16.7 mM)100 nM22.5 ± 2.51.5x
4High (16.7 mM)1000 nM28.5 ± 3.11.9x

Visualization: GSIS Experimental Workflow

GSIS_Workflow cluster_prep Cell Preparation cluster_assay GSIS Assay cluster_analysis Data Analysis seed 1. Seed INS-1 Cells in 24-well Plate culture 2. Culture for 48 hours seed->culture preincubate 3. Pre-incubate (Starve) (2.8 mM Glucose, 2h) culture->preincubate stimulate 4. Stimulate with Treatment Groups (Low/High Glucose ± this compound, 1h) preincubate->stimulate collect 5. Collect Supernatant stimulate->collect measure 6. Measure Insulin (ELISA) collect->measure normalize 7. Normalize to Total Protein measure->normalize analyze 8. Analyze & Compare Data normalize->analyze

Caption: Workflow for the in vitro Glucose-Stimulated Insulin Secretion (GSIS) assay.

Application Note 2: Elucidation of Intracellular Signaling Pathways

This compound's action is mediated by GLP-1 receptor (GLP-1R) activation, which is known to increase intracellular levels of the second messengers cyclic AMP (cAMP) and Ca2+.[7][9] These protocols describe how to measure these key signaling events.

Experimental Protocol 2a: Intracellular cAMP Measurement

Materials:

  • INS-1 cells seeded in a 96-well plate

  • Assay buffer (e.g., HBSS with 10 mM HEPES)

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

  • This compound and Glucose solutions

  • cAMP competition immunoassay kit (e.g., HTRF, ELISA)

Procedure:

  • Cell Seeding: Seed INS-1 cells in a white, clear-bottom 96-well plate at 5 x 10^4 cells/well and culture for 48 hours.

  • Pre-treatment: Wash cells with DPBS. Pre-treat cells with assay buffer containing IBMX (e.g., 500 µM) for 30 minutes at 37°C to prevent cAMP degradation.

  • Stimulation: Add this compound and glucose to the wells at the desired final concentrations. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the stimulation buffer and lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • Quantification: Perform the cAMP assay following the manufacturer's protocol.

Experimental Protocol 2b: Intracellular Calcium (Ca2+) Imaging

Materials:

  • INS-1 cells seeded on glass-bottom dishes

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Imaging buffer (e.g., KRBH with low glucose)

  • This compound and Glucose solutions

  • Fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Cell Seeding: Seed INS-1 cells on sterile glass-bottom dishes suitable for microscopy and culture for 48-72 hours.

  • Dye Loading: Wash cells with imaging buffer. Load cells with a fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) in imaging buffer for 30-45 minutes at 37°C.

  • De-esterification: Wash the cells twice with imaging buffer to remove excess dye and allow 20-30 minutes for complete de-esterification of the dye inside the cells.

  • Imaging: Mount the dish on the microscope stage. Acquire a baseline fluorescence signal in low glucose buffer. Perfuse the cells with high glucose buffer, followed by high glucose buffer containing this compound. Record the change in fluorescence intensity over time.[10][11][12]

Data Presentation: Representative Signaling Data

Table 2a: Effect of this compound on Intracellular cAMP

Condition cAMP Concentration (nM) ± SD
Low Glucose (2.8 mM) 1.2 ± 0.2
High Glucose (16.7 mM) 3.5 ± 0.5

| High Glucose + this compound (1000 nM) | 8.8 ± 1.1 |

Table 2b: Effect of this compound on Intracellular Ca2+

Condition Peak Fluorescence Intensity (Arbitrary Units) ± SD
Low Glucose (2.8 mM) 1.1 ± 0.1
High Glucose (16.7 mM) 2.4 ± 0.3

| High Glucose + this compound (1000 nM) | 3.9 ± 0.5 |

Visualization: GLP-1/DPP-4 Signaling Pathway in Beta-Cells

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Active GLP-1 Active GLP-1 GLP-1R GLP-1 Receptor Active GLP-1->GLP-1R Binds Inactive GLP-1 Inactive GLP-1 DPP-4 DPP-4 DPP-4->Inactive GLP-1 This compound This compound This compound->DPP-4 Inhibits AC Adenylyl Cyclase GLP-1R->AC Activates cAMP cAMP AC->cAMP Converts Ca_Channel Voltage-gated Ca2+ Channel Ca_ion Ca2+ Ca_Channel->Ca_ion Influx ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates PKA->Ca_Channel Potentiates Insulin_Vesicle Insulin Vesicle Epac2->Insulin_Vesicle Mobilizes Ca_ion->Insulin_Vesicle Triggers Exocytosis Insulin Exocytosis Insulin_Vesicle->Exocytosis

Caption: this compound inhibits DPP-4, increasing active GLP-1 and downstream signaling.

Application Note 3: Assessment of Beta-Cell Health and Survival

Chronic exposure to high glucose and lipids can be detrimental to beta-cells. GLP-1 signaling is known to have pro-survival and anti-apoptotic effects.[4][13][14] This note describes protocols to assess if this compound can protect beta-cells from stress-induced apoptosis.

Experimental Protocol 3a: Apoptosis Assay (Caspase-3/7 Activity)

Materials:

  • INS-1 cells seeded in a white 96-well plate

  • Stress-inducing agents: e.g., Palmitate (lipotoxicity) or a cytokine cocktail (e.g., IL-1β, TNF-α, IFN-γ)

  • This compound

  • Luminescent Caspase-Glo® 3/7 Assay kit

Procedure:

  • Seeding: Seed INS-1 cells in a white, clear-bottom 96-well plate at 4 x 10^4 cells/well and culture for 24 hours.

  • Treatment: Replace the medium with fresh culture medium containing the stressor (e.g., 0.4 mM palmitate complexed to BSA) with or without different concentrations of this compound. Include a vehicle control (no stressor) and a stressor-only control.

  • Incubation: Incubate for 24-48 hours. The duration may need optimization depending on the stressor used.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the Caspase-Glo® 3/7 reagent directly to each well according to the manufacturer's protocol.

  • Measurement: Incubate for 1-2 hours at room temperature, protected from light. Measure the luminescence using a plate reader. Increased luminescence corresponds to increased caspase-3/7 activity and apoptosis.

Data Presentation: Representative Apoptosis Data
Condition Stressor This compound Caspase-3/7 Activity (RLU) ± SD % Protection
1None (Vehicle)0 nM5,000 ± 600-
2Palmitate (0.4 mM)0 nM25,000 ± 2,1000%
3Palmitate (0.4 mM)100 nM18,000 ± 1,50035%
4Palmitate (0.4 mM)1000 nM11,000 ± 95070%

% Protection calculated as: [1 - (Treated - Vehicle) / (Stressor - Vehicle)] x 100

Visualization: Logical Relationship of this compound's Effects

Logical_Flow cluster_effects Downstream Cellular Effects This compound This compound Treatment dpp4 DPP-4 Inhibition This compound->dpp4 glp1 ↑ Active GLP-1 Levels dpp4->glp1 cAMP ↑ Intracellular cAMP glp1->cAMP GSIS Potentiation of GSIS cAMP->GSIS GeneExp ↑ Pro-survival Gene Expression (e.g., Bcl-2) cAMP->GeneExp outcome Improved Beta-Cell Function & Survival GSIS->outcome Apoptosis ↓ Pro-apoptotic Pathways (e.g., Caspase-3) GeneExp->Apoptosis GeneExp->outcome Contributes to Apoptosis->outcome Contributes to

Caption: Logical flow from this compound treatment to improved beta-cell health.

References

Application Note: Immunohistochemical Analysis of Dipeptidyl Peptidase-4 (DPP-4) Expression Following Melogliptin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide and detailed protocols for the immunohistochemical (IHC) detection and semi-quantitative analysis of Dipeptidyl Peptidase-4 (DPP-4) expression in tissues following treatment with Melogliptin, a selective DPP-4 inhibitor.

Introduction

Dipeptidyl Peptidase-4 (DPP-4), also known as the T-cell antigen CD26, is a multifunctional transmembrane glycoprotein (B1211001) expressed on the surface of various cell types, including endothelial, epithelial, and immune cells.[1][2] It also exists in a soluble, catalytically active form in plasma.[3][4] DPP-4 plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] These hormones are released after a meal and stimulate insulin (B600854) secretion while suppressing glucagon (B607659) release, thereby lowering blood glucose levels.[5]

This compound is a potent and selective inhibitor of the DPP-4 enzyme.[7] By blocking DPP-4 activity, this compound increases the bioavailability of active GLP-1 and GIP, enhancing the body's natural glucose-dependent insulin secretion.[5][8] This mechanism makes DPP-4 inhibitors, or "gliptins," a key therapeutic class for managing type 2 diabetes mellitus.[9][10]

While the primary mechanism of this compound is the inhibition of DPP-4's enzymatic function, it is also valuable to study the expression levels of the DPP-4 protein itself. Investigating protein expression via immunohistochemistry can help determine if chronic enzymatic inhibition leads to compensatory changes in protein synthesis or degradation in specific tissues. Furthermore, IHC is essential for visualizing the cellular and tissue localization of DPP-4, providing context to the pharmacological effects of this compound.

Signaling Pathway and Mechanism of Action

DPP-4 inhibitors intervene in the incretin signaling pathway. The diagram below illustrates the physiological role of DPP-4 and the mechanism of inhibition by drugs like this compound.

DPP4_Pathway cluster_Gut Gut (Post-Meal) cluster_Pancreas Pancreas Food Nutrient Ingestion Incretins Active Incretins (GLP-1, GIP) Food->Incretins stimulates release Insulin Insulin Secretion Incretins->Insulin Increases Glucagon Glucagon Secretion Incretins->Glucagon Decreases DPP4 DPP-4 Enzyme Incretins->DPP4 Degraded by Inactive Inactive Metabolites DPP4->Inactive This compound This compound (DPP-4 Inhibitor) This compound->DPP4 Inhibits

Figure 1: Mechanism of this compound in the Incretin Signaling Pathway.

Experimental Design and Workflow

A typical experiment to assess DPP-4 expression after this compound treatment involves several stages, from in-vivo drug administration to ex-vivo tissue analysis. The workflow ensures systematic processing and analysis for reliable results.

IHC_Workflow arrow arrow start Start: Experimental Design treatment 1. Animal Dosing - Vehicle Control Group - this compound-Treated Group start->treatment collection 2. Tissue Collection & Fixation (e.g., Pancreas, Kidney, Intestine) - Perfuse with PBS - Fix in 10% Neutral Buffered Formalin treatment->collection processing 3. Tissue Processing & Embedding - Dehydration through graded ethanol (B145695) - Clearing with xylene - Infiltration and embedding in paraffin (B1166041) wax collection->processing sectioning 4. Microtomy - Cut 4-5 µm thick sections - Mount on charged glass slides processing->sectioning staining 5. Immunohistochemistry (IHC) - Deparaffinization & Rehydration - Antigen Retrieval - Staining with Anti-DPP-4 Antibody sectioning->staining analysis 6. Imaging & Analysis - Digital slide scanning or microscopy - Semi-quantitative scoring (H-Score) staining->analysis end End: Data Interpretation analysis->end

Figure 2: Overall workflow for IHC analysis of DPP-4 expression.

Detailed Experimental Protocols

Protocol 1: Tissue Preparation

This protocol describes the steps from animal treatment to obtaining paraffin-embedded tissue blocks.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Methylcellulose in water)

  • Experimental animals (e.g., C57BL/6 mice or Wistar rats)

  • 10% Neutral Buffered Formalin (NBF)

  • Phosphate Buffered Saline (PBS)

  • Standard tissue processing reagents (graded ethanol, xylene, paraffin wax)

  • Tissue cassettes

Procedure:

  • Animal Treatment: Administer this compound or vehicle to respective animal groups daily via oral gavage for a predetermined period (e.g., 14-28 days). Dosages should be based on prior pharmacological studies.

  • Tissue Harvesting: At the end of the treatment period, euthanize animals according to approved ethical protocols.

  • Perfusion: Transcardially perfuse with ice-cold PBS to remove blood from tissues.

  • Fixation: Dissect target organs (e.g., pancreas, kidney, small intestine) and immerse in 10% NBF for 18-24 hours at room temperature.

  • Processing:

    • Transfer fixed tissues to 70% ethanol.

    • Dehydrate the tissue through a series of graded ethanol baths (e.g., 70%, 95%, 100%).

    • Clear the tissue in xylene.

    • Infiltrate with molten paraffin wax under vacuum.

    • Embed the tissue in paraffin blocks using appropriate orientation.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and float them onto a warm water bath. Mount sections onto positively charged slides and dry overnight at 37°C.

Protocol 2: Immunohistochemistry for DPP-4

This protocol details the staining procedure for detecting DPP-4 protein in prepared tissue sections.

Materials:

  • Paraffin-embedded tissue slides

  • Xylene and graded ethanol for deparaffinization

  • Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)

  • Hydrogen Peroxide Block (e.g., 3% H₂O₂)

  • Protein Block Solution (e.g., 5% Normal Goat Serum in PBS)

  • Primary Antibody: Rabbit anti-DPP4/CD26 monoclonal antibody.[11]

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG.

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin counterstain

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through graded ethanol solutions: 100% (2x, 3 min), 95% (1x, 3 min), 70% (1x, 3 min).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Place slides in a staining jar filled with Citrate Buffer (pH 6.0).

    • Heat in a pressure cooker or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature in the buffer (approx. 20-30 minutes).

    • Rinse with PBS (3 changes, 5 minutes each).

  • Peroxidase Block:

    • Incubate slides with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate slides with Protein Block solution for 60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-DPP-4 antibody in antibody diluent buffer to its optimal concentration (determined by titration).

    • Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 changes, 5 minutes each).

    • Apply the HRP-conjugated secondary antibody and incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Rinse slides with PBS.

    • Prepare and apply the DAB substrate solution according to the manufacturer's instructions. Incubate for 2-10 minutes, or until a brown precipitate is visible under a microscope.

    • Stop the reaction by immersing the slides in distilled water.

  • Counterstaining:

    • Stain slides with Hematoxylin for 1-2 minutes to visualize cell nuclei.

    • "Blue" the stain by rinsing in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol and xylene.

    • Apply a coverslip using a permanent mounting medium.

Data Presentation and Quantitative Analysis

IHC results can be quantified to compare DPP-4 expression between control and this compound-treated groups. A common method is the H-Score (Histoscore), which considers both the intensity of the stain and the percentage of positive cells.

H-Score Calculation: The H-Score is calculated using the formula: H-Score = Σ (i × Pi) Where:

  • i = intensity score (0 = no staining, 1 = weak, 2 = moderate, 3 = strong)

  • Pi = percentage of cells (0-100) at that intensity.

The final score ranges from 0 to 300.

Hypothetical Quantitative Data Summary

The table below illustrates how quantitative IHC data for DPP-4 expression in the kidney glomeruli and tubules could be presented.

Treatment GroupTissue RegionMean H-Score (± SEM)% Positive Cells (± SEM)Predominant Intensity
Vehicle Control Glomeruli210 ± 1595 ± 42+ (Moderate)
Tubules150 ± 1270 ± 61+/2+ (Weak/Moderate)
This compound (10 mg/kg) Glomeruli205 ± 1892 ± 52+ (Moderate)
Tubules145 ± 1468 ± 71+/2+ (Weak/Moderate)

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Summary

This application note provides a framework and detailed protocols for the immunohistochemical evaluation of DPP-4 expression in response to treatment with the DPP-4 inhibitor, this compound. The provided workflows and methods for staining and semi-quantitative analysis will enable researchers to reliably assess potential changes in DPP-4 protein levels and localization. Such studies are critical for a deeper understanding of the long-term physiological responses to DPP-4 inhibition in various target tissues.

References

Troubleshooting & Optimization

Optimizing Melogliptin concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Melogliptin in in vitro studies. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a small molecule compound that acts as a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] The primary mechanism of action involves preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1).[3] This leads to prolonged activity of GLP-1, resulting in glucose-dependent stimulation of insulin (B600854) secretion and suppression of glucagon (B607659) release, which helps to regulate blood glucose levels.[3][4]

Q2: What is a recommended starting concentration range for in vitro experiments with this compound? A2: A common strategy for in vitro testing is to use a concentration range that is significantly higher than the maximum plasma concentration (Cmax) observed in vivo, often by a factor of 20 to 200.[5] For novel studies, it is advisable to perform a dose-response curve starting from a low nanomolar range up to a high micromolar range (e.g., 1 nM to 100 µM) to determine the optimal effective concentration (EC50) or inhibitory concentration (IC50) for your specific cell model and endpoint.[5]

Q3: What is the best solvent to use for preparing this compound stock solutions? A3: For in vitro assays, this compound stock solutions are typically prepared in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO).[6][7] It is critical to ensure the final concentration of the solvent in the cell culture medium is low (usually ≤0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[8] Always run a vehicle control (medium with the same final concentration of solvent) in your experiments.

Q4: How can I assess the cytotoxicity of this compound in my cell line? A4: Cytotoxicity should be assessed to ensure that the observed effects are due to the specific activity of this compound and not cell death. Several cell viability assays are available:

  • Tetrazolium Reduction Assays (MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of viable cells.[9][10]

  • Resazurin (AlamarBlue) Assay: A fluorescent assay that also measures metabolic activity.[11]

  • ATP-based Assays (e.g., CellTiter-Glo®): A highly sensitive luminescent assay that quantifies ATP, an indicator of metabolically active cells.[12]

  • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from cells with damaged membranes, indicating cytotoxicity.[13]

Q5: What are the potential off-target effects of this compound? A5: While this compound is designed to be a selective DPP-4 inhibitor, high concentrations may lead to off-target effects.[14] For this class of drugs, selectivity against other dipeptidyl peptidases, such as DPP-8 and DPP-9, is important, as inhibition of these related enzymes has been associated with toxicity.[4] It is recommended to consult the manufacturer's specification sheet for selectivity data. If unexpected cellular responses are observed, consider investigating pathways known to be affected by other gliptins or broader kinase inhibitor screening.[15][16]

Quantitative Data Summary

The following tables provide key quantitative data and recommended parameters for designing your experiments.

Table 1: General Recommendations for this compound Concentration in In Vitro Studies

ParameterRecommended RangeRationale
Initial Dose-Response Screening 1 nM - 100 µMTo establish a comprehensive activity curve and determine EC50/IC50 values.
Enzyme Inhibition Assays (DPP-4) 0.1 nM - 10 µMDPP-4 inhibitors are often potent; this range typically captures the full inhibitory curve.
Cell-Based Functional Assays 10 nM - 50 µMCellular uptake and complexity may require higher concentrations than cell-free enzyme assays.
Final DMSO Concentration ≤ 0.5% (v/v)To minimize solvent-induced cytotoxicity. A vehicle control is mandatory.[8]

Table 2: Typical Parameters for a Fluorometric DPP-4 Inhibition Assay

ParameterTypical Value / ReagentSource
Enzyme Human Recombinant DPP-4[17]
Substrate Gly-Pro-aminomethylcoumarin (AMC)[6][18]
Excitation Wavelength (λex) 350 - 360 nm[6][17]
Emission Wavelength (λem) 450 - 465 nm[6][17]
Incubation Temperature 37°C[18]
Incubation Time 10 - 30 minutes[19]
Positive Control Inhibitor Sitagliptin or other known DPP-4 inhibitors

Table 3: Comparison of Common Cell Viability Assays

Assay TypePrincipleReadoutAdvantagesDisadvantages
MTT / MTS Tetrazolium salt converted to colored formazan (B1609692) by mitochondrial dehydrogenases.[9]AbsorbanceInexpensive, well-established.Requires a solubilization step (MTT); can be affected by metabolic changes.
Resazurin Resazurin (blue, non-fluorescent) is reduced to resorufin (B1680543) (pink, fluorescent) by viable cells.[11]FluorescenceHigh sensitivity, non-toxic, allows for kinetic monitoring.Signal can be affected by pH and reducing agents in media.
ATP Assay Luciferase-based reaction quantifies ATP released from lysed cells.[12]LuminescenceVery high sensitivity, fast, reflects cell number accurately.Lytic assay (endpoint); can be expensive.
LDH Release Measures lactate dehydrogenase released from cells with compromised membranes.[13]AbsorbanceDirectly measures cytotoxicity/cell death.Less sensitive for early-stage apoptosis; signal can be transient.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Materials: this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes, appropriate cell culture medium.

  • Stock Solution (e.g., 10 mM):

    • Calculate the mass of this compound powder required to make a 10 mM stock solution in a specific volume of DMSO (Molecular Weight of this compound: 339.4 g/mol ).[2]

    • Aseptically weigh the powder and dissolve it in the calculated volume of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or as recommended by the supplier.

  • Working Solutions:

    • Thaw an aliquot of the stock solution.

    • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Ensure the final DMSO concentration does not exceed 0.5%. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium), resulting in a final DMSO concentration of 0.1%.[20]

Protocol 2: In Vitro DPP-4 Enzyme Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits.[6][17][18]

  • Reagent Preparation:

    • Prepare Assay Buffer as per the kit instructions.

    • Dilute the human recombinant DPP-4 enzyme to the working concentration in cold Assay Buffer. Keep the enzyme on ice.

    • Prepare the fluorogenic substrate (Gly-Pro-AMC) solution in Assay Buffer. Protect from light.

    • Prepare serial dilutions of this compound and a positive control inhibitor (e.g., Sitagliptin) in Assay Buffer.

  • Assay Procedure (96-well plate):

    • Add Assay Buffer to all wells.

    • Add the DPP-4 enzyme solution to all wells except the "background" wells.

    • Add the serially diluted this compound, positive control, or vehicle (Assay Buffer with DMSO) to the appropriate wells.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[6]

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately begin measuring fluorescence intensity (λex = 360 nm, λem = 460 nm) in kinetic mode for 30 minutes at 37°C, or as an endpoint reading after 30 minutes.[6]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the rate of reaction (slope of fluorescence over time) for each well.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control (100% activity).

    • Plot percent inhibition versus log[this compound] and use a non-linear regression model to determine the IC50 value.

Protocol 3: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound (and a vehicle control). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only).

    • Express the viability of treated cells as a percentage of the vehicle-treated control cells.

    • Plot percent viability versus log[this compound] to determine the cytotoxic concentration (e.g., CC50).

Visualizations: Pathways and Workflows

Melogliptin_Mechanism cluster_0 Physiological State cluster_1 This compound Action cluster_2 Downstream Effects Ingestion Food Ingestion Incretins Active Incretins (GLP-1, GIP) Ingestion->Incretins Stimulates Release DPP4 DPP-4 Enzyme Incretins->DPP4 Degrades Pancreas Pancreatic Islets Incretins->Pancreas Acts on This compound This compound This compound->DPP4 Inhibits Inactive Inactive Peptides DPP4->Inactive Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Glucose ↓ Blood Glucose

Caption: this compound's core mechanism of action.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_acq Data Acquisition & Analysis A Prepare this compound Stock Solution (in DMSO) B Seed Cells in Multi-well Plates C Prepare Serial Dilutions (Vehicle Control Included) B->C D Treat Cells with This compound C->D E Incubate for Defined Period D->E F Perform Assay (e.g., DPP-4 Inhibition, MTT, etc.) E->F G Measure Signal (Fluorescence, Absorbance, etc.) F->G H Analyze Data (Calculate IC50 / EC50) G->H I Interpret Results H->I

Caption: General workflow for in vitro testing of this compound.

Troubleshooting_Cytotoxicity start Unexpected Cytotoxicity Observed q1 Is the Vehicle Control (e.g., 0.1% DMSO) also toxic? start->q1 a1_yes Solvent Toxicity Issue q1->a1_yes Yes q2 Is this compound precipitating in the culture medium? q1->q2 No sol1 Solution: Lower final solvent concentration. a1_yes->sol1 a2_yes Solubility Issue q2->a2_yes Yes q3 Does cytotoxicity correlate with this compound concentration? q2->q3 No sol2 Solution: Lower concentration or re-evaluate solvent system. a2_yes->sol2 a3_yes On-Target or Off-Target Toxicity q3->a3_yes Yes a3_no Possible Contamination or Assay Artifact q3->a3_no No sol3 Action: Correlate with target inhibition (DPP-4). Consider off-target screening. a3_yes->sol3 sol4 Solution: Check for mycoplasma. Review assay protocol. a3_no->sol4

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Troubleshooting Melogliptin solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on troubleshooting solubility issues with Melogliptin in aqueous buffers. The following information is compiled to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: this compound is a small molecule, cyanopyrrolidine-based inhibitor of dipeptidyl peptidase 4 (DPP-4).[1] Its key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₅H₂₁FN₆O[2][3][4]
Molecular Weight320.37 g/mol [2][3][4]
XlogP0.6[2]
AppearanceSolid[3]

Q2: What is the expected aqueous solubility of this compound?

A2: Specific experimental data on this compound's aqueous solubility is not widely published. However, like many other DPP-4 inhibitors ("gliptins"), it is anticipated to have limited solubility in neutral aqueous buffers. Members of the gliptin class are often weak bases. For instance, the related compound Saxagliptin has an estimated pKa of 7.90, indicating that its solubility is pH-dependent.[1] It is reasonable to hypothesize that this compound behaves similarly as a weak base. Therefore, its aqueous solubility is expected to increase in acidic conditions (lower pH) where it can form a more soluble protonated species.

Q3: In which solvents can I dissolve this compound for experimental use?

A3: For initial stock solutions, Dimethyl Sulfoxide (B87167) (DMSO) is a recommended solvent.[5][6][7] Many DPP-4 inhibitors show good solubility in DMSO.[8][9] For aqueous-based assays, it is common practice to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer.

Troubleshooting Guide: Dissolving this compound

Issue: this compound powder is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4).
  • Root Cause: this compound, likely a weak base, has low intrinsic solubility in neutral to alkaline aqueous solutions.

  • Solutions:

    • pH Adjustment: Lowering the pH of the buffer can significantly increase the solubility of a weakly basic compound. Attempt to dissolve this compound in a buffer with a slightly acidic pH (e.g., pH 4-6). However, ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay).

    • Use of an Organic Co-Solvent: Prepare a high-concentration stock solution of this compound in 100% DMSO. Subsequently, dilute this stock solution into your aqueous buffer. It is crucial to keep the final concentration of DMSO in your assay as low as possible (typically <0.5% v/v) to avoid solvent-induced artifacts.

    • Mechanical Assistance: Gentle warming (e.g., to 37°C) and sonication can help to dissolve the compound.[10][11] However, be cautious with temperature as it can potentially degrade the compound over extended periods.

Issue: After diluting my DMSO stock solution into an aqueous buffer, a precipitate forms.

This is a common phenomenon known as "precipitation" or "crashing out" and occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous medium where it is poorly soluble.[10][11]

  • Troubleshooting Steps:

    • Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your aqueous medium.

    • Optimize the Dilution Process:

      • Pre-warm the aqueous buffer to your experimental temperature (e.g., 37°C).[10]

      • Add the DMSO stock solution dropwise to the vigorously vortexing or stirring aqueous buffer.[11] This rapid mixing can help to disperse the compound before it has a chance to aggregate and precipitate.

    • Increase Co-solvent Concentration: If your experimental system allows, a slightly higher final concentration of DMSO may be necessary to maintain solubility. Always run appropriate vehicle controls to account for any effects of the solvent.

    • Incorporate Solubilizing Agents: For challenging cases, the use of solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween-80, Pluronic F-68) in the aqueous buffer can be considered, provided they do not interfere with the assay.[10]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous buffers.

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)[5]

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • If dissolution is slow, briefly sonicate the vial in a water bath for 5-10 minutes.[10]

  • Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Shake-Flask Method for Thermodynamic Solubility Determination (Adapted for this compound)

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffer of interest (e.g., phosphate (B84403) buffer pH 6.0, PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Methodology:

  • Add an excess amount of this compound powder to a vial containing a known volume of the selected buffer.

  • Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, allow the vials to stand to let undissolved particles settle.

  • Carefully collect a sample from the supernatant.

  • Centrifuge the sample to pellet any remaining suspended solids.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Data on Related DPP-4 Inhibitors

While specific quantitative solubility data for this compound is limited in the public domain, the following table summarizes available information for other DPP-4 inhibitors, which can provide insights into the expected behavior of this compound.

CompoundSolvent/BufferpHTemperature (°C)SolubilityReference
Saxagliptin WaterNot Specified24Sparingly soluble[1]
Sitagliptin phosphate WaterNot SpecifiedNot SpecifiedSoluble to 50 mM[8]
Sitagliptin phosphate DMSONot SpecifiedNot SpecifiedSoluble to 50 mM[8]
K-579 1eq. HClAcidicNot SpecifiedSoluble to 50 mM
K-579 DMSONot SpecifiedNot SpecifiedSoluble to 100 mM
Sitagliptin (free base) DMSONot SpecifiedNot Specified2 mg/mL[9]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve store Store at -20°C/-80°C dissolve->store prewarm Pre-warm Aqueous Buffer store->prewarm Use Stock dilute Dilute Stock Dropwise while Vortexing prewarm->dilute use_immediately Use in Assay dilute->use_immediately

Caption: Recommended workflow for preparing this compound solutions.

troubleshooting_tree cluster_stock Issue with DMSO Stock cluster_aqueous Issue in Aqueous Buffer start Precipitation Observed? check_dmso Is DMSO anhydrous? start->check_dmso During Stock Preparation check_conc Is final concentration too high? start->check_conc Upon Aqueous Dilution sonicate Increase Sonication/Warming check_dmso->sonicate Yes lower_conc Lower final concentration check_conc->lower_conc Yes check_ph Is pH > 7? check_conc->check_ph No lower_ph Lower buffer pH check_ph->lower_ph Yes optimize_dilution Optimize dilution process (vortexing, dropwise addition) check_ph->optimize_dilution No

Caption: Decision tree for troubleshooting this compound precipitation.

References

Technical Support Center: Reducing Variability in Animal Studies with Melogliptin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo studies involving Melogliptin. Due to the limited publicly available preclinical pharmacokinetic and pharmacodynamic data for this compound, this guide incorporates representative data from other well-characterized dipeptidyl peptidase-4 (DPP-4) inhibitors to illustrate key concepts and provide a framework for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active, small molecule inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1] DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP. This leads to enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppressed glucagon (B607659) release from pancreatic α-cells, ultimately resulting in improved glycemic control.

Q2: Why is reducing variability in animal studies with this compound important?

Q3: What are the common animal models used for studying DPP-4 inhibitors?

A3: Common animal models include normal healthy rodents (e.g., C57BL/6 mice, Wistar or Sprague-Dawley rats) for pharmacokinetic and pharmacodynamic studies, as well as genetic and diet-induced models of type 2 diabetes (e.g., db/db mice, Zucker diabetic fatty rats) to assess efficacy. The choice of model depends on the specific research question.

Troubleshooting Guide

Issue 1: High Variability in Blood Glucose Measurements

Possible Causes:

  • Inconsistent Fasting: The duration of fasting prior to glucose measurements can significantly impact baseline glucose levels and the response to a glucose challenge.[2]

  • Animal Stress: Handling, restraint, and blood collection procedures can induce stress, leading to fluctuations in blood glucose.

  • Inaccurate Dosing: Errors in dose calculation, preparation, or administration can lead to significant variability in drug exposure.

  • Biological Variability: Inherent physiological differences among individual animals.

Solutions:

  • Standardize Fasting: Implement a consistent fasting period (e.g., 4-6 hours for mice) before all glucose measurements. Ensure free access to water during fasting.

  • Acclimatize Animals: Acclimatize animals to handling and experimental procedures for several days before the study. Use a consistent and gentle handling technique.

  • Refine Blood Collection Technique: Use a minimally invasive blood collection method, such as tail-tip snipping for small volumes. Ensure technicians are proficient in the chosen method to minimize stress and collection time.

  • Ensure Dosing Accuracy: Carefully calculate the dose for each animal based on its body weight. Use calibrated equipment for dose preparation and administration. For oral gavage, ensure proper technique to avoid administration into the lungs.

  • Increase Sample Size: A larger sample size per group can help to mitigate the impact of individual biological variability.

Issue 2: Suboptimal or Inconsistent DPP-4 Inhibition

Possible Causes:

  • Inadequate Dose: The dose of this compound may be insufficient to achieve the desired level of DPP-4 inhibition.

  • Poor Bioavailability: The formulation or vehicle used for administration may result in poor absorption of the compound.

  • Timing of Measurement: The time point for measuring DPP-4 activity may not coincide with the peak plasma concentration of this compound.

  • Sample Handling: Improper handling and processing of plasma samples can lead to inaccurate DPP-4 activity measurements.

Solutions:

  • Conduct a Dose-Response Study: Perform a pilot study with a range of this compound doses to determine the optimal dose for achieving significant and sustained DPP-4 inhibition.

  • Optimize Formulation: Ensure this compound is properly dissolved or suspended in a suitable vehicle. For oral administration, common vehicles include water, saline, or a suspension agent like 0.5% carboxymethylcellulose.

  • Characterize Pharmacokinetics: If possible, perform a pharmacokinetic study to determine the Tmax (time to maximum concentration) of this compound in your animal model. Collect samples for DPP-4 activity assays around the expected Tmax.

  • Standardize Sample Processing: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Process samples promptly and store plasma at -80°C until analysis.

Data Presentation

Representative Pharmacokinetic Parameters of Oral DPP-4 Inhibitors in Rodents

ParameterSitagliptin (Rats)Vildagliptin (Rats)Linagliptin (Rats)
Dose (mg/kg) 10101
Cmax (ng/mL) ~800~1200~20
Tmax (h) ~1~0.5~2
t½ (h) ~2.5~1.5~120
Oral Bioavailability (%) ~80~75~30

Note: This table presents representative data for other DPP-4 inhibitors and is intended for illustrative purposes. Specific pharmacokinetic parameters for this compound in rodents are not widely available in the public domain.

Representative Pharmacodynamic Parameters of Oral DPP-4 Inhibitors in Rodents

ParameterSitagliptin (Mice)Vildagliptin (Rats)
Dose for >80% DPP-4 Inhibition 10 mg/kg3 mg/kg
Duration of >80% Inhibition ~12 hours~8 hours
Effect on OGTT (AUC reduction) Significant reductionSignificant reduction

Note: This table provides representative pharmacodynamic data for other DPP-4 inhibitors. The efficacy of this compound should be determined experimentally in the specific animal model and experimental conditions being used.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

Materials:

  • This compound

  • Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Animal scale

  • Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)

  • 1 mL syringes

Procedure:

  • Animal Preparation: Weigh each mouse immediately before dosing to ensure accurate dose calculation.

  • Dose Calculation: Calculate the required volume of the this compound solution based on the animal's body weight and the desired dose (e.g., mg/kg). The typical maximum oral gavage volume for mice is 10 mL/kg.

  • Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head.

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube as it is advanced. Do not force the needle.

  • Administration: Once the needle is properly positioned in the esophagus (a slight resistance may be felt), administer the solution slowly and steadily.

  • Post-Administration Monitoring: Carefully remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as labored breathing.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice

Materials:

  • Glucose solution (e.g., 20% D-glucose in sterile water)

  • Glucometer and test strips

  • Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

  • Timer

Procedure:

  • Fasting: Fast the mice for 4-6 hours with free access to water.

  • Baseline Blood Glucose: Obtain a baseline blood sample (t=0) from the tail tip and measure the glucose concentration.

  • This compound Administration: Administer this compound or vehicle via oral gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes).

  • Glucose Challenge: Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure the glucose levels.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the area under the curve (AUC) for glucose excursion to quantify the effect of this compound.

Protocol 3: Plasma DPP-4 Activity Assay

Materials:

  • Blood collection tubes with EDTA

  • Microcentrifuge

  • DPP-4 activity assay kit (fluorometric or colorimetric)

  • 96-well plate reader

Procedure:

  • Blood Collection: Collect blood samples at desired time points after this compound administration into EDTA-containing tubes.

  • Plasma Separation: Centrifuge the blood samples (e.g., at 1,500 x g for 15 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until the assay is performed.

  • DPP-4 Activity Measurement: Thaw the plasma samples on ice. Follow the instructions provided with the commercial DPP-4 activity assay kit. Typically, this involves incubating the plasma with a specific DPP-4 substrate and measuring the resulting fluorescent or colorimetric signal.

  • Data Analysis: Calculate the percentage of DPP-4 inhibition in the this compound-treated groups relative to the vehicle-treated control group.

Mandatory Visualizations

G cluster_0 Incretin Signaling Pathway cluster_1 Mechanism of this compound Food Food Intake Gut Gut L-cells Food->Gut Stimulates GLP1 Active GLP-1 Gut->GLP1 Secretes Pancreas Pancreatic Islets GLP1->Pancreas Acts on DPP4 DPP-4 Enzyme GLP1->DPP4 Degraded by Insulin Insulin Secretion (Glucose-dependent) Pancreas->Insulin Increases Glucagon Glucagon Secretion Pancreas->Glucagon Decreases Glucose Lower Blood Glucose Insulin->Glucose Glucagon->Glucose Reduces Hepatic Glucose Output Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 This compound This compound This compound->DPP4 Inhibits

Caption: Mechanism of action of this compound in the incretin signaling pathway.

G cluster_workflow Experimental Workflow for an Oral Glucose Tolerance Test (OGTT) start Start: Acclimatize Animals fasting Fast Animals (4-6 hours) start->fasting weigh_dose Weigh Animals & Calculate Dose fasting->weigh_dose dosing Administer this compound or Vehicle (Oral Gavage) weigh_dose->dosing wait Waiting Period (e.g., 30-60 min) dosing->wait baseline_glucose Measure Baseline Blood Glucose (t=0) wait->baseline_glucose glucose_challenge Administer Glucose (2 g/kg) (Oral Gavage) baseline_glucose->glucose_challenge blood_sampling Collect Blood Samples (15, 30, 60, 90, 120 min) glucose_challenge->blood_sampling glucose_measurement Measure Blood Glucose blood_sampling->glucose_measurement data_analysis Data Analysis (AUC Calculation) blood_sampling->data_analysis glucose_measurement->blood_sampling Repeat at each time point end End data_analysis->end

Caption: A typical experimental workflow for an OGTT with this compound.

G cluster_troubleshooting Troubleshooting High Variability issue High Variability in Results? check_dosing Review Dosing Procedure: - Accurate calculations? - Correct gavage technique? issue->check_dosing Yes check_handling Assess Animal Handling: - Consistent acclimatization? - Minimized stress during procedures? issue->check_handling Yes check_fasting Verify Fasting Protocol: - Consistent duration? - Free access to water? issue->check_fasting Yes check_sampling Evaluate Blood Sampling: - Consistent technique? - Proficient technicians? issue->check_sampling Yes refine_protocol Refine Protocol and Retrain Staff check_dosing->refine_protocol check_handling->refine_protocol check_fasting->refine_protocol check_sampling->refine_protocol increase_n Increase Sample Size (n) refine_protocol->increase_n

Caption: A logical decision tree for troubleshooting high variability.

References

Technical Support Center: DPP-4 Activity Assays with Fluorescent Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the sensitivity of Dipeptidyl Peptidase-4 (DPP-4) activity assays using fluorescent substrates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using a fluorescent substrate for DPP-4 activity assays?

Fluorescent assays offer significantly higher sensitivity compared to colorimetric methods, allowing for the detection of lower enzyme concentrations and more subtle changes in activity.[1] This increased sensitivity is particularly advantageous when working with samples containing low DPP-4 levels or when screening for potent inhibitors.[1] Additionally, fluorometric assays are well-suited for high-throughput screening (HTS) applications due to their simple, one-step protocol and compatibility with microplate readers.[2][3]

Q2: Which fluorescent substrate is best for my DPP-4 assay?

The most commonly used and well-validated fluorogenic substrate for DPP-4 is Gly-Pro-7-amido-4-methylcoumarin (GP-AMC).[4][5] Upon cleavage by DPP-4, free AMC is released, which produces a strong fluorescent signal. Other substrates, such as those based on rhodamine or other fluorophores, are also available and may offer different excitation and emission spectra.[6] The choice of substrate can depend on the specific instrumentation available and the presence of potentially interfering compounds in the sample.

Q3: How can I optimize the concentration of the fluorescent substrate?

To determine the optimal substrate concentration, it is recommended to perform a substrate titration experiment. This involves measuring DPP-4 activity across a range of substrate concentrations while keeping the enzyme concentration constant. The optimal concentration is typically at or near the Michaelis-Menten constant (Km) value, where the reaction rate is half of the maximum velocity (Vmax). Using a substrate concentration that is too high can lead to substrate inhibition, while a concentration that is too low will result in a weak signal. For instance, in one study, a concentration of 50 µM of the fluorescent probe GP-BAN was found to be optimal.[7]

Q4: What is the recommended incubation time and temperature for the assay?

Incubation times can vary depending on the enzyme concentration and sample type. A typical incubation period is 30 to 60 minutes at 37°C.[5][7][8][9] It is crucial to perform a time-course experiment to ensure that the reaction is in the linear range. The fluorescence signal should increase linearly over time. If the reaction proceeds too quickly and plateaus, the enzyme concentration may be too high. Conversely, if the signal is too low, a longer incubation time may be necessary.[7]

Q5: Can I use complex biological samples like plasma or cell lysates in a fluorescent DPP-4 assay?

Yes, fluorescent DPP-4 assays can be adapted for use with various biological samples, including human plasma, cell lysates, and tissue homogenates.[4][7][8] However, it is important to include appropriate controls to account for background fluorescence from the sample matrix. A "no enzyme" control for each sample is essential to subtract the background signal. It may also be necessary to dilute the sample to minimize interference and ensure the reaction remains within the linear range of the assay.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Background Fluorescence 1. Autofluorescence of the sample (e.g., plasma, cell lysate).[6] 2. Contamination of reagents or microplate. 3. Substrate degradation.1. Run a parallel reaction for each sample without the DPP-4 enzyme (sample blank) and subtract this value from the experimental reading.[8] 2. Use high-quality, fresh reagents and black, low-binding microplates designed for fluorescence assays.[2][3] 3. Protect the fluorescent substrate from light and store it properly as recommended by the manufacturer.[8]
Low or No Signal 1. Inactive enzyme. 2. Insufficient incubation time. 3. Incorrect filter settings on the plate reader. 4. Low enzyme concentration in the sample.1. Use a positive control with a known active DPP-4 enzyme to verify assay components.[8] Ensure proper storage and handling of the enzyme. 2. Increase the incubation time, ensuring the reaction remains in the linear phase.[7] 3. Verify that the excitation and emission wavelengths on the plate reader are correctly set for the specific fluorophore (e.g., Ex/Em = 360/460 nm for AMC).[8] 4. Concentrate the sample or use a larger sample volume if possible.
Non-linear Reaction Rate 1. Enzyme concentration is too high, leading to rapid substrate depletion. 2. Substrate inhibition at high concentrations. 3. Enzyme instability under assay conditions.1. Dilute the enzyme or sample and repeat the assay.[10] 2. Perform a substrate titration to determine the optimal concentration that does not cause inhibition. 3. Check the stability of the enzyme in the assay buffer over the time course of the experiment.
High Well-to-Well Variability 1. Inaccurate pipetting. 2. Incomplete mixing of reagents. 3. Temperature fluctuations across the plate.1. Use calibrated pipettes and ensure proper technique. 2. Gently mix the contents of each well after adding all reagents. 3. Ensure the plate is incubated in a stable temperature environment.

Experimental Protocols

General Protocol for DPP-4 Activity Assay using a Fluorescent Substrate

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular enzyme source and experimental conditions.

  • Prepare Reagents:

    • DPP-4 Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl, pH 8.0).[9]

    • Fluorescent Substrate Stock Solution: Dissolve the fluorescent substrate (e.g., Gly-Pro-AMC) in DMSO to make a concentrated stock solution.[3]

    • Working Substrate Solution: Dilute the stock solution in assay buffer to the desired final concentration.

    • DPP-4 Enzyme: Dilute the enzyme to the desired concentration in cold assay buffer. Keep on ice.

    • AMC Standard: Prepare a series of dilutions of free AMC in assay buffer to generate a standard curve.[2][8]

  • Assay Procedure:

    • Add reagents to the wells of a black 96-well microplate. A typical reaction mixture includes:

      • Assay Buffer

      • Sample or DPP-4 enzyme

      • Inhibitor or vehicle control

    • Pre-incubate the plate at 37°C for 10 minutes.[9]

    • Initiate the reaction by adding the working substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.[5][9]

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 350-380 nm / 440-460 nm for AMC).[2]

  • Data Analysis:

    • Subtract the background fluorescence (from wells without enzyme or with inhibitor) from all readings.

    • Use the AMC standard curve to convert the relative fluorescence units (RFU) to the amount of product formed (e.g., pmol of AMC).

    • Calculate the DPP-4 activity, typically expressed as pmol/min or µU/mL.[11]

Visualizations

DPP-4 Enzymatic Reaction

DPP4_Reaction DPP4 DPP-4 Enzyme EnzymeSubstrate Enzyme-Substrate Complex DPP4->EnzymeSubstrate Binds Substrate Fluorescent Substrate (e.g., Gly-Pro-AMC) Substrate->EnzymeSubstrate Product Cleaved Peptide (e.g., Gly-Pro) Fluorophore Free Fluorophore (e.g., AMC) (Fluorescent) EnzymeSubstrate->DPP4 Releases EnzymeSubstrate->Product EnzymeSubstrate->Fluorophore

Caption: DPP-4 cleaves a fluorescent substrate, releasing a fluorescent product.

Experimental Workflow for DPP-4 Activity Assay

DPP4_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Plate Prepare 96-well Plate Reagents->Plate AddEnzyme Add Enzyme/Sample and Inhibitor Plate->AddEnzyme PreIncubate Pre-incubate at 37°C AddEnzyme->PreIncubate AddSubstrate Add Substrate PreIncubate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate ReadFluorescence Read Fluorescence Incubate->ReadFluorescence Calculate Calculate Activity ReadFluorescence->Calculate

Caption: General workflow for a fluorescent DPP-4 activity assay.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Assay Issue HighBackground High Background? Start->HighBackground LowSignal Low/No Signal? HighBackground->LowSignal No CheckBlank Check Sample Blank HighBackground->CheckBlank Yes NonLinear Non-linear Rate? LowSignal->NonLinear No CheckEnzyme Verify Enzyme Activity (Positive Control) LowSignal->CheckEnzyme Yes DiluteEnzyme Dilute Enzyme/Sample NonLinear->DiluteEnzyme Yes End Re-run Assay NonLinear->End No CheckReagents Check Reagent/Plate Contamination CheckBlank->CheckReagents CheckReagents->End CheckReader Check Reader Settings (Ex/Em Wavelengths) CheckEnzyme->CheckReader IncTime Increase Incubation Time CheckReader->IncTime IncTime->End OptimizeSubstrate Optimize Substrate Concentration DiluteEnzyme->OptimizeSubstrate OptimizeSubstrate->End

Caption: Decision tree for troubleshooting common DPP-4 assay issues.

References

Melogliptin Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available long-term stability and degradation data specifically for Melogliptin is limited. Therefore, this technical support center provides guidance based on established knowledge of other dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as 'gliptins'. The information presented here is intended to serve as a general resource for researchers, scientists, and drug development professionals. It is crucial to perform specific stability studies for this compound to establish its unique degradation profile.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for DPP-4 inhibitors like this compound?

A1: Based on studies of other gliptins, the primary degradation pathways often involve hydrolysis and oxidation.[1][2] Hydrolytic degradation can occur under both acidic and alkaline conditions, leading to the cleavage of amide or other susceptible bonds within the molecule. Oxidative degradation can also occur, particularly if the molecular structure contains moieties sensitive to oxidation. Some gliptins have also shown susceptibility to photolytic degradation.[3][4]

Q2: What are the recommended stress conditions for forced degradation studies of this compound?

A2: Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[3] For a compound like this compound, it is advisable to follow the International Council for Harmonisation (ICH) Q1A (R2) guidelines.[3] Typical stress conditions include:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80°C).

  • Alkaline Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Dry heat at temperatures ranging from 60°C to 105°C.

  • Photostability: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Q3: Which analytical techniques are most suitable for monitoring the stability of this compound and its degradation products?

A3: The most common and effective analytical technique for stability testing of gliptins is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[2][5] This method is capable of separating the parent drug from its degradation products. For the identification and characterization of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[1][6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpected peaks in chromatogram during stability testing. Formation of new degradation products.- Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradants.[3] - Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.[6]
Loss of assay value over time in the stability samples. Chemical degradation of this compound.- Review the storage conditions. Ensure samples are stored at the recommended temperature and humidity, and protected from light if found to be photosensitive. - Investigate the formulation components for any potential incompatibilities with this compound.
Inconsistent stability results between batches. - Variability in the purity of the starting material. - Inconsistent manufacturing process.- Thoroughly characterize the impurity profile of each batch before initiating stability studies. - Ensure the manufacturing process is well-controlled and validated.
Precipitation observed in stability samples. - Poor solubility of this compound or its degradants in the formulation. - Change in pH of the formulation over time.- Evaluate the solubility of this compound at different pH values. - Consider the use of co-solvents or other excipients to improve solubility. - Monitor the pH of the formulation throughout the stability study.

Data on Forced Degradation of DPP-4 Inhibitors (as a proxy for this compound)

The following table summarizes typical degradation observed for various DPP-4 inhibitors under forced degradation conditions. This data can serve as a general guide for what to expect during similar studies with this compound.

Stress Condition DPP-4 Inhibitor Observations Reference
Acidic Hydrolysis (1 M HCl, 80°C, 3h)VildagliptinOne major degradant observed.[2]
Alkaline HydrolysisOmarigliptinComplete degradation.[6]
Oxidative (H₂O₂)VildagliptinFive major degradants detected.[2]
ThermalLinagliptinStable.[3]
PhotolyticOmarigliptinStable.[6]

Experimental Protocols

General Protocol for Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution with 1 M NaOH before analysis.

  • Alkaline Degradation: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Keep the solution at 60°C for a specified period. Neutralize the solution with 1 M HCl before analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 30% H₂O₂. Keep the solution at room temperature for a specified period.

  • Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for a specified period.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and fluorescent light for a specified duration.

  • Analysis: Analyze all the stressed samples by a stability-indicating RP-HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.

Visualizations

Signaling Pathway of DPP-4 Inhibition

DPP4_Inhibition cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake GLP1_GIP GLP-1 and GIP Release Food Intake->GLP1_GIP Insulin ↑ Insulin Secretion (β-cells) GLP1_GIP->Insulin Glucagon ↓ Glucagon Secretion (α-cells) GLP1_GIP->Glucagon DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Inactivation Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose Tissue) Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites This compound This compound (DPP-4 Inhibitor) This compound->DPP4 Inhibition Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

Caption: Mechanism of action of this compound via DPP-4 inhibition.

Experimental Workflow for Stability Testing

Stability_Workflow cluster_stress Forced Degradation cluster_longterm Long-Term Stability Acid Acidic Hydrolysis Analysis RP-HPLC / LC-MS Analysis Acid->Analysis Base Alkaline Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis T0 Time 0 T3 3 Months T0->T3 T0->Analysis T6 6 Months T3->T6 T3->Analysis T12 12 Months T6->T12 T6->Analysis T24 24 Months T12->T24 T12->Analysis T24->Analysis Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Sample->T0 Data Data Evaluation: - Assay - Impurity Profile - Degradation Kinetics Analysis->Data

Caption: Workflow for this compound stability and degradation studies.

References

Technical Support Center: Overcoming Off-target Effects of DPP-4 Inhibitors in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address off-target effects of Dipeptidyl Peptidase-4 (DPP-4) inhibitors in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects observed with DPP-4 inhibitors in cell-based assays?

A1: The primary off-target effects of DPP-4 inhibitors stem from their lack of complete selectivity. These inhibitors can also act on other members of the dipeptidyl peptidase family, most notably Dipeptidyl Peptidase-8 (DPP-8), Dipeptidyl Peptidase-9 (DPP-9), and Fibroblast Activation Protein (FAP).[1][2][3][4] Inhibition of these related enzymes can lead to a variety of unintended biological consequences in cell-based assays, including cytotoxicity, altered cell differentiation, and modulation of immune responses.[2][3][5][6] For instance, inhibition of DPP-8 and DPP-9 has been associated with adverse effects such as alopecia, thrombocytopenia, and gastrointestinal toxicity in preclinical studies.[2][3][5]

Q2: How can I differentiate between on-target DPP-4 inhibition and off-target effects in my experimental results?

A2: Differentiating between on-target and off-target effects requires a multi-pronged approach:

  • Use of highly selective inhibitors: Compare the effects of a less selective inhibitor with a highly selective DPP-4 inhibitor. If an observed effect is absent with the highly selective compound, it is likely an off-target effect.

  • Genetic knockdown/knockout: Utilize siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate DPP-4 expression. If the inhibitor's effect persists in DPP-4 deficient cells, it points towards an off-target mechanism.

  • Activity-based probes: Employ specific probes that only bind to active DPP-4 to confirm target engagement within the cell.

  • Control cell lines: Use cell lines that do not express DPP-4 or express it at very low levels as negative controls.

Q3: What are the known incretin-independent effects of DPP-4 inhibitors?

A3: While the primary therapeutic action of DPP-4 inhibitors is to prevent the degradation of incretin (B1656795) hormones like GLP-1 and GIP, they also exhibit effects independent of this pathway.[7] These incretin-independent actions can be mediated through the modulation of other bioactive peptides or through non-catalytic functions of the DPP-4 protein.[7] For example, some DPP-4 inhibitors have been shown to have direct cardiovascular effects that are not mediated by GLP-1.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background fluorescence/absorbance in the assay. 1. Autofluorescence/absorbance of the test compound. 2. Contamination of reagents or plates. 3. Non-enzymatic hydrolysis of the substrate.1. Run a parallel assay with the compound but without the enzyme to measure and subtract the compound's intrinsic signal.[8] 2. Use fresh, high-quality reagents and plates specifically designed for fluorescence or absorbance assays.[8] 3. Include a substrate-only control (no enzyme) to assess the rate of spontaneous substrate degradation.
Inconsistent or non-reproducible IC50 values. 1. Poor solubility of the inhibitor. 2. Instability of the inhibitor in the assay buffer. 3. Variation in enzyme activity between experiments.1. Check the solubility of the inhibitor in the assay buffer. An initial concentrated stock may be prepared in a solvent like DMSO, but the final concentration of the solvent in the assay should be minimized and consistent across all wells.[8] 2. Assess the stability of the inhibitor over the time course of the assay. 3. Standardize the enzyme concentration and ensure consistent storage and handling. Thaw and aliquot the enzyme to avoid repeated freeze-thaw cycles.[8]
Observed cytotoxicity at concentrations expected to be non-toxic. 1. Off-target inhibition of DPP-8 and/or DPP-9. 2. Non-specific cellular stress induced by the compound or solvent.1. Test the inhibitor's activity against purified DPP-8 and DPP-9 enzymes. Compare the cytotoxic profile with that of a known selective DPP-8/9 inhibitor.[9] 2. Ensure the final solvent concentration is below the threshold for cellular toxicity. Include a vehicle control in all experiments.
Unexpected changes in cell signaling pathways unrelated to incretin signaling. 1. Inhibition of FAP, which is involved in extracellular matrix remodeling and growth factor signaling. 2. DPP-4 has numerous substrates beyond incretins that can affect various signaling pathways.1. Test the inhibitor's selectivity against FAP.[1] Use FAP-knockout/knockdown cells to confirm if the effect is FAP-dependent. 2. Review the literature for known non-incretin substrates of DPP-4 that may be relevant to the observed signaling changes.

Data Presentation: Selectivity of Common DPP-4 Inhibitors

The following table summarizes the inhibitory potency (IC50 values) of several common DPP-4 inhibitors against DPP-4 and the off-target peptidases DPP-8, DPP-9, and FAP. A higher IC50 value indicates lower potency. The selectivity ratio is calculated by dividing the off-target IC50 by the DPP-4 IC50. A higher ratio signifies greater selectivity for DPP-4.

InhibitorDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)FAP IC50 (nM)Selectivity Ratio (DPP-8/DPP-4)Selectivity Ratio (DPP-9/DPP-4)Selectivity Ratio (FAP/DPP-4)
Sitagliptin19>100,000>100,000>100,000>5263>5263>5263
Vildagliptin622,700890>100,0004414>1613
Saxagliptin504,5001,200>100,0009024>2000
Alogliptin<10>100,000>100,000>100,000>10000>10000>10000
Linagliptin1>10,000>10,000>10,000>10000>10000>10000

Note: IC50 values can vary depending on assay conditions. The data presented here are compiled from various sources for comparative purposes.

Experimental Protocols

Protocol 1: Fluorometric DPP-4 Activity Assay

This protocol describes a method to measure DPP-4 enzyme activity using a fluorogenic substrate.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[10]

  • DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)[10]

  • DPP-4 inhibitor (test compound) and a known selective inhibitor (e.g., Sitagliptin) as a positive control[10]

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[10]

Procedure:

  • Reagent Preparation:

    • Allow all reagents to come to room temperature before use.[8]

    • Prepare a working solution of the DPP-4 enzyme in DPP-4 Assay Buffer.

    • Prepare a stock solution of the DPP-4 substrate in an appropriate solvent (e.g., DMSO) and then dilute to the final working concentration in DPP-4 Assay Buffer.

    • Prepare serial dilutions of the test inhibitor and the positive control inhibitor in DPP-4 Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Blank (no enzyme): Add Assay Buffer and substrate.

    • Negative Control (no inhibitor): Add Assay Buffer, enzyme, and substrate.

    • Test Inhibitor: Add Assay Buffer, enzyme, substrate, and the test inhibitor at various concentrations.

    • Positive Control: Add Assay Buffer, enzyme, substrate, and the positive control inhibitor.

  • Incubation:

    • Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 10-15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate.

  • Measurement:

    • Immediately measure the fluorescence at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at 37°C.[8] Protect the plate from light during incubation and measurement.[8]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Determine the percent inhibition for each inhibitor concentration relative to the negative control.

    • Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value.

Protocol 2: Cell-Based DPP-4 Inhibition Assay

This protocol outlines a method for assessing DPP-4 inhibition in a cellular context.

Materials:

  • Cell line expressing DPP-4 (e.g., Caco-2 or HEK293 cells)[11]

  • Cell culture medium and supplements

  • DPP-4 inhibitor (test compound)

  • Cell lysis buffer

  • DPP-4 activity assay kit (as described in Protocol 1)

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency (e.g., 80-90%).

    • Treat the cells with various concentrations of the DPP-4 inhibitor or vehicle control for a specified duration.

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Lyse the cells using a suitable lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the total protein concentration in each cell lysate sample.

  • DPP-4 Activity Measurement:

    • Perform the fluorometric DPP-4 activity assay (as described in Protocol 1) using the cell lysates as the source of the enzyme.

    • Normalize the DPP-4 activity to the total protein concentration for each sample.

  • Data Analysis:

    • Calculate the percent inhibition of cellular DPP-4 activity for each inhibitor concentration compared to the vehicle-treated control.

    • Determine the cellular IC50 value of the inhibitor.

Visualizations

DPP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Pancreatic Beta-Cell GLP-1 GLP-1 DPP-4 DPP-4 GLP-1->DPP-4 Degradation GLP-1R GLP-1R GLP-1->GLP-1R GIP GIP GIP->DPP-4 Degradation GIPR GIPR GIP->GIPR Inactive GLP-1/GIP Inactive GLP-1/GIP DPP-4->Inactive GLP-1/GIP AC AC GLP-1R->AC GIPR->AC cAMP cAMP AC->cAMP Insulin Secretion Insulin Secretion cAMP->Insulin Secretion DPP-4_Inhibitor DPP-4 Inhibitor DPP-4_Inhibitor->DPP-4 Inhibition

Caption: DPP-4 signaling pathway and the mechanism of DPP-4 inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Lysis cluster_assay Assay & Analysis A Prepare Reagents (Enzyme, Substrate, Inhibitor) E Perform DPP-4 Activity Assay A->E B Seed Cells in Plate C Treat Cells with Inhibitor B->C D Lyse Cells C->D D->E F Quantify Protein D->F G Analyze Data & Calculate IC50 E->G F->G

Caption: Workflow for a cell-based DPP-4 inhibitor assay.

Off_Target_Relationships cluster_targets Potential Targets cluster_effects Biological Effects DPP-4_Inhibitor DPP-4 Inhibitor DPP-4 DPP-4 (On-Target) DPP-4_Inhibitor->DPP-4 Inhibition DPP-8 DPP-8 (Off-Target) DPP-4_Inhibitor->DPP-8 Inhibition DPP-9 DPP-9 (Off-Target) DPP-4_Inhibitor->DPP-9 Inhibition FAP FAP (Off-Target) DPP-4_Inhibitor->FAP Inhibition Therapeutic_Effect Therapeutic Effect (e.g., Glycemic Control) DPP-4->Therapeutic_Effect Adverse_Effects Adverse Effects (e.g., Cytotoxicity, Immune Modulation) DPP-8->Adverse_Effects DPP-9->Adverse_Effects FAP->Adverse_Effects

References

Navigating Melogliptin Dosage Across Diabetic Animal Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for investigators utilizing Melogliptin and other dipeptidyl peptidase-4 (DPP-4) inhibitors in preclinical diabetic animal models. Here, you will find troubleshooting advice and frequently asked questions to streamline your experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am starting a new in vivo study with this compound. What is the recommended starting dose for a diabetic mouse or rat model?

Q2: What are some typical dose ranges for other DPP-4 inhibitors in rodent models of diabetes?

A2: Dose ranges for commonly used DPP-4 inhibitors can vary based on the specific compound, the animal model, and the route of administration. The following table summarizes dosages reported in the literature for various DPP-4 inhibitors in diabetic rodent models.

DrugAnimal ModelDosage RangeRoute of AdministrationKey Findings
Alogliptin (B1666894) High-Fat Diet/Streptozotocin (B1681764) (HFD/STZ) Diabetic Mice5, 15, 45 mg/kg/dayOralDose-dependent reduction in blood glucose and HbA1c.[2]
Alogliptin Streptozotocin (STZ)-Induced Diabetic Rats1, 2, 3 mg/kg/dayOralSignificant reduction in paw edema in an inflammation model.[3][4]
Alogliptin Wistar Rats10, 20 mg/kg/dayOralAmeliorated histological changes in the kidney and reduced oxidative stress.[5]
Gemigliptin (B52970) Streptozotocin (STZ)-Induced Diabetic Rats10, 100 mg/kg/dayOral GavagePreserved salivary gland function and reduced apoptosis.[6]
Gemigliptin Methylglyoxal-injected Rats10, 100 mg/kg/dayOralIncreased saliva volume and amylase levels.[7]
Teneligliptin Streptozotocin (STZ)-Induced Diabetic Rats2 µg/hIntrathecal InfusionAttenuated morphine analgesic tolerance.[8]
Carmegliptin ob/ob Mice1, 10 mg/kgOralDose-dependent inhibition of plasma DPP-4.[9][10]

Q3: How do I properly induce a diabetic state in my animal models?

A3: The choice of induction method depends on whether you aim to model Type 1 or Type 2 diabetes.

  • Type 1 Diabetes Model (Streptozotocin-induced): A single high-dose intraperitoneal injection of streptozotocin (STZ) is commonly used. STZ is toxic to pancreatic β-cells.

  • Type 2 Diabetes Model (High-Fat Diet and STZ): This model combines insulin (B600854) resistance induced by a high-fat diet (HFD) with β-cell dysfunction caused by a low dose of STZ.[2][9]

Q4: What are the critical steps in performing an Oral Glucose Tolerance Test (OGTT)?

A4: An OGTT is a key experiment to assess glucose metabolism. The general procedure involves:

  • Fasting the animals overnight (typically 12-16 hours) with free access to water.

  • Recording a baseline blood glucose level (t=0).

  • Administering a glucose solution orally (typically 2 g/kg body weight).

  • Measuring blood glucose levels at specific time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes).[9]

Experimental Protocols

Protocol 1: Induction of Type 2 Diabetes in Mice (HFD/STZ Model)

Materials:

  • C57BL/6J mice (6-8 weeks old)

  • High-Fat Diet (HFD; e.g., 60% kcal from fat)

  • Streptozotocin (STZ)

  • Cold citrate (B86180) buffer (0.1 M, pH 4.5)

  • Glucometer and test strips

Procedure:

  • Acclimatize mice for at least one week.

  • Feed mice an HFD for 4-6 weeks to induce insulin resistance.

  • After the HFD period, fast the mice for 4-6 hours.

  • Prepare a fresh solution of STZ in cold citrate buffer.

  • Administer a single low dose of STZ (e.g., 50 mg/kg) via intraperitoneal injection.[9]

  • Return mice to the HFD.

  • Monitor blood glucose levels 72 hours post-STZ injection. Mice with fasting blood glucose levels >250 mg/dL are typically considered diabetic.[9]

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice

Materials:

  • Diabetic mice

  • Glucose solution (20% w/v in sterile saline)

  • Oral gavage needle

  • Glucometer and test strips

Procedure:

  • Fast mice overnight (12-16 hours) with free access to water.

  • Record the baseline blood glucose level (t=0) from a tail vein blood sample.

  • Administer the glucose solution (2 g/kg body weight) via oral gavage.[9]

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[9]

Signaling Pathways and Workflows

The primary mechanism of action for this compound and other "gliptins" is the inhibition of the DPP-4 enzyme. This inhibition prevents the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The resulting increase in active incretin levels leads to enhanced glucose-dependent insulin secretion and suppressed glucagon (B607659) release, ultimately improving glycemic control.

DPP4_Inhibition_Pathway cluster_0 Gut cluster_1 Pancreas cluster_2 Bloodstream Food Food Intake GLP1_GIP Active Incretins (GLP-1, GIP) Food->GLP1_GIP Stimulates Release Beta_Cell β-cells Insulin Insulin Secretion Beta_Cell->Insulin Alpha_Cell α-cells Glucagon Glucagon Secretion Alpha_Cell->Glucagon Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose Leads to Glucagon->Blood_Glucose Opposes lowering of GLP1_GIP->Beta_Cell Stimulates GLP1_GIP->Alpha_Cell Inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degraded by Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins This compound This compound (DPP-4 Inhibitor) This compound->DPP4 Inhibits

Caption: Mechanism of action of this compound via DPP-4 inhibition.

Experimental_Workflow start Start of Study acclimatization Animal Acclimatization (1 week) start->acclimatization induction Induction of Diabetes (e.g., HFD/STZ) acclimatization->induction confirmation Confirmation of Diabetic State (Blood Glucose > 250 mg/dL) induction->confirmation grouping Randomization into Treatment Groups (Vehicle, this compound Doses, Positive Control) confirmation->grouping treatment Daily Drug Administration (4-10 weeks) grouping->treatment monitoring Weekly Monitoring (Body Weight, Food/Water Intake, Fasting Blood Glucose) treatment->monitoring metabolic_tests Metabolic Assessments (e.g., OGTT) treatment->metabolic_tests monitoring->treatment euthanasia Euthanasia and Tissue Collection (Pancreas, Liver, etc.) metabolic_tests->euthanasia analysis Biochemical and Histological Analysis euthanasia->analysis end End of Study analysis->end

Caption: General experimental workflow for evaluating this compound.

References

Technical Support Center: Melogliptin-Mediated GLP-1 Potentiation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating Melogliptin-mediated GLP-1 potentiation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist with your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a competitive inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[1][2][3]

Q2: How does increased GLP-1 lead to glycemic control?

A2: Active GLP-1 binds to its receptor (GLP-1R) on pancreatic β-cells, which stimulates insulin (B600854) secretion in a glucose-dependent manner. This means insulin is primarily released when blood glucose levels are high.[4][5][6] GLP-1 also suppresses the secretion of glucagon (B607659) from pancreatic α-cells, which in turn reduces hepatic glucose production.[4][5][7] Additionally, GLP-1 slows gastric emptying and can reduce appetite, both of which contribute to lower post-meal glucose spikes.[4][6][8]

Q3: Why are control experiments crucial when studying this compound?

A3: Control experiments are essential to ensure that the observed effects are specifically due to this compound's inhibition of DPP-4 and the subsequent potentiation of GLP-1 signaling. They help to rule out off-target effects, experimental artifacts, and confirm the validity of your findings.

Q4: What are the key control experiments to perform?

A4: A robust study should include a combination of in vitro and in vivo controls.

  • In Vitro:

    • Vehicle Control: To establish a baseline and control for the effects of the solvent used to dissolve this compound.

    • Positive Control Inhibitor: A well-characterized DPP-4 inhibitor (e.g., Sitagliptin, Vildagliptin) to validate the assay's ability to detect DPP-4 inhibition.[9][10]

    • Specificity Control: Testing this compound against other related peptidases like DPP-8 and DPP-9 to demonstrate its selectivity for DPP-4.[11][12]

  • In Vivo:

    • Vehicle Control Group: To establish baseline physiological responses.

    • Positive Control Inhibitor Group: To compare the efficacy of this compound with a known DPP-4 inhibitor.

    • GLP-1 Receptor Antagonist Group: Co-administration of this compound with a GLP-1R antagonist (e.g., Exendin (9-39)) to confirm that the glucose-lowering effects are mediated through the GLP-1 receptor.

Troubleshooting Guides

In Vitro DPP-4 Enzyme Activity Assay
Problem Possible Causes Troubleshooting Steps
No or low inhibition of DPP-4 activity with this compound. 1. Inactive Compound: this compound may have degraded. 2. Incorrect Assay Conditions: Suboptimal pH, temperature, or incubation time. 3. Enzyme/Substrate Issues: Degraded DPP-4 enzyme or substrate.[13]1. Use a fresh aliquot of this compound. 2. Verify that the assay buffer pH is optimal (typically pH 7.5-8.0) and that incubation is at 37°C.[9][13] 3. Run a positive control with a known DPP-4 inhibitor (e.g., Sitagliptin) to confirm enzyme and substrate activity.[9][10]
High background fluorescence. 1. Contaminated Reagents: Buffer or substrate may be contaminated. 2. Autofluorescence: The test compound or plate may be autofluorescent.1. Use fresh, high-purity reagents. 2. Include a "no enzyme" control and a "no substrate" control to measure background fluorescence. Subtract these values from your experimental wells.
Inconsistent results between replicates. 1. Pipetting Errors: Inaccurate or inconsistent pipetting. 2. Temperature Fluctuation: Inconsistent temperature across the plate during incubation.1. Use calibrated pipettes and ensure proper mixing. 2. Ensure the entire plate is incubated at a uniform temperature.
Cell-Based GLP-1 Receptor Activation Assay
Problem Possible Causes Troubleshooting Steps
No potentiation of GLP-1 signaling with this compound. 1. Low DPP-4 Expression: The cell line may not express sufficient endogenous DPP-4. 2. Cell Unresponsiveness: Cells may not be responsive to GLP-1.1. Confirm DPP-4 expression in your chosen cell line (e.g., via Western blot or qPCR). 2. Run a positive control with a known GLP-1 receptor agonist (e.g., GLP-1 (7-36)) to confirm cells are responsive.[14]
High variability in reporter gene expression. 1. Inconsistent Cell Number: Uneven cell seeding in wells. 2. Cell Health: Cells may be stressed or unhealthy.1. Ensure a homogenous cell suspension and accurate cell counting before seeding. 2. Monitor cell viability and morphology. Do not use cells that are over-confluent.
In Vivo Animal Studies
Problem Possible Causes Troubleshooting Steps
No significant effect on blood glucose levels. 1. Insufficient Dose: The dose of this compound may be too low. 2. Poor Bioavailability: The compound may not be well absorbed. 3. Timing of Measurement: Blood glucose may be measured at a suboptimal time point.1. Perform a dose-response study to determine the optimal dose. 2. Assess the pharmacokinetic profile of this compound. 3. Conduct a time-course experiment to identify the peak time of action.
High variability in animal responses. 1. Genetic Variation: Differences in the genetic background of the animals. 2. Environmental Factors: Stress, diet, or housing conditions can affect metabolic parameters.1. Use a genetically homogenous animal strain. 2. Standardize housing, diet, and handling procedures. Acclimatize animals before the experiment.

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

This protocol describes a fluorescence-based assay to measure the inhibitory activity of this compound on DPP-4.

  • Materials:

    • Recombinant human DPP-4 enzyme

    • DPP-4 substrate: Gly-Pro-AMC (H-Gly-Pro-7-amino-4-methylcoumarin)[9][13]

    • Assay Buffer: Tris-HCl buffer (pH 8.0)[13]

    • This compound and a positive control inhibitor (e.g., Sitagliptin)

    • 96-well black microplate

    • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)[9][13]

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer.

    • In a 96-well plate, add the diluted compounds. Include wells for vehicle control (buffer only) and a "no enzyme" background control.

    • Add the DPP-4 enzyme to all wells except the background control and incubate for 10 minutes at 37°C.[13]

    • Initiate the reaction by adding the DPP-4 substrate to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.[13][15]

    • Measure the fluorescence intensity.

    • Calculate the percentage of inhibition for each concentration of this compound.

Cell-Based GLP-1 Receptor Activation Assay

This protocol outlines a method to assess the potentiation of GLP-1 signaling by this compound in a cell line expressing the GLP-1 receptor.

  • Materials:

    • HEK293 cells stably expressing the human GLP-1 receptor and a CRE-luciferase reporter gene.[14]

    • Cell culture medium (e.g., DMEM) with serum.

    • GLP-1 (7-36) peptide.

    • This compound.

    • Luciferase assay reagent.[14]

    • 96-well white, clear-bottom cell culture plate.

    • Luminometer.

  • Procedure:

    • Seed the cells in the 96-well plate and incubate overnight.

    • The next day, replace the medium with a serum-free medium containing different concentrations of this compound or vehicle.

    • Add a sub-maximal concentration of GLP-1 (7-36) to the appropriate wells. Include control wells with this compound alone and GLP-1 alone.

    • Incubate for a defined period (e.g., 4-6 hours) at 37°C.[14]

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.[14]

    • Measure the luminescence using a plate reader.

    • Analyze the data to determine the potentiation of GLP-1-induced luciferase activity by this compound.

Data Presentation

Table 1: In Vitro DPP-4 Inhibition

CompoundIC50 (nM)
This compound[Insert Value]
Sitagliptin (Positive Control)[Insert Value]

Table 2: In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

Treatment GroupGlucose AUC (0-120 min)
Vehicle[Insert Value]
This compound (10 mg/kg)[Insert Value]
Sitagliptin (10 mg/kg)[Insert Value]
This compound + Exendin (9-39)[Insert Value]

Visualizations

Melogliptin_Mechanism cluster_0 Intestinal L-Cell cluster_1 Circulation cluster_2 Pancreatic Beta-Cell Food Intake Food Intake GLP-1 (Active) GLP-1 (Active) Food Intake->GLP-1 (Active) Stimulates Secretion DPP-4 DPP-4 GLP-1 (Active)->DPP-4 Substrate GLP-1 Receptor GLP-1 Receptor GLP-1 (Active)->GLP-1 Receptor Binds GLP-1 (Inactive) GLP-1 (Inactive) DPP-4->GLP-1 (Inactive) Degrades Insulin Secretion Insulin Secretion GLP-1 Receptor->Insulin Secretion Stimulates This compound This compound This compound->DPP-4 Inhibits

Caption: Mechanism of this compound action.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Studies A DPP-4 Enzyme Activity Assay B Determine IC50 of This compound A->B C Specificity Assay (DPP-8/DPP-9) B->C D GLP-1R Activation (CRE-Luciferase) E Assess GLP-1 Potentiation D->E F Oral Glucose Tolerance Test (OGTT) G Measure Blood Glucose and Insulin Levels F->G H GLP-1R Antagonist Control Group F->H

Caption: Experimental workflow for this compound evaluation.

Troubleshooting_Logic Start No DPP-4 Inhibition Observed in vitro Q1 Is the positive control (e.g., Sitagliptin) active? Start->Q1 A1_Yes Check this compound Integrity/Purity Q1->A1_Yes Yes A1_No Validate Assay Components (Enzyme, Substrate, Buffer) Q1->A1_No No Q2 Are assay conditions (pH, Temp) optimal? A1_No->Q2 A2_Yes Proceed to further troubleshooting Q2->A2_Yes Yes A2_No Optimize Assay Conditions Q2->A2_No No

Caption: Troubleshooting logic for in vitro assays.

References

Best practices for long-term storage of Melogliptin stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Melogliptin stock solutions, along with troubleshooting guides and frequently asked questions (FAQs) to address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic molecules, including this compound. Ensure the use of anhydrous, high-purity DMSO to minimize degradation.

Q2: What is the best way to store this compound powder?

Lyophilized this compound powder should be stored at -20°C or -80°C in a desiccated environment to protect it from moisture and light. Under these conditions, the powder is expected to be stable for an extended period.

Q3: How should I store my this compound stock solution for long-term use?

For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C. To avoid repeated freeze-thaw cycles, which can lead to degradation, the stock solution should be aliquoted into single-use vials.

Q4: Can I store my this compound stock solution at -20°C or 4°C?

While storage at -20°C is acceptable for short to medium-term use, -80°C is the preferred temperature for long-term stability. Storage at 4°C is not recommended for stock solutions as the rate of degradation in solution is significantly higher at this temperature. Working solutions diluted in aqueous buffers should be prepared fresh for each experiment and not stored.

Q5: How can I avoid precipitation of this compound when diluting my DMSO stock solution into an aqueous buffer?

Precipitation can occur when a concentrated DMSO stock is diluted into an aqueous buffer where the compound is less soluble. To minimize this:

  • Use a stepwise dilution: Instead of a single large dilution, perform several smaller, sequential dilutions.

  • Ensure the final DMSO concentration is sufficient: The final concentration of DMSO in your working solution should be high enough to maintain solubility, but low enough to not affect your experimental system (typically ≤0.5%).

  • Vortex gently while diluting: Add the stock solution to the aqueous buffer while gently vortexing to promote mixing.

  • Consider co-solvents: In some cases, the use of a co-solvent in the final buffer system may be necessary, but this should be validated for compatibility with your assay.

Data Presentation: Recommended Storage Conditions

Storage FormatSolventTemperatureRecommended DurationKey Considerations
Powder N/A-20°C to -80°CYearsStore in a desiccator, protected from light.
Stock Solution DMSO-80°CUp to 1 yearAliquot into single-use vials to avoid freeze-thaw cycles.
Stock Solution DMSO-20°CUp to 3 monthsSuitable for shorter-term storage.
Working Solution Aqueous Buffer4°CLess than 24 hoursPrepare fresh before each experiment.

Disclaimer: The stability durations provided are based on general best practices for small molecule inhibitors and may vary for this compound. It is recommended to perform periodic quality control of your stock solutions.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent or lower-than-expected activity in in vitro assays.

This is a common problem that can be caused by several factors related to the handling and storage of this compound.

Troubleshooting_Activity cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent or Low Activity Degradation Compound Degradation Problem->Degradation Is the stock old or improperly stored? Precipitation Compound Precipitation Problem->Precipitation Was precipitate observed upon dilution? Pipetting Pipetting Inaccuracy Problem->Pipetting Are dilutions accurate? Storage Verify Storage Conditions (-80°C, aliquoted) Degradation->Storage Fresh Prepare Fresh Dilutions Degradation->Fresh Precipitation->Fresh Visualize Visually Inspect for Precipitate Precipitation->Visualize Calibrate Calibrate Pipettes Pipetting->Calibrate

Troubleshooting inconsistent experimental results.
Issue 2: High background signal in cell-based assays.

High background can be caused by the compound interfering with the assay components or by solvent effects.

Troubleshooting_Background cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem High Background Signal Interference Compound Interference with Assay Reagents Problem->Interference Does the compound absorb at the assay wavelength? Solvent High Solvent Concentration Problem->Solvent Is the final DMSO concentration too high? Control Run Compound-Only Control (no cells) Interference->Control SolventControl Run Vehicle Control (solvent only) Solvent->SolventControl LowerSolvent Lower Final Solvent Concentration Solvent->LowerSolvent

Troubleshooting high background signals.

Experimental Protocols

Protocol: Stability Assessment of this compound in DMSO

This protocol outlines a method to assess the stability of a this compound stock solution in DMSO over time at different storage temperatures.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water with 0.1% formic acid

  • C18 HPLC column

  • HPLC system with UV detector

  • -80°C and -20°C freezers

  • 4°C refrigerator

  • Analytical balance

  • Vortex mixer

  • Autosampler vials

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh this compound powder and dissolve in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex until fully dissolved. This is your initial stock solution (T=0).

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple single-use vials.

    • Store aliquots at three different temperature conditions: -80°C, -20°C, and 4°C.

  • HPLC Analysis (Time Point Zero):

    • Immediately after preparation, take one aliquot and prepare a dilution in the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µM).

    • Inject the sample into the HPLC system.

    • Run a gradient elution method (e.g., 10-90% acetonitrile in water with 0.1% formic acid over 15 minutes).

    • Record the chromatogram and determine the peak area of the this compound peak. This will serve as the baseline (100% integrity).

  • Subsequent Time Points:

    • At regular intervals (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage temperature.

    • Allow the aliquot to thaw completely at room temperature.

    • Prepare a dilution in the mobile phase as in step 3.

    • Perform HPLC analysis under the same conditions.

    • Record the chromatogram and determine the peak area of the this compound peak. Look for the appearance of any new peaks which would indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of intact this compound versus time for each storage condition.

Stability_Protocol cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis Prep Prepare 10 mM this compound stock in DMSO Aliquot Aliquot into single-use vials Prep->Aliquot HPLC_T0 T=0 HPLC Analysis (Baseline) Prep->HPLC_T0 Store_80 Store at -80°C Aliquot->Store_80 Store_20 Store at -20°C Aliquot->Store_20 Store_4 Store at 4°C Aliquot->Store_4 HPLC_Tx HPLC Analysis at Time Points (1, 3, 6, 12 mo) Store_80->HPLC_Tx Store_20->HPLC_Tx Store_4->HPLC_Tx Data Analyze Data: % Remaining vs. Time HPLC_Tx->Data

Validation & Comparative

Comparing the efficacy of Melogliptin vs. sitagliptin in vivo

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the dipeptidyl peptidase-4 (DPP-4) inhibitors Melogliptin and Sitagliptin for researchers, scientists, and drug development professionals. This guide provides a comparative overview of their in vivo efficacy based on available data.

This comparison guide offers a detailed examination of the in vivo efficacy of two dipeptidyl peptidase-4 (DPP-4) inhibitors: this compound (also known as GRC-8200) and the widely-used Sitagliptin. While both compounds share the same mechanism of action by preventing the degradation of incretin (B1656795) hormones, a direct head-to-head comparison based on publicly available preclinical in vivo studies is challenging due to the limited availability of such data for this compound. This guide therefore presents a summary of the available clinical efficacy data for this compound alongside established preclinical in vivo efficacy data for Sitagliptin, with the important caveat that this represents an indirect comparison between clinical and preclinical findings.

Quantitative Data Summary

The following tables summarize the available efficacy data for this compound and Sitagliptin. It is crucial to note that the data for this compound is from a Phase IIb clinical trial in humans, while the data for Sitagliptin is from preclinical studies in animal models. This inherent difference in data source must be considered when interpreting the comparison.

Table 1: Comparative Efficacy Data

ParameterThis compound (Clinical Data)Sitagliptin (Preclinical Data)
Primary Efficacy Endpoint Reduction in HbA1cReduction in blood glucose, Inhibition of plasma DPP-4 activity
Key Findings - Significant reduction in HbA1c from baseline compared to placebo.[1] - Mean average HbA1c reduction of 0.75% with 50mg twice daily dose.[1][2] - Mean average HbA1c reduction of 0.60% with 100mg once daily dose.[1][2] - In patients with baseline HbA1c of 8.5%-10%, reductions of 1.05% (50mg BID) and 0.88% (100mg OD) were observed.[1]- Dose-dependent inhibition of plasma DPP-4 and reduction in blood glucose in murine models. - In ob/ob mice, a 10 mg/kg dose resulted in >70% DPP-4 inhibition at 8 hours and a ~35% reduction in glucose excursion. - Chronic administration in a rodent model of type 2 diabetes led to significant reductions in postprandial and fasting blood glucose, as well as HbA1c.
Dosing Regimen 50mg twice daily or 100mg once daily (in humans)[1][2]10 mg/kg (in ob/ob mice) and other doses in various rodent models.
Adverse Effects Noted Low incidence of hypoglycemia and a neutral effect on body weight.[1]Not explicitly detailed in the provided preclinical efficacy data.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for both this compound and Sitagliptin involves the inhibition of the DPP-4 enzyme. This inhibition prevents the breakdown of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The increased levels of active GLP-1 and GIP lead to glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppression of glucagon (B607659) secretion from pancreatic α-cells, ultimately resulting in lower blood glucose levels.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretin Hormones\n(GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones\n(GLP-1, GIP) stimulates β-cells β-cells Incretin Hormones\n(GLP-1, GIP)->β-cells stimulates α-cells α-cells Incretin Hormones\n(GLP-1, GIP)->α-cells inhibits DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones\n(GLP-1, GIP)->DPP-4 Enzyme inactivated by Insulin Insulin β-cells->Insulin secretes Glucagon Glucagon α-cells->Glucagon secretes Lower Blood Glucose Lower Blood Glucose Insulin->Lower Blood Glucose leads to Higher Blood Glucose Higher Blood Glucose Glucagon->Higher Blood Glucose leads to This compound / Sitagliptin This compound / Sitagliptin This compound / Sitagliptin->DPP-4 Enzyme inhibits Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Animal Model Selection\n(e.g., ob/ob mice, Zucker diabetic fatty rats) Animal Model Selection (e.g., ob/ob mice, Zucker diabetic fatty rats) Acclimatization Acclimatization Animal Model Selection\n(e.g., ob/ob mice, Zucker diabetic fatty rats)->Acclimatization Baseline Measurements\n(Blood glucose, HbA1c, Body weight) Baseline Measurements (Blood glucose, HbA1c, Body weight) Acclimatization->Baseline Measurements\n(Blood glucose, HbA1c, Body weight) Randomization Randomization Baseline Measurements\n(Blood glucose, HbA1c, Body weight)->Randomization Drug Administration\n(this compound/Sitagliptin vs. Vehicle) Drug Administration (this compound/Sitagliptin vs. Vehicle) Randomization->Drug Administration\n(this compound/Sitagliptin vs. Vehicle) Monitoring Monitoring Drug Administration\n(this compound/Sitagliptin vs. Vehicle)->Monitoring Monitoring\n(Food/water intake, clinical signs) Monitoring (Food/water intake, clinical signs) Oral Glucose Tolerance Test (OGTT) Oral Glucose Tolerance Test (OGTT) Blood Sampling\n(for DPP-4 activity, GLP-1 levels, Insulin) Blood Sampling (for DPP-4 activity, GLP-1 levels, Insulin) Oral Glucose Tolerance Test (OGTT)->Blood Sampling\n(for DPP-4 activity, GLP-1 levels, Insulin) Terminal Endpoint Measurements\n(HbA1c, Pancreatic histology) Terminal Endpoint Measurements (HbA1c, Pancreatic histology) Blood Sampling\n(for DPP-4 activity, GLP-1 levels, Insulin)->Terminal Endpoint Measurements\n(HbA1c, Pancreatic histology) Monitoring->Oral Glucose Tolerance Test (OGTT)

References

A Head-to-Head Comparison of Gliptins for Type 2 Diabetes: Spotlight on Melogliptin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, offering a comparative look at Melogliptin against other established gliptins for researchers and drug development professionals. This guide synthesizes available clinical trial data, experimental protocols, and mechanisms of action to provide a detailed overview of this important class of anti-diabetic agents.

The landscape of oral hypoglycemic agents has been significantly shaped by the advent of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, commonly known as gliptins. These agents offer a therapeutic option for type 2 diabetes mellitus with a low risk of hypoglycemia and a neutral effect on body weight.[1][2] This guide provides a head-to-head comparison of various gliptins, with a special focus on the investigational drug this compound, and is intended for researchers, scientists, and drug development professionals.

This compound: An Investigational DPP-4 Inhibitor

This compound (formerly GRC 8200), developed by Glenmark Pharmaceuticals, is a nitrile- and pyrrolidine-containing small molecule that acts as a Dipeptidyl Peptidase 4 (DPP-4) inhibitor.[3] Early clinical trials showed promise for its use in type 2 diabetes.

Clinical Efficacy of this compound

A 12-week, randomized, double-blind, placebo-controlled Phase IIb clinical trial involving 494 patients with type 2 diabetes demonstrated that this compound significantly improved glycemic control.[4] Key findings from this study include:

  • A mean reduction in HbA1c from baseline of 0.75% in patients receiving 50mg twice daily (p<0.0001 compared to placebo).[4]

  • A mean reduction in HbA1c from baseline of 0.60% in patients receiving 100mg once daily (p<0.0001 compared to placebo).[4]

  • In a subgroup of patients with a higher baseline HbA1c of 8.5%-10%, the mean HbA1c reduction was 1.05% for the 50mg twice-daily dose and 0.88% for the 100mg once-daily dose.[4]

  • The trial also reported a low incidence of hypoglycemia and a neutral effect on body weight.[4]

It is important to note that the development of this compound has not progressed to Phase III trials, and there is a lack of recent publicly available data and no direct head-to-head comparative trials against other gliptins.[3] Therefore, the following comparisons are based on data from trials of other established gliptins.

Head-to-Head Comparison of Established Gliptins

While direct comparative data for this compound is unavailable, extensive research, including head-to-head trials and meta-analyses, has been conducted on other widely used gliptins such as Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin. Generally, these gliptins have shown similar efficacy in reducing HbA1c levels, with reported reductions ranging from approximately 0.5% to 0.8%.[5][6]

Efficacy Data from Clinical Trials

The following table summarizes the typical HbA1c reduction observed with various gliptins as monotherapy or in combination with metformin.

GliptinTypical HbA1c Reduction (as monotherapy or add-on to metformin)
This compound 0.60% - 0.75%[4]
Sitagliptin ~0.6% - 0.8%[7]
Vildagliptin ~0.5% - 0.8%[5]
Saxagliptin ~0.5% - 0.8%[5]
Linagliptin ~0.5% - 0.8%[6]
Alogliptin ~0.5% - 0.8%[6]

Note: The efficacy of each gliptin can vary based on baseline HbA1c, patient population, and duration of treatment.

Safety and Tolerability Profile

DPP-4 inhibitors are generally well-tolerated.[2] The most common side effects include headache, nasopharyngitis, and upper respiratory tract infections.[5] The risk of hypoglycemia is low when used as monotherapy or in combination with metformin.[2]

FeatureThis compoundSitagliptinVildagliptinSaxagliptinLinagliptinAlogliptin
Hypoglycemia Risk Low[4]Low[2]Low[2]Low[2]Low[6]Low[2]
Effect on Body Weight Neutral[4]Neutral[5]Neutral[5]Neutral[5]Neutral[6]Neutral[6]
Common Adverse Events Not extensively reportedHeadache, nasopharyngitis[5]Headache, nasopharyngitis[5]Headache, nasopharyngitis[5]Nasopharyngitis[6]Headache, upper respiratory tract infection[6]
Heart Failure Risk Data not availableNo increased riskData not availablePotential increased risk of hospitalization[6]No increased riskPotential increased risk of hospitalization[6]
Renal Impairment Dose Adjustment Data not availableRequiredRequiredRequiredNot requiredRequired

Mechanism of Action and Signaling Pathway

DPP-4 inhibitors exert their glucose-lowering effects by preventing the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8][9] This leads to increased levels of active incretins, which in turn stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) secretion from pancreatic α-cells.[8][9]

DPP4_Inhibitor_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) Insulin Secretion (β-cells) Insulin Secretion (β-cells) Incretins (GLP-1, GIP)->Insulin Secretion (β-cells) Stimulates Glucagon Secretion (α-cells) Glucagon Secretion (α-cells) Incretins (GLP-1, GIP)->Glucagon Secretion (α-cells) Suppresses DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme Degradation Glucose Uptake Glucose Uptake Insulin Secretion (β-cells)->Glucose Uptake Promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion (α-cells)->Hepatic Glucose Production Stimulates Gliptins (e.g., this compound) Gliptins (e.g., this compound) Gliptins (e.g., this compound)->DPP-4 Enzyme Inhibition

Figure 1. Signaling pathway of DPP-4 inhibitors.

Experimental Protocols

The evaluation of DPP-4 inhibitors involves a series of preclinical and clinical experiments to determine their efficacy, safety, and pharmacokinetic/pharmacodynamic profiles.

Key Experimental Assays
  • DPP-4 Inhibition Assay: This in vitro assay measures the potency of a compound in inhibiting the DPP-4 enzyme. It typically involves incubating the recombinant human DPP-4 enzyme with a fluorogenic or chromogenic substrate in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition, is then determined.[10]

  • Oral Glucose Tolerance Test (OGTT): This is a standard in vivo test to assess glucose tolerance. After an overnight fast, a baseline blood glucose level is measured. The subject then consumes a standardized glucose solution, and blood glucose levels are monitored at regular intervals (e.g., 30, 60, 90, and 120 minutes) to determine the body's ability to clear glucose from the bloodstream. This test is crucial for evaluating the efficacy of anti-diabetic drugs.[11]

  • HbA1c Measurement: Glycated hemoglobin (HbA1c) is a long-term marker of glycemic control, reflecting the average blood glucose levels over the preceding 2-3 months. It is a primary endpoint in most clinical trials for anti-diabetic drugs.[12]

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials In vitro DPP-4 Inhibition Assay In vitro DPP-4 Inhibition Assay Cell-based Assays Cell-based Assays In vitro DPP-4 Inhibition Assay->Cell-based Assays Animal Models of Diabetes Animal Models of Diabetes Cell-based Assays->Animal Models of Diabetes Phase I (Safety & PK/PD in healthy volunteers) Phase I (Safety & PK/PD in healthy volunteers) Animal Models of Diabetes->Phase I (Safety & PK/PD in healthy volunteers) Phase II (Dose-ranging & Efficacy in patients) Phase II (Dose-ranging & Efficacy in patients) Phase I (Safety & PK/PD in healthy volunteers)->Phase II (Dose-ranging & Efficacy in patients) Phase III (Large-scale efficacy & safety) Phase III (Large-scale efficacy & safety) Phase II (Dose-ranging & Efficacy in patients)->Phase III (Large-scale efficacy & safety) Regulatory Approval Regulatory Approval Phase III (Large-scale efficacy & safety)->Regulatory Approval Drug Discovery & Synthesis Drug Discovery & Synthesis Drug Discovery & Synthesis->In vitro DPP-4 Inhibition Assay

Figure 2. Drug development workflow for a DPP-4 inhibitor.

Logical Framework for Gliptin Comparison

When comparing different gliptins, a logical framework should be applied, considering multiple factors beyond just HbA1c reduction.

Gliptin_Comparison_Framework cluster_efficacy Efficacy cluster_safety Safety & Tolerability cluster_pharmacology Pharmacology Gliptin Comparison Gliptin Comparison HbA1c Reduction HbA1c Reduction Gliptin Comparison->HbA1c Reduction Fasting Plasma Glucose Fasting Plasma Glucose Gliptin Comparison->Fasting Plasma Glucose Postprandial Glucose Postprandial Glucose Gliptin Comparison->Postprandial Glucose Hypoglycemia Risk Hypoglycemia Risk Gliptin Comparison->Hypoglycemia Risk Weight Effect Weight Effect Gliptin Comparison->Weight Effect Adverse Event Profile Adverse Event Profile Gliptin Comparison->Adverse Event Profile Cardiovascular Safety Cardiovascular Safety Gliptin Comparison->Cardiovascular Safety Pharmacokinetics Pharmacokinetics Gliptin Comparison->Pharmacokinetics Pharmacodynamics Pharmacodynamics Gliptin Comparison->Pharmacodynamics Drug-drug Interactions Drug-drug Interactions Gliptin Comparison->Drug-drug Interactions

Figure 3. Framework for comparing gliptins.

Conclusion

References

Validating the selectivity of Melogliptin against other dipeptidyl peptidases

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data on the selectivity of the dipeptidyl peptidase-4 (DPP-4) inhibitor Melogliptin reveals a notable lack of publicly accessible quantitative information to definitively validate its selectivity against other key dipeptidyl peptidases, such as DPP-8 and DPP-9. While the importance of high selectivity for DPP-4 inhibitors is well-established to minimize potential off-target effects, specific comparative data for this compound remains largely unpublished in the public domain.

Diabetes mellitus is a global health concern, and DPP-4 inhibitors have emerged as a significant class of oral antihyperglycemic agents for the management of type 2 diabetes. Their therapeutic action lies in preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin (B600854) secretion and suppressing glucagon (B607659) release.

The Critical Role of Selectivity

The dipeptidyl peptidase family consists of several closely related enzymes, including DPP-4, DPP-8, DPP-9, and Fibroblast Activation Protein (FAP). While DPP-4 is the primary target for the therapeutic effect of "gliptin" drugs, inhibition of other DPP enzymes, particularly DPP-8 and DPP-9, has been associated with adverse effects in preclinical studies, including hematological and immunological toxicities. Therefore, a high degree of selectivity for DPP-4 over other DPP family members is a crucial safety and efficacy parameter for any DPP-4 inhibitor.

This compound: Development and Available Data

This compound, also known as GRC-8200, was developed by Glenmark Pharmaceuticals as a novel DPP-4 inhibitor. Clinical trials have been conducted to evaluate its efficacy and safety in patients with type 2 diabetes. Phase IIb clinical trial results, for instance, demonstrated that this compound effectively improved glycemic control. However, these studies primarily focused on clinical endpoints such as HbA1c reduction and overall safety and tolerability, without publishing detailed in vitro enzymatic selectivity data.

Despite extensive searches of scientific literature and public databases, specific quantitative data, such as half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values, for this compound against a panel of dipeptidyl peptidases (DPP-4, DPP-8, DPP-9, FAP, etc.) are not publicly available. This absence of data prevents a direct and quantitative comparison of this compound's selectivity profile with that of other established DPP-4 inhibitors.

Comparative Landscape of DPP-4 Inhibitor Selectivity

For context, the selectivity of other marketed DPP-4 inhibitors has been characterized and is often highlighted in their respective product profiles. For example, some inhibitors are known to have over 10,000-fold selectivity for DPP-4 compared to DPP-8 and DPP-9. This high selectivity is a key feature emphasized to assure a favorable safety profile. Without similar data for this compound, a direct comparison is not feasible.

Experimental Protocol for Determining DPP Selectivity

The selectivity of a DPP-4 inhibitor is typically determined through in vitro enzymatic assays. A generalized protocol for such an experiment is outlined below.

Objective:

To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against DPP-4, DPP-8, and DPP-9 to assess its selectivity.

Materials:
  • Recombinant human DPP-4, DPP-8, and DPP-9 enzymes.

  • Fluorogenic substrate (e.g., Gly-Pro-AMC).

  • Test compound (this compound) and reference inhibitors.

  • Assay buffer (e.g., Tris-HCl buffer with appropriate pH and additives).

  • Microplate reader capable of fluorescence detection.

Procedure:
  • Enzyme and Substrate Preparation: Recombinant enzymes and the fluorogenic substrate are diluted to their optimal working concentrations in the assay buffer.

  • Compound Dilution: The test compound is serially diluted to create a range of concentrations.

  • Assay Reaction: The assay is typically performed in a 96-well or 384-well plate format. A mixture of the enzyme and varying concentrations of the test compound is pre-incubated.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

  • Fluorescence Measurement: The plate is incubated at a controlled temperature (e.g., 37°C), and the fluorescence generated from the cleavage of the substrate is measured at regular intervals using a microplate reader.

  • Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence signal progression. The percentage of inhibition at each concentration of the test compound is determined relative to a control with no inhibitor. The IC50 value is then calculated by fitting the concentration-response data to a suitable pharmacological model.

  • Selectivity Calculation: The selectivity is determined by calculating the ratio of IC50 values for the off-target enzymes (e.g., DPP-8, DPP-9) to the IC50 value for the target enzyme (DPP-4).

Below is a conceptual workflow for such an experiment.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Recombinant Enzymes (DPP-4, DPP-8, DPP-9) pre_incubation Pre-incubate Enzyme with this compound prep_enzyme->pre_incubation prep_substrate Prepare Fluorogenic Substrate initiate_reaction Initiate Reaction with Substrate prep_substrate->initiate_reaction prep_compound Prepare Serial Dilutions of this compound prep_compound->pre_incubation pre_incubation->initiate_reaction measure_fluorescence Measure Fluorescence Over Time initiate_reaction->measure_fluorescence calc_inhibition Calculate Percent Inhibition measure_fluorescence->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50 calc_selectivity Calculate Selectivity Ratios (IC50 DPP-8/DPP-4, IC50 DPP-9/DPP-4) calc_ic50->calc_selectivity

Experimental workflow for DPP selectivity assay.

Conclusion

While this compound has shown promise as a DPP-4 inhibitor in clinical trials, a comprehensive and objective comparison of its selectivity against other dipeptidyl peptidases is hampered by the lack of publicly available, quantitative experimental data. For researchers, scientists, and drug development professionals, access to such data is paramount for a thorough evaluation of a compound's pharmacological profile and its potential for a favorable safety margin. The publication of in vitro selectivity data for this compound would be a valuable contribution to the scientific community, allowing for a more complete assessment of its place within the therapeutic class of DPP-4 inhibitors.

A Comparative Analysis of the Pharmacodynamic Effects of Different DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents, have become a cornerstone in the management of type 2 diabetes mellitus. By preventing the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), these drugs enhance glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) release. While all DPP-4 inhibitors share this common mechanism, they exhibit distinct pharmacodynamic profiles stemming from differences in their chemical structure, potency, selectivity, and binding kinetics. This guide provides a comparative analysis of the pharmacodynamic effects of five commonly used DPP-4 inhibitors: Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin, supported by experimental data to aid in research and drug development.

Mechanism of Action: The Incretin Pathway

DPP-4 is a serine protease that rapidly inactivates incretin hormones. DPP-4 inhibitors competitively and reversibly bind to the active site of the DPP-4 enzyme, thereby preventing the degradation of GLP-1 and GIP.[1] This leads to an increase in the circulating concentrations of active incretins, which in turn potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon secretion from α-cells, ultimately leading to improved glycemic control.[2]

cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas Food Intake Food Intake L-cells L-cells Food Intake->L-cells K-cells K-cells Food Intake->K-cells GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) GIP (active) GIP (active) K-cells->GIP (active) DPP-4 Enzyme DPP-4 Enzyme GLP-1 (active)->DPP-4 Enzyme Degradation β-cells β-cells GLP-1 (active)->β-cells + α-cells α-cells GLP-1 (active)->α-cells - GIP (active)->DPP-4 Enzyme Degradation GIP (active)->β-cells + GLP-1 (inactive) GLP-1 (inactive) DPP-4 Enzyme->GLP-1 (inactive) GIP (inactive) GIP (inactive) DPP-4 Enzyme->GIP (inactive) DPP-4 Inhibitors DPP-4 Inhibitors DPP-4 Inhibitors->DPP-4 Enzyme Inhibition Insulin Secretion Insulin Secretion β-cells->Insulin Secretion Glucagon Secretion Glucagon Secretion α-cells->Glucagon Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Lowered Blood Glucose Lowered Blood Glucose Glucose Uptake->Lowered Blood Glucose Hepatic Glucose Production->Lowered Blood Glucose

Caption: Signaling pathway of DPP-4 inhibitors.

Comparative In Vitro Potency and Selectivity

The intrinsic inhibitory activity of DPP-4 inhibitors is a key determinant of their pharmacodynamic effect. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. Selectivity against other dipeptidyl peptidases, such as DPP-8 and DPP-9, is also a critical parameter, as off-target inhibition can lead to adverse effects.[3][4]

InhibitorDPP-4 IC50 (nM)Selectivity vs. DPP-8 (fold)Selectivity vs. DPP-9 (fold)Reference
Sitagliptin 18>2600>2600[5]
Vildagliptin 62>200>200[5]
Saxagliptin 50>400>80[5]
Linagliptin 1>10000>10000[5]
Alogliptin <10>10000>10000[5]

Comparative In Vivo Pharmacodynamic Effects

The in vivo pharmacodynamic effects of DPP-4 inhibitors are assessed through their ability to inhibit plasma DPP-4 activity, increase active GLP-1 levels, and consequently improve glucose tolerance. While direct head-to-head clinical trials comparing all five inhibitors are limited, data from various studies provide insights into their relative effects.[6][7][8]

ParameterSitagliptinVildagliptinSaxagliptinLinagliptinAlogliptin
DPP-4 Inhibition (at therapeutic doses) ~80% over 24h[9]>80% over 24h (twice daily dosing)>80% over 24h>80% over 24h>90% over 24h
Active GLP-1 Levels (fold increase) 2-3 fold[8]2-3 fold[10]1.5-3 fold[10]2-3 fold2-fold
Effect on Insulin Secretion Increased[11]Increased[11]IncreasedIncreasedIncreased
Effect on Glucagon Secretion Suppressed[2]Suppressed[2]SuppressedSuppressedSuppressed
Effect on Glucose Excursion (post-OGTT) ReducedReducedReducedReducedReduced

Note: The reported values are approximations derived from multiple sources and may vary depending on the study design, patient population, and dosage.

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of the DPP-4 enzyme by 50% (IC50).

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test inhibitors (Sitagliptin, Vildagliptin, etc.)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitors in the assay buffer.

  • In a 96-well plate, add the recombinant DPP-4 enzyme to each well.

  • Add the diluted inhibitors to the respective wells and incubate for a predefined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Measure the fluorescence intensity at regular intervals using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

start Start reagent_prep Prepare Reagents (Enzyme, Substrate, Inhibitors) start->reagent_prep plate_setup Plate Setup (Add Enzyme and Inhibitors) reagent_prep->plate_setup incubation1 Incubate (Pre-incubation) plate_setup->incubation1 add_substrate Add Substrate incubation1->add_substrate read_fluorescence Measure Fluorescence add_substrate->read_fluorescence data_analysis Data Analysis (Calculate % Inhibition, IC50) read_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for in vitro DPP-4 inhibition assay.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This test evaluates the effect of a DPP-4 inhibitor on glucose disposal in a living organism.

Materials:

  • Experimental animals (e.g., C57BL/6 mice)

  • DPP-4 inhibitor

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Blood collection supplies

Procedure:

  • Fast the mice overnight (approximately 16 hours) with free access to water.[12][13]

  • Administer the DPP-4 inhibitor or vehicle control orally at a specified time before the glucose challenge.[14]

  • At time 0, administer a bolus of glucose solution orally.[13][14]

  • Collect blood samples from the tail vein at baseline (0 min) and at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[15]

  • Measure blood glucose concentrations at each time point using a glucometer.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Measurement of Active GLP-1 Levels

This is typically performed using a sandwich enzyme-linked immunosorbent assay (ELISA).[16][17][18]

Materials:

  • Plasma samples collected from subjects treated with DPP-4 inhibitors.

  • Active GLP-1 ELISA kit (containing capture antibody-coated plate, detection antibody, standards, and substrate).

  • Plate washer and reader.

Procedure:

  • Collect blood samples in tubes containing a DPP-4 inhibitor and other protease inhibitors to prevent ex vivo degradation of GLP-1.[17]

  • Centrifuge the blood to obtain plasma.

  • Follow the specific instructions of the ELISA kit. Generally, this involves:

    • Adding standards and plasma samples to the antibody-coated wells.

    • Incubating to allow active GLP-1 to bind to the capture antibody.

    • Washing the plate to remove unbound substances.

    • Adding a detection antibody that binds to a different epitope of GLP-1.

    • Adding a substrate that reacts with the enzyme-linked detection antibody to produce a measurable signal.

  • Read the absorbance using a plate reader.

  • Construct a standard curve and determine the concentration of active GLP-1 in the samples.[18][19][20]

Logical Comparison of DPP-4 Inhibitors

The selection of a DPP-4 inhibitor for research or clinical development often involves a multi-faceted comparison of their pharmacodynamic and pharmacokinetic properties.

cluster_pd Pharmacodynamics cluster_pk Pharmacokinetics DPP-4_Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin, Vildagliptin) Potency In Vitro Potency (IC50) DPP-4_Inhibitor->Potency Selectivity Selectivity (vs. DPP-8/9) DPP-4_Inhibitor->Selectivity DPP4_Inhibition In Vivo DPP-4 Inhibition DPP-4_Inhibitor->DPP4_Inhibition Absorption Absorption DPP-4_Inhibitor->Absorption Distribution Distribution DPP-4_Inhibitor->Distribution Metabolism Metabolism DPP-4_Inhibitor->Metabolism Excretion Excretion DPP-4_Inhibitor->Excretion GLP1_Increase Increase in Active GLP-1 DPP4_Inhibition->GLP1_Increase Glucose_Lowering Glucose Lowering Efficacy GLP1_Increase->Glucose_Lowering Overall_Profile Overall Profile & Suitability Glucose_Lowering->Overall_Profile Absorption->Overall_Profile Distribution->Overall_Profile Metabolism->Overall_Profile Excretion->Overall_Profile

Caption: Logical framework for comparing DPP-4 inhibitors.

Conclusion

While all DPP-4 inhibitors effectively enhance the incretin system, they exhibit notable differences in their pharmacodynamic profiles. Linagliptin and Alogliptin demonstrate the highest in vitro potency and selectivity. In vivo, all five inhibitors achieve significant and sustained DPP-4 inhibition, leading to a 2 to 3-fold increase in active GLP-1 levels and subsequent improvements in glucose homeostasis. The choice of a specific DPP-4 inhibitor in a research or development context should be guided by a comprehensive evaluation of these pharmacodynamic parameters in conjunction with their pharmacokinetic properties. This guide provides a foundational comparison to inform such decisions.

References

Benchmarking Melogliptin's potency against commercially available DPP-4 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of Melogliptin's potency in comparison to commercially available Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The data presented is intended to offer an objective overview supported by experimental evidence to aid in research and development efforts within the field of type 2 diabetes therapeutics.

Introduction to DPP-4 Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. It inactivates the incretin (B1656795) hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), which are crucial for stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner.[1][2] By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control in patients with type 2 diabetes.[1] this compound (also known as GRC-8200) is a DPP-4 inhibitor developed by Glenmark Pharmaceuticals.[3] This guide evaluates its in vitro potency against other established DPP-4 inhibitors.

Comparative In Vitro Potency

The in vitro potency of DPP-4 inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the DPP-4 enzyme activity in vitro. A lower IC50 value indicates a higher potency.

The following table summarizes the reported IC50 values for this compound and a selection of commercially available DPP-4 inhibitors against the human DPP-4 enzyme. It is important to note that IC50 values can vary between different studies and experimental conditions.

DPP-4 Inhibitor IC50 (nM) for Human DPP-4 Enzyme Reference
This compound 1.61 (recombinant), 2.92 (plasma)[4]
Sitagliptin 18[5]
19[6]
Vildagliptin 3.5[5]
62[6]
Saxagliptin 26[5]
50[6]
Linagliptin 1[6]
Alogliptin <10
24[6]

Experimental Protocols

A standardized and robust experimental protocol is essential for the accurate determination and comparison of the in vitro potency of DPP-4 inhibitors. Below is a representative methodology for a fluorometric in vitro DPP-4 enzyme inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against the DPP-4 enzyme.

Principle: This assay is based on the cleavage of a synthetic fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by the DPP-4 enzyme. The enzymatic cleavage releases the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), and the rate of fluorescence increase is directly proportional to the DPP-4 activity. An inhibitor will reduce the rate of this reaction.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC

  • DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Test compound (this compound) and reference inhibitors

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound and reference inhibitors in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the recombinant human DPP-4 enzyme and the Gly-Pro-AMC substrate to their optimal working concentrations in the assay buffer.

  • Assay Reaction:

    • Add a fixed volume of the diluted test compound or reference inhibitor to the wells of the 96-well microplate.

    • Add the diluted DPP-4 enzyme solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically over a specified period (e.g., 30-60 minutes) at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence versus time curve.

    • Plot the percentage of DPP-4 inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams are provided.

DPP4_Signaling_Pathway cluster_incretins Incretin Hormones cluster_pancreas Pancreas GLP1 GLP-1 (active) Insulin ↑ Insulin Secretion GLP1->Insulin Glucagon ↓ Glucagon Secretion GLP1->Glucagon DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate GIP GIP (active) GIP->Insulin GIP->DPP4 Substrate Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Degrades This compound This compound (DPP-4 Inhibitor) This compound->DPP4 Inhibits

Figure 1. DPP-4 Signaling Pathway and Mechanism of this compound Action.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound and Reference Inhibitor Dilutions Add_Inhibitor Add Inhibitors to 96-well Plate Compound_Prep->Add_Inhibitor Enzyme_Prep Prepare DPP-4 Enzyme Solution Add_Enzyme Add DPP-4 Enzyme and Incubate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Gly-Pro-AMC Substrate Solution Add_Substrate Initiate Reaction with Substrate Substrate_Prep->Add_Substrate Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Fluorescence_Read Kinetic Fluorescence Measurement Add_Substrate->Fluorescence_Read Calculate_Rate Calculate Reaction Rates Fluorescence_Read->Calculate_Rate IC50_Determination Determine IC50 Value Calculate_Rate->IC50_Determination

Figure 2. Experimental Workflow for In Vitro DPP-4 Inhibition Assay.

References

Independent Validation of Melogliptin Research: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the available clinical data for the investigational dipeptidyl peptidase-4 (DPP-4) inhibitor, Melogliptin, and its comparison with established alternatives in the treatment of type 2 diabetes.

This guide provides a comprehensive comparison of the published research findings for this compound with those of other widely-used DPP-4 inhibitors. Due to the apparent discontinuation of this compound's development after Phase II clinical trials, no independent validation studies have been published. Therefore, this guide will focus on an objective comparison of this compound's Phase IIb data with the extensive Phase III clinical trial data available for approved DPP-4 inhibitors, namely Sitagliptin (B1680988), Vildagliptin, Saxagliptin (B632), and Alogliptin. This analysis is intended for researchers, scientists, and drug development professionals to offer a perspective on this compound's potential efficacy and safety profile in the context of established treatment options.

Executive Summary

This compound, developed by Glenmark Pharmaceuticals, demonstrated promising results in a Phase IIb clinical trial, showing significant reductions in HbA1c with a favorable safety profile, including a low incidence of hypoglycemia and a neutral effect on body weight.[1] However, with no further clinical development reported since 2015, a direct comparison with independently validated research is not possible.[2] This guide bridges that gap by juxtaposing this compound's performance with the well-documented efficacy and safety of approved DPP-4 inhibitors. The data presented herein is collated from publicly available clinical trial results.

Comparative Efficacy and Safety Data

The following tables summarize the key efficacy and safety data from the this compound Phase IIb trial and pivotal Phase III monotherapy trials of comparator DPP-4 inhibitors.

Table 1: Comparison of HbA1c Reduction in Monotherapy Trials

DrugDoseTrial DurationBaseline HbA1c (%)Placebo-Subtracted Mean Change in HbA1c (%)Reference
This compound 50mg BID12 weeksNot Reported-0.75[1]
100mg QD12 weeksNot Reported-0.60[1]
Sitagliptin 100mg QD24 weeks~8.0-0.79[3][4]
Vildagliptin 50mg BID24 weeks~8.4 - 8.7~-1.0 (vs. baseline)[2]
Saxagliptin 5mg QD24 weeks~7.9-0.46[1][5]
Alogliptin 25mg QD26 weeks~7.9 - 8.1-0.59[6]

Table 2: Comparison of Fasting Plasma Glucose (FPG) Reduction in Monotherapy Trials

DrugDoseTrial DurationPlacebo-Subtracted Mean Change in FPG (mg/dL)Reference
This compound Not Reported12 weeksNot Reported
Sitagliptin 100mg QD24 weeks-17.1[3][4]
Vildagliptin 50mg BID12 weeks-19.8[7]
Saxagliptin 5mg QD24 weeks-15.0[5]
Alogliptin 25mg QD26 weeks-19.9[8]

Table 3: Comparison of Safety Profile in Monotherapy Trials

DrugIncidence of HypoglycemiaEffect on Body WeightReference
This compound Low incidenceNeutral[1]
Sitagliptin Similar to placeboNeutral[3][4][9]
Vildagliptin Low incidence (0% - 0.7%)Neutral[2]
Saxagliptin Low risk, similar to placeboNeutral[1][5][10]
Alogliptin Similar to placeboNeutral[6][8]

Experimental Protocols

This compound: Phase IIb Study

The Phase IIb trial for this compound was a 12-week, randomized, double-blind, placebo-controlled, parallel-group study involving 494 patients with type 2 diabetes mellitus.[1] The primary efficacy endpoint was the change in HbA1c from baseline. Safety and tolerability were also assessed.

Comparator DPP-4 Inhibitors: Pivotal Phase III Monotherapy Trials (General Methodologies)

The data for Sitagliptin, Vildagliptin, Saxagliptin, and Alogliptin are derived from their respective pivotal Phase III, multicenter, randomized, double-blind, placebo-controlled monotherapy trials, typically with a duration of 24 to 26 weeks.

  • Patient Population: The studies generally enrolled adult patients with type 2 diabetes who had inadequate glycemic control (typically HbA1c between 7.5% and 10.0%) with diet and exercise alone.

  • Inclusion Criteria (Common):

    • Diagnosis of type 2 diabetes.

    • Age 18 years or older.

    • HbA1c within a specified range at screening.

    • Stable body weight.

  • Exclusion Criteria (Common):

    • History of type 1 diabetes or diabetic ketoacidosis.

    • Recent use of other antihyperglycemic agents.

    • Significant renal or hepatic impairment.

    • History of pancreatitis.

  • Primary Efficacy Endpoint: The primary outcome measure was typically the change in HbA1c from baseline to the end of the study period.

  • Secondary Efficacy Endpoints: These often included the change in fasting plasma glucose (FPG) from baseline and the proportion of patients achieving a target HbA1c level (e.g., <7.0%).

  • Safety Assessments: Safety and tolerability were assessed through the monitoring of adverse events, with a particular focus on the incidence of hypoglycemia. Body weight changes were also recorded.

  • Statistical Analysis: Efficacy analyses were generally performed on the intent-to-treat population using an analysis of covariance (ANCOVA) model, with the change from baseline as the dependent variable and baseline value and treatment group as factors.

Mechanism of Action: DPP-4 Inhibition Signaling Pathway

Dipeptidyl peptidase-4 (DPP-4) inhibitors, including this compound and the comparator drugs, exert their glucose-lowering effects by enhancing the incretin (B1656795) system. The following diagram illustrates the general signaling pathway.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_liver Liver Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP-1 GLP-1 L-cells->GLP-1 releases GIP GIP K-cells->GIP releases Beta-cells Beta-cells Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion increases Alpha-cells Alpha-cells Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion decreases Hepatic Glucose Production Hepatic Glucose Production GLP-1->Beta-cells stimulates (glucose-dependent) GLP-1->Alpha-cells inhibits (glucose-dependent) DPP-4 Enzyme DPP-4 Enzyme GLP-1->DPP-4 Enzyme degraded by GIP->Beta-cells stimulates (glucose-dependent) GIP->DPP-4 Enzyme degraded by Inactive Metabolites Inactive Metabolites DPP-4 Enzyme->Inactive Metabolites Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Glucagon Secretion->Hepatic Glucose Production reduces DPP-4 Inhibitor (e.g., this compound) DPP-4 Inhibitor (e.g., this compound) DPP-4 Inhibitor (e.g., this compound)->DPP-4 Enzyme inhibits

DPP-4 Inhibition Signaling Pathway

Conclusion

Based on the available Phase IIb data, this compound demonstrated efficacy in reducing HbA1c in patients with type 2 diabetes, with a magnitude of effect that appears to be within the range of other established DPP-4 inhibitors.[1] Its reported safety profile, particularly the low incidence of hypoglycemia and neutral impact on body weight, is also consistent with the known characteristics of this drug class.[1]

However, the lack of Phase III data and independent validation studies makes it impossible to definitively assess its long-term efficacy, safety, and overall place in the therapeutic landscape. The data from the comprehensive Phase III programs for Sitagliptin, Vildagliptin, Saxagliptin, and Alogliptin have established their roles as effective and well-tolerated treatment options for type 2 diabetes. While this compound showed early promise, its development appears to have been discontinued, leaving its full potential unrealized. This comparative guide serves to contextualize the initial findings for this compound within the broader class of DPP-4 inhibitors, providing a valuable reference for the scientific community.

References

In Vivo Validation of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors' Effect on Incretin Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: An extensive search of publicly available scientific literature and clinical trial databases did not yield any specific in vivo validation data for the effect of Melogliptin on incretin (B1656795) levels. Therefore, this guide provides a comparative analysis of other well-established dipeptidyl peptidase-4 (DPP-4) inhibitors—Sitagliptin, Vildagliptin (B1682220), and Linagliptin (B1675411)—as representative examples of this drug class. The data presented is intended to provide insight into the expected pharmacological effects of DPP-4 inhibitors on incretin hormones.

Introduction to Incretins and DPP-4 Inhibition

The incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to nutrient intake. They play a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner. However, the biological activity of these hormones is short-lived, as they are rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4).

DPP-4 inhibitors are a class of oral anti-diabetic agents that work by blocking the DPP-4 enzyme. This inhibition prevents the breakdown of endogenous GLP-1 and GIP, thereby increasing their circulating concentrations and prolonging their insulin-stimulating and glucagon-suppressing effects. This action ultimately leads to improved glycemic control in patients with type 2 diabetes mellitus.

Comparative Analysis of DPP-4 Inhibitors on Incretin Levels

The following table summarizes quantitative data from various in vivo studies on the effects of Sitagliptin, Vildagliptin, and Linagliptin on active GLP-1 and GIP levels. It is important to note that direct head-to-head trials comparing the effects of these drugs on incretin levels are limited. The data presented are from different studies with varying methodologies, subject populations (animal models and human subjects), and analytical techniques, which should be considered when making comparisons.

DrugSubject/ModelDosageDurationEffect on Active GLP-1Effect on Active GIPReference
Sitagliptin Mice10 mg/kg3 weeksIncreased plasma active GLP-1 levels to 6.56 ± 1.3 pmol/L (compared to 1.2 ± 0.3 pmol/L in controls)Data not provided[1]
Healthy Humans100 mgSingle doseAugmented total and intact GLP-1Augmented total GIP[2]
Type 2 Diabetes Patients50 mg/day24 weeksSignificantly elevated fasting plasma active GLP-1Significantly elevated fasting plasma active GIP[3]
Vildagliptin Type 2 Diabetes Patients50 mg twice daily28 daysMore than doubled mean plasma levels of intact GLP-1Markedly increased mean plasma levels of intact GIP[4]
Type 2 Diabetes Patients100 mg daily4 weeksIncreased postprandial intact GLP-1 levelsData not provided[5]
Linagliptin Diet-Induced Obese Mice3 mg/kg/day14 daysSignificantly elevated plasma concentrations of active GLP-1Significantly elevated plasma concentrations of active GIP[6]
Type 2 Diabetes Patients5 mg28 daysIncreased intact GLP-1 AUEC(0-2h) by +18.1 pmol/h/L vs. placeboIncreased intact GIP AUEC(0-2h) by +91.4 pmol/h/L vs. placebo[7]
Type 2 Diabetes Patients with and without renal impairment5 mg once daily8 daysSignificant increase in intact GLP-1 levels during an OGTTSignificant increase in intact GIP levels during an OGTT[8]

*AUEC(0-2h): Area under the effect curve from 0 to 2 hours.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of scientific findings. Below are representative protocols for key experiments cited in the evaluation of DPP-4 inhibitors.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is a standard method to assess glucose tolerance and the effect of pharmacological interventions in a murine model.[2][9][10]

a. Animal Preparation:

  • Animals: Male C57BL/6J mice, 8-12 weeks old.

  • Acclimatization: House animals for at least one week before the experiment under controlled temperature (22 ± 2°C), humidity (55 ± 10%), and a 12-hour light/dark cycle with ad libitum access to standard chow and water.

  • Fasting: Fast mice for 6 hours prior to the OGTT with free access to water.

b. Drug Administration:

  • Administer the DPP-4 inhibitor (e.g., Sitagliptin, 10 mg/kg) or vehicle (e.g., saline) via oral gavage 30-60 minutes before the glucose challenge.

c. Glucose Challenge:

  • Administer a 2 g/kg body weight solution of D-glucose (50% w/v) via oral gavage.

d. Blood Sampling and Glucose Measurement:

  • Collect blood samples from the tail vein at baseline (0 minutes, before glucose administration) and at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Measure blood glucose concentrations immediately using a glucometer.

e. Incretin Level Measurement:

  • For incretin analysis, collect blood into EDTA-coated tubes containing a DPP-4 inhibitor (e.g., vildagliptin or a specific inhibitor cocktail) to prevent ex vivo degradation of active GLP-1 and GIP.

  • Centrifuge the blood at 4°C to separate the plasma.

  • Store plasma samples at -80°C until analysis.

Measurement of Active Incretin Levels by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying active GLP-1 and GIP in plasma samples.[11][12][13][14]

a. Principle:

  • A sandwich ELISA is typically used, employing two specific antibodies that bind to different epitopes on the active form of the incretin hormone (e.g., GLP-1 (7-36) amide).

  • One antibody is coated onto the microplate well, and the other is conjugated to an enzyme (e.g., horseradish peroxidase, HRP) for detection.

b. Assay Procedure (Example for Active GLP-1):

  • Sample Preparation: Thaw plasma samples on ice.

  • Assay Plate Preparation: Add standards, controls, and plasma samples to the wells of the antibody-coated microplate.

  • Incubation: Add the HRP-conjugated detection antibody and incubate to allow the formation of the "sandwich" complex (capture antibody - active GLP-1 - detection antibody).

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) that reacts with the HRP to produce a colored product.

  • Signal Detection: Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

  • Quantification: Calculate the concentration of active GLP-1 in the samples by comparing their absorbance to the standard curve.

Visualizations

Signaling Pathway and Mechanism of Action

Incretin_Signaling_Pathway cluster_gut Gut Lumen cluster_enteroendocrine Enteroendocrine L-cell cluster_circulation Circulation cluster_pancreas Pancreatic Islet Nutrients Nutrient Ingestion (e.g., Glucose) L_cell L-cell Nutrients->L_cell stimulates GLP1_GIP_release Release of Active GLP-1 & GIP L_cell->GLP1_GIP_release Active_Incretins Active GLP-1 & GIP GLP1_GIP_release->Active_Incretins DPP4_enzyme DPP-4 Enzyme Active_Incretins->DPP4_enzyme substrate for Beta_cell β-cell Active_Incretins->Beta_cell stimulates Alpha_cell α-cell Active_Incretins->Alpha_cell inhibits Inactive_Metabolites Inactive Metabolites DPP4_enzyme->Inactive_Metabolites degrades to Insulin_Secretion ↑ Insulin Secretion Beta_cell->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Alpha_cell->Glucagon_Secretion This compound This compound (DPP-4 Inhibitor) This compound->DPP4_enzyme inhibits

Caption: Incretin signaling pathway and the mechanism of action of DPP-4 inhibitors.

Experimental Workflow

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment and Glucose Challenge cluster_sampling Sample Collection and Processing cluster_analysis Data Analysis start Select Animal Model (e.g., Mice) acclimatize Acclimatization start->acclimatize fasting Fasting (e.g., 6 hours) acclimatize->fasting drug_admin Administer DPP-4 Inhibitor or Vehicle (Oral Gavage) fasting->drug_admin ogtt Oral Glucose Tolerance Test (OGTT) (2 g/kg Glucose) drug_admin->ogtt blood_sampling Serial Blood Sampling (0, 15, 30, 60, 90, 120 min) ogtt->blood_sampling plasma_prep Plasma Separation (with DPP-4 inhibitor) blood_sampling->plasma_prep glucose_measurement Blood Glucose Measurement blood_sampling->glucose_measurement storage Store Plasma at -80°C plasma_prep->storage elisa Active GLP-1 & GIP ELISA storage->elisa data_analysis Data Analysis and Comparison glucose_measurement->data_analysis elisa->data_analysis

Caption: Experimental workflow for in vivo validation of a DPP-4 inhibitor's effect.

References

A Comparative Analysis of Melogliptin and Other DPP-4 Inhibitors on Pancreatic Beta-Cell Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Melogliptin and its impact on pancreatic beta-cell preservation, benchmarked against other prominent DPP-4 inhibitors: Sitagliptin (B1680988), Vildagliptin (B1682220), and Linagliptin (B1675411). This document synthesizes available preclinical and clinical data to offer an objective comparison of their performance, supported by detailed experimental methodologies.

Introduction to this compound and the DPP-4 Inhibitor Class

This compound (formerly GRC 8200) is a nitrile- and pyrrolidine-containing small molecule developed by Glenmark Pharmaceuticals that acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2][3] As a member of the gliptin class, its primary mechanism of action is to prevent the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] By increasing the levels of active incretins, DPP-4 inhibitors enhance glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, and have been shown to exert protective effects on pancreatic beta-cells.[4]

A 12-week, randomized, double-blind, placebo-controlled Phase IIb clinical trial involving 494 patients with type 2 diabetes demonstrated that this compound significantly improved glycemic control.[5] Patients receiving 50mg of this compound twice daily experienced a mean average reduction in HbA1c of 0.75% compared to placebo, while a 100mg once-daily dose resulted in a 0.60% reduction.[5] The study also highlighted this compound's favorable safety and tolerability profile, with a low incidence of hypoglycemia and a neutral effect on body weight.[5] Despite these promising early results, the development of this compound appears to have been discontinued, with no recent clinical trial data or publications available.

Due to the limited public data on the direct effects of this compound on beta-cell mass, apoptosis, and proliferation, this guide will extrapolate its potential impact based on the established class effects of DPP-4 inhibitors and compare these inferred properties with the extensively studied profiles of Sitagliptin, Vildagliptin, and Linagliptin.

Comparative Efficacy in Beta-Cell Preservation

The preservation of beta-cell mass and function is a critical therapeutic goal in the management of type 2 diabetes. DPP-4 inhibitors, as a class, have demonstrated beneficial effects on beta-cell health in numerous preclinical and clinical studies. These effects are primarily mediated through the potentiation of GLP-1 signaling.

Effects on Beta-Cell Mass and Apoptosis

Preclinical studies in various animal models of diabetes have shown that treatment with DPP-4 inhibitors can lead to an increase in beta-cell mass. This is achieved through a dual mechanism of inhibiting apoptosis (programmed cell death) and promoting beta-cell proliferation.

For instance, a study on a rodent model of type 2 diabetes showed that chronic administration of a sitagliptin analog preserved pancreatic beta-cell mass and function.[6] Treatment with the sitagliptin analog led to a dose-dependent increase in the number of insulin-positive beta-cells, normalizing the beta-cell mass and the beta-cell-to-alpha-cell ratio.[6] Similarly, vildagliptin has been shown to reduce beta-cell apoptosis in diabetic mice, an effect associated with the attenuation of endoplasmic reticulum stress.[7] In one study, vildagliptin treatment for 6 weeks inhibited beta-cell apoptosis, as evidenced by lower numbers of TUNEL-positive nuclei and decreased caspase-3 activity in the islets of diabetic mice compared to an untreated group.[7]

Linagliptin has also demonstrated protective effects on beta-cells. In a study using human islets exposed to diabetogenic conditions (high glucose, palmitate, and cytokines), both linagliptin and sitagliptin significantly reduced beta-cell apoptosis.[8]

Drug Model System Key Findings on Beta-Cell Mass and Apoptosis Reference
This compound Inferred from class effectExpected to reduce beta-cell apoptosis and preserve beta-cell mass.N/A
Sitagliptin High-fat diet/streptozotocin-induced diabetic miceDose-dependently increased the number of insulin-positive beta-cells, normalizing beta-cell mass.[6][6]
Human islets in vitroSignificantly reduced beta-cell apoptosis induced by glucotoxicity, lipotoxicity, and cytokines.[8][8]
Vildagliptin db/db miceInhibited beta-cell apoptosis by reducing TUNEL-positive cells and caspase-3 activity.[7][7]
Linagliptin Human islets in vitroSignificantly reduced beta-cell apoptosis under diabetogenic conditions.[8][8]
Effects on Beta-Cell Proliferation

In addition to inhibiting apoptosis, DPP-4 inhibitors have been shown to stimulate the proliferation of existing beta-cells. This regenerative potential is a key aspect of their beta-cell preserving effects.

Studies have shown that linagliptin can restore beta-cell proliferation in human islets that have been impaired by exposure to high glucose, palmitate, or cytokines.[8] Sitagliptin, in combination with metformin, has been found to preserve beta-cell mass by both inhibiting apoptosis and increasing proliferation in a transgenic rat model of type 2 diabetes.[9]

Drug Model System Key Findings on Beta-Cell Proliferation Reference
This compound Inferred from class effectExpected to promote beta-cell proliferation.N/A
Sitagliptin Transgenic rats (human islet amyloid polypeptide)In combination with metformin, increased beta-cell replication.[9][9]
Vildagliptin KK-Ay miceIncreased beta-cell mass, suggesting a proliferative effect.[10][10]
Linagliptin Human islets in vitroRestored beta-cell proliferation under conditions of metabolic stress.[8][8]
Effects on Beta-Cell Function

Beyond preserving beta-cell mass, DPP-4 inhibitors also improve the function of existing beta-cells, leading to enhanced glucose-stimulated insulin secretion (GSIS).

Clinical studies have consistently demonstrated that DPP-4 inhibitors improve markers of beta-cell function. A meta-analysis of randomized controlled trials showed that sitagliptin significantly improved the homeostasis model assessment of beta-cell function (HOMA-B).[9] Vildagliptin has been shown to improve model-assessed beta-cell function in patients with type 2 diabetes by increasing the insulin secretory rate.[11] A one-year study of vildagliptin in drug-naive patients with type 2 diabetes showed a significant increase in beta-cell secretory capacity.[12] Linagliptin has been shown to restore beta-cell function in isolated human islets exposed to a diabetic milieu.[13]

Drug Study Population/Model Key Findings on Beta-Cell Function Reference
This compound Patients with Type 2 DiabetesImproved glycemic control (HbA1c reduction), suggesting enhanced beta-cell function.[5][5]
Sitagliptin Patients with Type 2 DiabetesSignificantly improved HOMA-B.[9][9]
Vildagliptin Patients with Type 2 DiabetesIncreased insulin secretory rate and beta-cell secretory capacity.[11][12]
Linagliptin Human islets in vitroRestored glucose-stimulated insulin secretion in islets under metabolic stress.[13][13]

Signaling Pathways and Experimental Workflows

The beneficial effects of DPP-4 inhibitors on beta-cell preservation are primarily mediated through the enhancement of the GLP-1 receptor signaling pathway.

GLP1_Signaling_Pathway cluster_0 DPP-4 Inhibition cluster_1 Beta-Cell DPP-4_Inhibitor This compound & Other Gliptins DPP-4 DPP-4 DPP-4_Inhibitor->DPP-4 Inhibits Inactive_GLP-1 Inactive GLP-1 DPP-4->Inactive_GLP-1 Degrades Active_GLP-1 Active GLP-1 Active_GLP-1->DPP-4 GLP-1R GLP-1 Receptor Active_GLP-1->GLP-1R AC Adenylate Cyclase GLP-1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin_Exocytosis Insulin Exocytosis PKA->Insulin_Exocytosis Gene_Transcription Gene Transcription (Pro-survival, Proliferation) PKA->Gene_Transcription Anti_Apoptosis Anti-Apoptosis PKA->Anti_Apoptosis Epac2->Insulin_Exocytosis

Caption: GLP-1 signaling pathway enhanced by DPP-4 inhibitors.

Experimental workflows to assess beta-cell preservation typically involve islet isolation followed by specific assays for apoptosis, proliferation, and function.

Experimental_Workflow Start Pancreas from Animal Model Islet_Isolation Islet Isolation (Collagenase Digestion) Start->Islet_Isolation Isolated_Islets Isolated Islets Islet_Isolation->Isolated_Islets Apoptosis_Assay Apoptosis Assay (TUNEL) Isolated_Islets->Apoptosis_Assay Proliferation_Assay Proliferation Assay (Ki67 Staining) Isolated_Islets->Proliferation_Assay Function_Assay Function Assay (GSIS) Isolated_Islets->Function_Assay Data_Analysis Data Analysis and Comparison Apoptosis_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Function_Assay->Data_Analysis

Caption: General experimental workflow for assessing beta-cell preservation.

Detailed Experimental Protocols

Pancreatic Islet Isolation from Mice

This protocol describes the isolation of pancreatic islets from mice using collagenase digestion.

Materials:

  • Collagenase P solution (1 mg/mL in HBSS)

  • Hank's Balanced Salt Solution (HBSS)

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Ficoll-Paque or similar density gradient medium

  • Surgical instruments (scissors, forceps)

  • Syringes and needles

Procedure:

  • Anesthetize the mouse according to approved institutional animal care protocols.

  • Perform a midline laparotomy to expose the abdominal cavity.

  • Cannulate the common bile duct and clamp it at the ampulla of Vater.

  • Perfuse the pancreas with cold collagenase P solution through the common bile duct until the pancreas is fully distended.[5][14]

  • Excise the distended pancreas and place it in a conical tube on ice.

  • Incubate the pancreas in a 37°C water bath with gentle shaking to allow for enzymatic digestion.[5]

  • Stop the digestion by adding cold HBSS with serum.

  • Wash the digested tissue by centrifugation and resuspend in HBSS.

  • Purify the islets from the acinar tissue using a density gradient centrifugation (e.g., Ficoll).[15]

  • Collect the islet-rich fraction from the interface of the gradient.

  • Wash the islets with HBSS and hand-pick under a stereomicroscope to ensure purity.

  • Culture the isolated islets in RPMI-1640 medium overnight before subsequent experiments.

Assessment of Beta-Cell Apoptosis (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in pancreatic tissue sections.

Materials:

  • Paraffin-embedded pancreatic tissue sections

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Proteinase K

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Anti-fluorescein antibody conjugated with horseradish peroxidase (HRP)

  • DAB (3,3'-Diaminobenzidine) substrate

  • Hematoxylin for counterstaining

  • Microscope

Procedure:

  • Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.[16]

  • Permeabilize the tissue by incubating with Proteinase K.[16]

  • Incubate the sections with the TUNEL reaction mixture in a humidified chamber at 37°C to allow the TdT enzyme to label the 3'-OH ends of fragmented DNA.[16][17]

  • Stop the reaction and wash the slides.

  • Incubate with an anti-fluorescein antibody-HRP conjugate.

  • Detect the signal by adding the DAB substrate, which will produce a brown precipitate at the site of apoptosis.

  • Counterstain the nuclei with hematoxylin.

  • Dehydrate the sections, mount with a coverslip, and visualize under a light microscope. Apoptotic nuclei will appear brown.

Assessment of Beta-Cell Proliferation (Ki67 Staining)

Ki67 is a nuclear protein associated with cellular proliferation. Immunohistochemical staining for Ki67 is used to identify proliferating cells in pancreatic islets.

Materials:

  • Paraffin-embedded pancreatic tissue sections

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Primary antibody against Ki67

  • Biotinylated secondary antibody

  • Streptavidin-HRP complex

  • DAB substrate

  • Hematoxylin for counterstaining

  • Microscope

Procedure:

  • Deparaffinize and rehydrate the tissue sections as described for the TUNEL assay.

  • Perform antigen retrieval by heating the sections in citrate buffer to unmask the Ki67 epitope.

  • Block endogenous peroxidase activity with hydrogen peroxide.

  • Block non-specific antibody binding using a blocking serum.

  • Incubate the sections with the primary anti-Ki67 antibody overnight at 4°C.

  • Wash and incubate with a biotinylated secondary antibody.

  • Wash and incubate with the streptavidin-HRP complex.

  • Develop the signal with the DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate, mount, and visualize under a microscope. Proliferating nuclei will be stained brown.

Assessment of Beta-Cell Function (Glucose-Stimulated Insulin Secretion - GSIS)

The GSIS assay measures the ability of isolated islets to secrete insulin in response to different glucose concentrations.

Materials:

  • Isolated pancreatic islets

  • Krebs-Ringer Bicarbonate Buffer (KRBH) containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations

  • 96-well plates

  • Insulin ELISA kit

Procedure:

  • Pre-incubate batches of size-matched islets in KRBH buffer with low glucose for 1-2 hours at 37°C to establish a basal insulin secretion rate.[18]

  • Transfer the islets to a 96-well plate (typically 3-5 islets per well) containing fresh KRBH with low glucose and incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.[18]

  • Replace the low-glucose buffer with KRBH containing high glucose and incubate for another hour at 37°C. Collect the supernatant for stimulated insulin measurement.[11]

  • After the secretion experiment, lyse the islets to measure their total insulin content.

  • Measure the insulin concentration in the collected supernatants and the islet lysates using an insulin ELISA kit.

  • Calculate the stimulation index as the ratio of insulin secreted at high glucose to that secreted at low glucose.

Conclusion

While direct experimental data on this compound's impact on beta-cell preservation is not publicly available, its classification as a DPP-4 inhibitor and positive Phase IIb clinical trial results in glycemic control suggest that it likely shares the beta-cell protective properties of its class. Extensive research on other DPP-4 inhibitors, including Sitagliptin, Vildagliptin, and Linagliptin, has robustly demonstrated their ability to preserve beta-cell mass by inhibiting apoptosis and promoting proliferation, as well as to enhance beta-cell function. These effects are primarily mediated through the potentiation of GLP-1 signaling pathways. The provided experimental protocols offer a standardized framework for the continued investigation and comparison of these and other novel anti-diabetic compounds. Further research would be necessary to definitively characterize the specific effects of this compound on beta-cell biology.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Melogliptin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the culmination of experimentation is not merely in the data accrued, but in the safe and responsible management of all materials, including the disposal of investigational compounds like melogliptin. Adherence to proper disposal protocols is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step plan for the proper disposal of this compound, ensuring that its final handling is conducted with the utmost care and responsibility.

Immediate Safety and Disposal Plan

This compound, as a pharmacologically active substance, requires careful handling and a specific disposal pathway to prevent environmental contamination and ensure personnel safety. The primary and recommended method for the disposal of this compound and its associated waste is incineration by a licensed hazardous material disposal company . Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1]

Step-by-Step Disposal Protocol

1. Segregation and Collection:

  • Isolate all this compound waste, including unused or expired bulk powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, contaminated labware (e.g., vials, pipette tips, flasks), and experimental residues.

  • Collect these materials in a designated, leak-proof, and robust waste container.

2. Labeling:

  • Clearly label the waste container with "this compound Waste for Incineration."

  • Include essential information such as the date of waste generation and the name of the responsible laboratory or researcher.

3. Storage:

  • Store the sealed waste container in a designated, secure area, away from incompatible materials.

  • Ensure that the storage practices comply with all institutional and local regulations for chemical waste.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide the contractor with the Safety Data Sheet (SDS) for this compound. If a specific SDS for this compound is unavailable, a sheet for a similar compound from the same class (e.g., a gliptin) can provide guidance on handling.

5. Documentation:

  • Maintain meticulous records of the amount of this compound waste generated, the date of collection, and the date it was transferred to the disposal contractor.

  • Retain all disposal manifests and certificates of destruction provided by the contractor for your records.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste in the United States is governed by several key regulatory bodies. Understanding their roles is crucial for ensuring compliance.

Regulatory AgencyRole in Pharmaceutical Waste Disposal
Environmental Protection Agency (EPA) Regulates the disposal of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[2][3] The EPA's Subpart P rule specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities.[3]
Drug Enforcement Administration (DEA) Regulates the disposal of controlled substances to prevent diversion.[2] While this compound is not currently a controlled substance, it is important to be aware of DEA regulations for other compounds in the laboratory.
State Regulations Many states have their own regulations regarding pharmaceutical waste disposal that may be more stringent than federal laws.[2] It is essential to be familiar with and adhere to your specific state's requirements.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Melogliptin_Disposal_Workflow cluster_generation Waste Generation cluster_procedure Disposal Procedure cluster_final Final Disposition cluster_prohibited Prohibited Actions start This compound Waste Generated segregate Segregate Waste start->segregate Begin Protocol drain Drain Disposal start->drain trash Regular Trash start->trash label_container Label Container segregate->label_container store_securely Store Securely label_container->store_securely contact_disposal Contact EHS/Contractor store_securely->contact_disposal document Document Disposal contact_disposal->document incinerate Licensed Incineration document->incinerate Transfer to Contractor

References

Essential Safety and Logistical Information for Handling Melogliptin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Melogliptin could be located. The following guidance is based on safety data for structurally similar compounds, such as other gliptins, and general best practices for handling potent pharmaceutical compounds in a laboratory setting. Researchers should always perform a risk assessment and consult with their institution's safety officer before handling any new compound.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to directly answer specific operational questions and build trust by providing value beyond the product itself.

Quantitative Data Summary

As no specific occupational exposure limits for this compound are available, the following table provides general information and data for similar compounds, which should be used as a conservative guide.

ParameterValueSource
Molecular Formula C₁₅H₂₁FN₆O[1][2][3][4]
Molecular Weight 320.37 g/mol [2][3][4]
CAS Number 868771-57-7[1][2][4]
Appearance Solid[2]
Occupational Exposure Limits Not Established for this compound. Handle as a potent compound.N/A

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. This guidance is based on recommendations for handling hazardous drugs.[5][6][7]

PPE CategoryItemSpecifications and Procedures
Hand Protection Double GlovingWear two pairs of chemotherapy-rated, powder-free, disposable gloves.[5] The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[5] Change the outer glove immediately if contaminated and both pairs regularly.
Eye and Face Protection Safety Goggles and Face ShieldWear chemical splash goggles that conform to ANSI Z87.1 or equivalent standards.[8] A full-face shield should be worn over the goggles when there is a risk of splashes or aerosols.[2][7]
Body Protection Disposable GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[5][6] Gowns should be changed immediately after a spill or every two to three hours during continuous work.[6]
Respiratory Protection NIOSH-approved RespiratorFor handling powders outside of a containment device, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation of airborne particles.[6][8] Ensure proper fit testing and training.
Foot Protection Shoe CoversDisposable, skid-resistant shoe covers should be worn over laboratory-appropriate, closed-toe footwear.[6]

Operational and Disposal Plans

Handling Procedures
  • Preparation: Before handling this compound, ensure all necessary PPE is readily available and in good condition. The designated handling area, typically a certified chemical fume hood or biological safety cabinet, should be clean and uncluttered.[7]

  • Weighing and Reconstitution: All handling of powdered this compound must be performed within a containment device such as a chemical fume hood to minimize the risk of inhalation.[7] Use appropriate tools and techniques to prevent aerosolization.

  • Transport: When moving this compound within the laboratory, use sealed, clearly labeled, and impact-resistant secondary containers.[9]

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent. Dispose of all disposable PPE as hazardous waste.[10]

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8]

Disposal Plan

All waste generated from handling this compound, including contaminated PPE, weighing papers, and empty vials, must be disposed of as hazardous chemical waste.[7]

  • Segregation: Collect all this compound-contaminated waste in a dedicated, clearly labeled, leak-proof container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards.

  • Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by the institution's certified hazardous waste management provider.[9] Follow all local, state, and federal regulations for hazardous waste disposal.

Mandatory Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Melogliptin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps A Don Appropriate PPE B Prepare Containment Area (e.g., Fume Hood) A->B C Weigh/Handle this compound Powder in Containment B->C Begin Handling D Perform Experimental Procedures C->D E Decontaminate Work Surfaces and Equipment D->E Complete Experiment F Segregate and Label Hazardous Waste E->F G Doff PPE in Correct Order F->G H Properly Store or Dispose of Hazardous Waste G->H Post-Cleanup I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Melogliptin
Reactant of Route 2
Reactant of Route 2
Melogliptin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.